2-Chloro-1-(4-chlorophenyl)propan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBPDHQJIIDKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406993 | |
| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-38-3 | |
| Record name | 2-Chloro-1-(4-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(4-chlorophenyl)-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-1-(4-chlorophenyl)propan-1-one CAS number 877-38-3
An In-Depth Technical Guide to 2-Chloro-1-(4-chlorophenyl)propan-1-one (CAS 877-38-3)
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a halogenated aromatic ketone with the CAS number 877-38-3. This document is intended for researchers, medicinal chemists, and professionals in drug development who utilize advanced chemical intermediates. We will explore its fundamental physicochemical properties, detailed synthetic pathways, critical applications as a building block in pharmaceutical synthesis, and essential safety and handling protocols. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure both technical accuracy and practical applicability.
Core Compound Identity and Physicochemical Profile
This compound is a dichlorinated propiophenone derivative. Structurally, it features a 4-chlorophenyl group attached to a propanone backbone, with a chlorine atom at the alpha (C2) position relative to the carbonyl group. This α-chloro ketone moiety is a key feature, rendering the compound a versatile electrophile for a variety of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.[1][2]
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 877-38-3 | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₈Cl₂O | [3][5] |
| Synonyms | 2,4'-Dichloropropiophenone, 1-Propanone, 2-chloro-1-(4-chlorophenyl)- | [3][4] |
| InChI Key | YQBPDHQJIIDKEO-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Cl | [3][4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.06 g/mol | [3][5] |
| Exact Mass | 201.9952203 Da | [3][6] |
| Topological Polar Surface Area | 17.1 Ų | [3][6] |
| Complexity | 162 | [3][6] |
| XLogP3 | 3.3 | [3] |
| Purity | ≥95% (typical commercial grade) | [5] |
Synthesis and Manufacturing Insights
The primary synthesis of this compound typically involves the α-chlorination of a suitable propiophenone precursor. The choice of chlorinating agent and reaction conditions is critical to achieve high yield and selectivity while minimizing side reactions such as polychlorination.
Recommended Synthetic Pathway: α-Chlorination of 4'-Chloropropiophenone
A common and efficient method for preparing α-haloketones is the direct halogenation of the corresponding ketone. In this case, 4'-chloropropiophenone serves as the readily available starting material. The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic chlorine source.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.
-
Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 4'-chloropropiophenone (16.8 g, 0.1 mol) and 200 mL of dichloromethane (DCM).
-
Initiation: Begin stirring the solution to ensure homogeneity. The use of an inert solvent like DCM is crucial as it does not compete in the reaction and facilitates temperature control.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (14.8 g, 0.11 mol, 1.1 eq.) to the mixture via the dropping funnel over a period of 30 minutes. The slight molar excess of the chlorinating agent ensures the complete conversion of the starting material. The addition must be slow to manage the exothermic nature of the reaction and the evolution of HCl and SO₂ gases.
-
Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (~40°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the disappearance of the starting material.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water to quench any unreacted SO₂Cl₂. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 100 mL of a 5% sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Pharmaceutical Research and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).
Precursor for Substituted Cathinones and CNS Agents
This compound is a known intermediate in the synthesis of various substituted cathinones.[7] For example, nucleophilic substitution of the α-chloro group with an amine (e.g., methylamine) followed by reduction of the ketone can yield pharmacologically active compounds. The 4-chloro substitution on the phenyl ring often enhances metabolic stability and bioavailability of the final molecule.[8] While some of these derivatives are controlled substances, the underlying synthetic principles are widely applied in legitimate medicinal chemistry for the development of central nervous system (CNS) agents.[8][9]
Intermediate for Chiral Alcohols in Oncology
The ketone functionality allows for stereoselective reduction to form chiral alcohols. These chiral building blocks are of high value in modern drug development. For instance, a related positional isomer, 2-chloro-1-(3-chlorophenyl)propan-1-one, is used to synthesize (S)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate for anticancer drugs targeting the IGF-1 receptor.[2] This highlights the potential of the title compound in similar enantioselective reductions to access specific stereoisomers required for targeted therapies.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is imperative. The following information is derived from its GHS classification.[3]
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (classification based on 50% of notices).[3]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10][11] Eyewash stations and safety showers must be readily accessible.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit to prevent skin contact.[10][14]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[13]
-
-
Safe Handling Practices: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14] Keep containers securely sealed when not in use.[11][14]
Storage
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and amines.[13][14] Keep the container tightly closed and stored in the original container.[11][14]
Conclusion
This compound is a pivotal chemical intermediate with significant utility in the pharmaceutical and life sciences sectors. Its value is defined by the strategic placement of its reactive functional groups—the electrophilic α-chloro position and the reducible ketone—which allow for its elaboration into a wide array of complex, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any research or development professional aiming to leverage its synthetic potential safely and effectively.
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An In-depth Technical Guide to the Molecular Structure, Properties, and Reactivity of 2-Chloro-1-(4-chlorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(4-chlorophenyl)propan-1-one is an α-chloroketone, a class of organic compounds distinguished by their bifunctional reactivity. Possessing two primary electrophilic sites—the carbonyl carbon and the adjacent chlorine-bearing α-carbon—this molecule serves as a versatile synthetic intermediate. The presence of an electron-withdrawing 4-chlorophenyl group further modulates its electronic properties and reactivity. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthetic pathways, and spectroscopic signature. It delves into the mechanistic underpinnings of its reactivity, offering field-proven insights into its utility in organic synthesis and potential applications in medicinal chemistry.
Introduction
α-Haloketones are a cornerstone of modern organic synthesis, prized for their unique structural arrangement that confers a high degree of electrophilic reactivity.[1] The molecule this compound, a member of this class, presents a fascinating case study. Its structure features a chiral center at the α-carbon, a reactive carbonyl group, and a 4-chlorophenyl moiety, all of which contribute to its chemical behavior. Understanding the interplay of these functional groups is paramount for its effective utilization in complex molecule synthesis, including pharmaceutical intermediates.[2] This document serves as a senior-level guide, elucidating the core chemical principles that govern this compound.
Physicochemical Properties and Molecular Structure
A foundational understanding begins with the compound's basic identifiers and properties, which are crucial for experimental design and safety considerations.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 877-38-3 | [3][4] |
| Molecular Formula | C₉H₈Cl₂O | [3][4] |
| Molecular Weight | 203.06 g/mol | [3] |
| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Cl | [3] |
| InChIKey | YQBPDHQJIIDKEO-UHFFFAOYSA-N | [3] |
| Purity | ≥95% (typical commercial grade) |[4] |
The molecular architecture consists of a propiophenone backbone chlorinated at the α-position (C2) and with a chlorine substituent on the phenyl ring at the para-position (C4'). The carbonyl group's strong inductive and resonance effects render the α-carbon highly susceptible to nucleophilic attack.[5] This inherent reactivity is the basis for its synthetic utility.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the α-chlorination of its precursor, 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone). This transformation is a key step that installs the reactive chloro-handle.
General Synthetic Protocol: α-Chlorination of a Ketone
A common and effective method for the α-chlorination of enolizable ketones is the use of chlorinating agents like sulfuryl chloride (SO₂Cl₂) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[6][7] The reaction proceeds via an enol or enolate intermediate, which is then attacked by the electrophilic chlorine source.
Conceptual Experimental Protocol:
-
Enolization: The precursor ketone, 1-(4-chlorophenyl)propan-1-one, is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether). An acid or base catalyst can be used to promote the formation of the enol or enolate, respectively.
-
Chlorination: The chlorinating agent (e.g., SO₂Cl₂) is added dropwise to the solution at a controlled temperature, often at or below room temperature, to manage the reaction's exothermicity and prevent side reactions like dichlorination.
-
Workup: Following the complete consumption of the starting material (monitored by TLC or GC), the reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is then purified, usually by column chromatography or distillation, to yield the pure α-chloroketone.
Causality in Experimental Design: The choice of chlorinating agent and reaction conditions is critical. Strong bases can lead to side reactions, whereas acid catalysis provides a controlled pathway for enol formation, which then reacts with the chlorinating agent.[6][8] The rate-determining step is often the enolization of the ketone.
Synthesis Workflow Diagram
The following diagram illustrates a plausible synthetic route starting from chlorobenzene.
Caption: A two-step synthesis of the target compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale / Interpretation |
|---|---|---|---|
| ¹H NMR | -CH₃ (d) | ~1.7-1.9 ppm | Doublet, coupled to the α-proton. |
| -CHCl- (q) | ~5.2-5.4 ppm | Quartet, deshielded by adjacent Cl and C=O. Coupled to the methyl protons. | |
| Aromatic (d) | ~7.5 ppm | Protons ortho to the carbonyl group, deshielded. | |
| Aromatic (d) | ~7.9 ppm | Protons meta to the carbonyl group. | |
| ¹³C NMR | -CH₃ | ~20-25 ppm | Aliphatic methyl carbon. |
| -CHCl- | ~55-60 ppm | α-carbon, shifted downfield by the attached chlorine. | |
| Aromatic C | ~129-135 ppm | Aromatic carbons, with C-Cl and C-C=O showing distinct shifts. | |
| C=O | ~190-195 ppm | Carbonyl carbon, significantly deshielded. | |
| IR | C=O Stretch | ~1690-1700 cm⁻¹ | Strong absorption. Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[10][11] |
| C-Cl Stretch | ~650-800 cm⁻¹ | In the fingerprint region. | |
| Aromatic C=C | ~1585-1600 cm⁻¹ | Characteristic aromatic ring stretch. | |
| Mass Spec | [M]⁺ | m/z 202/204/206 | Molecular ion peak cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |
| [M-CH₃]⁺ | m/z 187/189/191 | Loss of a methyl radical. |
| | [ClC₆H₄CO]⁺ | m/z 139/141 | Acylium ion fragment, a common and often stable fragment from ketones (α-cleavage).[12][13] |
Reactivity and Synthetic Utility
The synthetic value of α-haloketones stems from their ability to react with a wide array of nucleophiles.[5] The reactivity is primarily governed by the two electrophilic centers.
Key Reactive Sites:
-
α-Carbon: This is the primary site for Sₙ2 reactions. The adjacent carbonyl group enhances the electrophilicity of this carbon and stabilizes the transition state, making it significantly more reactive than a typical alkyl halide.[1][14]
-
Carbonyl Carbon: This site is susceptible to attack by strong nucleophiles, leading to addition reactions.
-
α-Hydrogen (in precursor): The acidity of the α-proton in the precursor ketone is crucial for the chlorination step, enabling enolate formation.[6]
Caption: Key electrophilic sites for nucleophilic attack.
Common Reactions:
-
Nucleophilic Substitution: Reaction with nucleophiles like amines, thiols, or azides displaces the chloride to form new carbon-heteroatom bonds. This is fundamental to building more complex molecular scaffolds.[15]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can rearrange to form carboxylic acid derivatives.[15]
-
Heterocycle Synthesis: They are key precursors for synthesizing various heterocycles. For example, reaction with thioamides or thioureas can yield thiazoles.[15]
The leaving group ability of the halogen is a critical factor, following the trend I > Br > Cl > F.[16] While chlorine is a moderate leaving group, its reactivity is significantly enhanced by the α-carbonyl group.[5]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Analogs are known to have moderate toxicity.[17]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear protective gloves, safety goggles with side shields, and a lab coat.[18]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[18]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.[19]
Conclusion
This compound is a structurally rich and synthetically valuable α-chloroketone. Its reactivity is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group. This guide has provided a detailed overview of its molecular structure, synthesis, spectroscopic properties, and chemical behavior. A thorough understanding of these principles is essential for researchers aiming to leverage this potent intermediate in the fields of organic synthesis, drug discovery, and materials science.
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2-Chloro-1-(4-chlorophenyl)propan-1-one physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-chlorophenyl)propan-1-one is an alpha-haloketone derivative that holds significance as a versatile intermediate in organic synthesis. Its bifunctional nature, characterized by a reactive carbonyl group and a labile chlorine atom at the alpha position, makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. The presence of a 4-chlorophenyl moiety further influences its reactivity and potential applications, often imparting desirable pharmacokinetic properties in drug candidates. This guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound, intended to serve as a technical resource for professionals in the field.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 877-38-3 | PubChem[1] |
| Molecular Formula | C₉H₈Cl₂O | PubChem[1] |
| Molecular Weight | 203.06 g/mol | PubChem[1] |
| Appearance | Predicted to be a solid or liquid. | Inferred |
| Melting Point | Data not available. For the related compound 1-(4-chlorophenyl)propan-1-one, the melting point is 35 °C. | Stenutz[2] |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted. | Inferred |
| Computed XLogP3 | 3.3 | PubChem[1] |
Section 2: Chemical Properties and Reactivity
As an α-haloketone, the chemical behavior of this compound is dominated by the electrophilic nature of both the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom.
The electron-withdrawing effect of the carbonyl group significantly enhances the reactivity of the C-Cl bond towards nucleophilic substitution, making it an excellent substrate for SN2 reactions. The chlorine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity is fundamental to its utility in constructing new carbon-carbon and carbon-heteroatom bonds.
Common nucleophiles that react with α-haloketones include amines, thiols, and carbanions. These reactions are pivotal in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, reaction with primary amines can lead to the formation of α-aminoketones, which are valuable precursors for various biologically active compounds.
Caption: Generalized SN2 reaction of this compound.
Section 3: Synthesis Protocol
Synthesis of 1-(4-chlorophenyl)propan-1-one via Friedel-Crafts Acylation
This protocol describes the acylation of chlorobenzene with propionyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Chlorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add chlorobenzene (1.0 eq) to the flask.
-
Acylation: Add propionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(4-chlorophenyl)propan-1-one.
The subsequent step would involve the selective α-chlorination of the propiophenone derivative to yield the target compound, this compound. This can be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Caption: Workflow for the synthesis of this compound.
Section 4: Spectroscopic and Analytical Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic data and provide protocols for its analytical determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CHCl) will appear as a quartet. The aromatic protons on the 4-chlorophenyl ring will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically >190 ppm). Signals for the aromatic carbons will also be present, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift. The methine carbon (CHCl) and the methyl carbon (CH₃) will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks of specific relative intensities. Common fragmentation patterns for α-haloketones include cleavage of the C-C bond adjacent to the carbonyl group and loss of the chlorine atom.
Analytical Methods
A reversed-phase HPLC method is suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase. Dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: ~254 nm (or the λmax of the compound)
-
-
Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
GC-MS is a powerful technique for both qualitative and quantitative analysis.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: A suitable mass range to include the molecular ion and expected fragments (e.g., 50-300 amu).
-
-
Analysis: Inject the sample and acquire the data. The resulting total ion chromatogram and mass spectrum can be used for identification by comparing with a library or through manual interpretation.
Caption: General analytical workflow for this compound.
Section 5: Safety and Handling
This compound is classified with several hazards and should be handled with appropriate care in a laboratory setting.[1]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 18, 2026, from [Link]
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2,4'-Dichloropropiophenone synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 2,4'-Dichloropropiophenone
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 2,4'-Dichloropropiophenone, a key chemical intermediate. Primarily focusing on the widely-utilized Friedel-Crafts acylation pathway, this document delves into the critical roles and characteristics of its core precursors: 1,3-dichlorobenzene and propionyl chloride. We will examine the reaction mechanism, the pivotal function of the Lewis acid catalyst, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights necessary for successful synthesis, purification, and characterization.
Introduction to 2,4'-Dichloropropiophenone
2,4'-Dichloropropiophenone, with the IUPAC name 1-(2,4-dichlorophenyl)propan-1-one, is an aromatic ketone of significant interest in organic synthesis.[1] Its molecular structure, featuring a dichlorinated phenyl ring attached to a propionyl group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. A thorough understanding of its synthesis is paramount for ensuring high purity and yield, which are critical for downstream applications.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | PubChem[1] |
| CAS Number | 37885-41-9 | PubChem[1] |
| Molecular Formula | C₉H₈Cl₂O | PubChem[1] |
| Molecular Weight | 203.06 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or lump | TCI[2] |
| Boiling Point | 118-120°C at 5 mmHg | Sheehan, J. T. (1946)[3] |
The Core Synthetic Pathway: Friedel-Crafts Acylation
The most established and efficient method for preparing 2,4'-Dichloropropiophenone is the Friedel-Crafts acylation.[3][4] This reaction is a cornerstone of organic chemistry, categorized as an electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5] The general pathway involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.
While Friedel-Crafts reactions on dihalogenated benzenes can sometimes yield negligible results, the synthesis of 2,4'-Dichloropropiophenone is a notable exception, achieving high yields when appropriate conditions—specifically a longer reaction time and an excess of catalyst—are employed.[3]
In-Depth Analysis of Precursors and Reagents
The success of the synthesis hinges on the proper selection and handling of its constituent precursors and the catalyst.
Aromatic Substrate: 1,3-Dichlorobenzene
1,3-Dichlorobenzene (m-dichlorobenzene) serves as the aromatic backbone of the final product. Its selection is critical for achieving the desired 2,4-substitution pattern on the phenyl ring.
-
Causality of Selection : In an electrophilic aromatic substitution, the existing chloro-substituents on the benzene ring are deactivating but act as ortho, para-directors. In the case of m-dichlorobenzene, the positions ortho to one chlorine and para to the other (the C4 position) and the position ortho to both chlorines (the C2 position) are activated. The incoming electrophile (the propionyl cation) will preferentially substitute at these positions, leading to the desired 2,4-dichloro isomer.
| Precursor / Catalyst | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 | Aromatic Substrate |
| Propionyl Chloride | 79-03-8 | C₃H₅ClO | 92.52 | Acylating Agent |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Lewis Acid Catalyst |
Acylating Agent: Propionyl Chloride
Propionyl chloride is the source of the propionyl group that is attached to the aromatic ring. It is a highly reactive acyl chloride, making it an effective electrophile precursor.
Catalyst: Aluminum Chloride (AlCl₃)
Anhydrous aluminum chloride is the quintessential Lewis acid catalyst for this reaction. Its role is not merely catalytic in the traditional sense; it is required in stoichiometric excess.
-
Mechanism of Action : The AlCl₃ coordinates with the chlorine atom of propionyl chloride, polarizing the carbon-chlorine bond. This facilitates the departure of the chloride ion, which complexes with AlCl₃ to form [AlCl₄]⁻, and generates a highly reactive and resonance-stabilized acylium ion (CH₃CH₂C⁺=O). This acylium ion is the potent electrophile that attacks the electron-rich m-dichlorobenzene ring. An excess of AlCl₃ is necessary because the ketone product formed also complexes with AlCl₃, which would otherwise deactivate the catalyst.[6]
Experimental Protocol
This protocol is adapted from the robust synthesis method described in the Journal of the American Chemical Society, which has been demonstrated to produce high yields.[3]
Trustworthiness: This protocol includes specific quantities, conditions, and workup steps that are crucial for reproducibility. The rationale for each step, such as the extended heating period and the use of a specific solvent, is grounded in the established principles of overcoming the deactivation of the dihalogenated ring.[3]
Materials and Equipment
-
1,3-Dichlorobenzene (0.27 mole, 40 g)
-
Propionyl chloride (0.50 mole, 48 g)
-
Anhydrous aluminum chloride (1.20 moles, 160 g)
-
Carbon disulfide (CS₂), 300 cc
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel
-
Heating mantle/steam bath
-
Standard glassware for extraction and distillation
Step-by-Step Methodology
-
Reaction Setup : In a fume hood, charge the three-necked flask with 300 cc of carbon disulfide. Add 40 g of m-dichlorobenzene and 48 g of propionyl chloride.
-
Catalyst Addition : Begin stirring the solution and bring it to a gentle reflux using a steam bath or heating mantle. Cautiously add 160 g of anhydrous aluminum chloride in portions over a period of ten minutes. Note: This addition is exothermic and will cause the evolution of hydrogen chloride gas, which must be vented safely or passed through a scrubber.
-
Reaction : Continue heating under reflux with vigorous stirring for twenty-four hours. The extended reaction time is critical to ensure a high conversion rate.[3]
-
Workup - Hydrolysis : After 24 hours, cool the reaction mixture. Carefully pour the mixture onto a large volume of crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complexes.
-
Workup - Extraction : Separate the organic layer (carbon disulfide). Wash the organic layer sequentially with water, then with a 10% sodium hydroxide solution to remove any acidic impurities, and finally with water again until the washings are neutral.[3]
-
Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the carbon disulfide solvent by distillation.
-
Purification : Purify the crude product by vacuum distillation. Collect the fraction boiling at 118-120°C at 5 mmHg.[3] The expected yield is approximately 89%.
Analytical Characterization
Post-synthesis, the identity and purity of 2,4'-Dichloropropiophenone must be confirmed. While classical methods like elemental analysis and boiling point determination are valuable, modern spectroscopic techniques are indispensable.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of key functional groups, notably the sharp carbonyl (C=O) stretch characteristic of a ketone.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will provide a detailed map of the molecule's structure, confirming the substitution pattern on the aromatic ring and the structure of the propyl chain.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : An excellent method for assessing purity and confirming the molecular weight of the compound.[7][8]
Safety and Handling
Rigorous safety protocols are mandatory when handling the precursors and product involved in this synthesis.
-
General Precautions : All operations should be conducted in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[10]
-
Precursor Hazards :
-
Propionyl Chloride : Is corrosive and reacts violently with water. It is a lachrymator and must be handled with extreme care.
-
1,3-Dichlorobenzene : Harmful if swallowed and an irritant.
-
Aluminum Chloride : Anhydrous AlCl₃ reacts violently with water, releasing heat and HCl gas. It must be handled in a dry environment.
-
-
Product Hazards : 2,4'-Dichloropropiophenone is classified as harmful if swallowed.[1] Avoid contact with skin and eyes.[11]
-
Waste Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthesis of 2,4'-Dichloropropiophenone via Friedel-Crafts acylation of 1,3-dichlorobenzene is a robust and high-yielding process when conducted with a proper understanding of the underlying chemical principles. The key to success lies in acknowledging the deactivated nature of the aromatic substrate and compensating with appropriate reaction conditions, namely an extended reaction duration and a stoichiometric excess of the aluminum chloride catalyst. By following the detailed protocol and adhering to strict safety measures, researchers can reliably produce this valuable chemical intermediate for further application in drug discovery and materials science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123467, 2',4'-Dichloropropiophenone. Retrieved from [Link].
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Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(8), 1612. Retrieved from [Link].
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Organic Syntheses Procedure (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link].
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American Chemical Society (n.d.). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society. Retrieved from [Link].
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Alpha Chem (n.d.). Material Safety Data Sheet - 2,4-dichlorophenol 98%. Retrieved from [Link].
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Patsnap (n.d.). Synthetic method of 2,4-dichloroacetophenone. Eureka. Retrieved from [Link].
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77550, 3',4'-Dichloropropiophenone. Retrieved from [Link].
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Organic Syntheses Procedure (n.d.). General procedure for chemical waste management. Retrieved from [Link].
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IUCr (2025). 3-Chloropropiophenone. Retrieved from [Link].
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ResearchGate (n.d.). The synthesis pathway of 2,4-D using an IPTC. Retrieved from [Link].
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Chemistry LibreTexts (2023). Friedel-Crafts Reactions. Retrieved from [Link].
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ResearchGate (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link].
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Organic Syntheses Procedure (n.d.). General procedure for reaction setup and monitoring. Retrieved from [Link].
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WIPO Patentscope (n.d.). A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Retrieved from [Link].
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Patsnap Eureka (n.d.). Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material. Retrieved from [Link].
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Ministry of Health, Labour and Welfare, Japan (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link].
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PubMed (n.d.). Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. Retrieved from [Link].
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Spectroscopic data for 2-Chloro-1-(4-chlorophenyl)propan-1-one (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(4-chlorophenyl)propan-1-one
Introduction
This compound, with the chemical formula C₉H₈Cl₂O, is a halogenated ketone of interest in synthetic organic chemistry and as an intermediate in the development of pharmacologically active compounds.[1][2] Its precise structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous confirmation of its molecular structure.
This guide serves as a technical resource for researchers and scientists, offering a detailed analysis of the spectroscopic data for this compound. We will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounding the analysis in fundamental principles and data from analogous structures. The protocols described herein represent a self-validating system for the characterization of this and structurally related molecules.
Molecular Structure and Spectroscopic Correlations
The chemical structure of this compound dictates its unique spectroscopic fingerprint. The molecule comprises a 4-chlorophenyl ring attached to a chloropropanone moiety. This arrangement leads to distinct chemical environments for each proton and carbon atom, which are predictable and observable through NMR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, four unique signals are predicted.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 / H6 (Aromatic) | 7.90 - 8.00 | Doublet (d) | ~8.5 | Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded and shifted downfield. |
| H3 / H5 (Aromatic) | 7.45 - 7.55 | Doublet (d) | ~8.5 | Protons meta to the carbonyl group are less affected and appear upfield relative to H2/H6. |
| H8 (Methine, -CH(Cl)-) | 5.20 - 5.40 | Quartet (q) | ~6.8 | Strongly deshielded by both the adjacent electronegative chlorine atom and the carbonyl group. Split into a quartet by the CH₃ group. |
| H9 (Methyl, -CH₃) | 1.70 - 1.85 | Doublet (d) | ~6.8 | Located on an sp³ carbon, appearing in the aliphatic region. Split into a doublet by the adjacent methine proton.[3] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Based on the molecule's symmetry, seven distinct carbon signals are anticipated.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (Carbonyl, C=O) | 192.0 - 195.0 | The carbonyl carbon is highly deshielded and appears furthest downfield, typical for ketones conjugated with an aromatic ring.[4] |
| C4 (Aromatic, C-Cl) | 140.0 - 142.0 | The carbon atom bonded to chlorine is deshielded due to the halogen's electronegativity. |
| C1 (Aromatic, ipso-C) | 134.0 - 136.0 | The quaternary carbon attached to the carbonyl group. |
| C2 / C6 (Aromatic, CH) | 129.5 - 131.0 | Aromatic methine carbons ortho to the carbonyl substituent. |
| C3 / C5 (Aromatic, CH) | 128.5 - 129.5 | Aromatic methine carbons meta to the carbonyl substituent. |
| C8 (Methine, C-Cl) | 58.0 - 62.0 | The aliphatic carbon bonded to chlorine is significantly deshielded. |
| C9 (Methyl, CH₃) | 19.0 - 21.0 | The terminal methyl carbon appears in the typical upfield aliphatic region.[4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 15-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[5][6] The instrument must be properly tuned and shimmed for the specific sample to ensure high resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |
| 2990 - 2910 | Aliphatic C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the methyl and methine groups. |
| ~1690 | Carbonyl (C=O) Stretch | Strong | Key diagnostic peak for the ketone functional group. The frequency is slightly lowered due to conjugation with the aromatic ring.[7] |
| ~1585 | Aromatic C=C Stretch | Strong | A characteristic absorption for the p-substituted aromatic ring. |
| ~830 | Aromatic C-H Out-of-Plane Bend | Strong | A strong band indicative of 1,4- (or para-) disubstitution on a benzene ring. |
| 800 - 650 | C-Cl Stretch | Strong | The carbon-chlorine bond vibrations appear in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of C₉H₈Cl₂O is 203.06 g/mol .[1]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Rationale |
| 202 / 204 / 206 | [C₉H₈Cl₂O]⁺ (Molecular Ion, M⁺) | The parent ion peak. The characteristic isotopic pattern (approx. 100:65:10 ratio) is a definitive signature for a molecule containing two chlorine atoms. |
| 167 / 169 | [M - Cl]⁺ | Loss of a chlorine radical from the aliphatic chain. |
| 139 / 141 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) | This is often the base peak, resulting from the stable acylium ion formed by α-cleavage (cleavage of the bond between C7 and C8). The 3:1 isotopic ratio confirms the presence of one chlorine atom in this fragment.[8] |
| 111 / 113 | [C₆H₄Cl]⁺ (4-chlorophenyl cation) | Formed by the loss of a carbonyl group (CO) from the 4-chlorobenzoyl cation. The 3:1 isotopic ratio confirms the presence of one chlorine atom. |
| 63 | [C₅H₃]⁺ | A common fragment from the further breakdown of the aromatic ring. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the analyte from any impurities (e.g., start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min).
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Analytical Workflow Summary
The comprehensive characterization of this compound follows a logical and systematic workflow, ensuring the final structural assignment is robust and defensible.
Caption: Workflow for the spectroscopic confirmation of the target compound.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a detailed and consistent portrait of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific connectivity of the atoms. IR spectroscopy validates the presence of key functional groups, notably the conjugated ketone and carbon-halogen bonds. Finally, Mass Spectrometry confirms the molecular weight and provides a fragmentation pattern that is perfectly aligned with the proposed structure, including the characteristic chlorine isotope patterns. This multi-technique approach ensures high confidence in the identity and purity of the compound, a critical requirement for its use in scientific research and drug development.
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Reactivity of alpha-chloro ketones in organic synthesis
An In-Depth Technical Guide to the Reactivity of Alpha-Chloro Ketones in Organic Synthesis
Abstract
Alpha-chloro ketones represent a cornerstone class of bifunctional intermediates in modern organic synthesis. Their unique structural arrangement, featuring two adjacent electrophilic centers—the carbonyl carbon and the chlorine-bearing α-carbon—confers a rich and versatile reactivity profile.[1] This guide provides a comprehensive exploration of the fundamental principles governing their reactivity, detailing the mechanistic underpinnings of their most significant transformations. We will delve into key reaction classes including nucleophilic substitutions, the Favorskii rearrangement, Darzens-type condensations, and their pivotal role in the synthesis of complex heterocyclic systems.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the synthetic power of these valuable building blocks.
The Core of Reactivity: Structural and Electronic Attributes
The synthetic utility of α-chloro ketones stems directly from their electronic properties. The powerful electron-withdrawing inductive effect of the adjacent carbonyl group dramatically enhances the polarity of the carbon-chlorine bond.[4][5] This polarization increases the partial positive charge on the α-carbon, rendering it significantly more susceptible to nucleophilic attack compared to a standard alkyl chloride.[5]
From a molecular orbital perspective, the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[5][6] This lowered LUMO is more energetically accessible for a nucleophile's Highest Occupied Molecular Orbital (HOMO), thereby lowering the activation energy for substitution reactions.[6] This enhancement is not trivial; for instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane, a clear demonstration of the carbonyl group's activating influence.[3][5]
A second critical feature is the increased acidity of the protons on the opposing α-carbon (the α'-position). The combined electron-withdrawing effects of the carbonyl and the halogen stabilize the conjugate base (an enolate), facilitating its formation under basic conditions. This α'-deprotonation is the initiating step for one of the most powerful transformations of α-chloro ketones: the Favorskii rearrangement.[3]
Caption: Core reactivity sites of an α-chloro ketone.
Foundational Synthetic Transformations
The dual reactivity of α-chloro ketones enables a wide array of powerful synthetic transformations.
Nucleophilic Substitution (S_N2)
The most direct reaction pathway is the bimolecular nucleophilic substitution (S_N2) at the α-carbon. The enhanced electrophilicity at this position leads to exceptionally rapid displacement of the chloride ion by a variety of soft and hard nucleophiles. This reaction is a reliable method for forming 1,2-disconnections and introducing diverse functionalities.
Causality in Experimental Choices: The choice of solvent is critical. Polar aprotic solvents like acetone or DMF are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its reactivity. The reaction's high rate often allows for mild conditions, preserving sensitive functional groups elsewhere in the molecule.
Table 1: Relative S_N2 Reactivity of α-Haloketones vs. Alkyl Halides
| Substrate | Nucleophile | Solvent | Relative Rate (k_rel) | Reference(s) |
|---|---|---|---|---|
| 1-Chloropropane | I⁻ | Acetone | 1 | [3][5] |
| Chloroacetone | I⁻ | Acetone | 35,000 - 36,000 | [3][5] |
| α-Chloroacetophenone | Thiophenol | Methanol | < 1 | [5] |
| α-Bromoacetophenone | Thiophenol | Methanol | 1 |[5] |
The Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of enolizable α-chloro ketones, proceeding in the presence of a base to yield carboxylic acid derivatives.[7][8] For cyclic substrates, this reaction provides a powerful and often-used method for achieving ring contraction, a valuable transformation in the synthesis of strained ring systems.[9][10]
Mechanistic Breakdown:
-
Enolate Formation: A base (e.g., hydroxide, alkoxide) abstracts an acidic proton from the α'-carbon, forming an enolate intermediate.[7][11]
-
Cyclopropanone Formation: The enolate undergoes an intramolecular S_N2 attack on the α-carbon, displacing the chloride and forming a highly strained cyclopropanone intermediate.[7][11] This is the key mechanistic step.
-
Nucleophilic Attack: The nucleophilic base (or solvent) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the three-membered ring to form the most stable possible carbanion. This regioselectivity is a critical consideration in unsymmetrical systems.[10]
-
Protonation: The carbanion is rapidly protonated by the solvent to yield the final carboxylic acid or derivative product.[7]
Caption: Mechanism of the Favorskii Rearrangement.
Experimental Protocol: Ring Contraction of 2-Chlorocyclohexanone
-
Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add a solution of 2-chlorocyclohexanone (1.0 equivalent) in methanol dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl cyclopentanecarboxylate, can be purified by fractional distillation or column chromatography.[10]
Darzens Condensation
The Darzens condensation, or glycidic ester condensation, typically involves an α-halo ester. However, the principle extends to α-chloro ketones, which react with aldehydes or other ketones in the presence of a base to form α,β-epoxy ketones.[12] These products are valuable intermediates for further transformations.
Mechanistic Breakdown:
-
Enolate Formation: A strong base (e.g., NaOEt, NaNH₂) deprotonates the α-carbon bearing the chlorine to generate an enolate.[13][14]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the reaction partner (aldehyde or ketone), forming a new C-C bond and a tetrahedral alkoxide intermediate.[13][15]
-
Epoxide Formation: The newly formed alkoxide performs an intramolecular S_N2 attack on the carbon bearing the chlorine, displacing it and closing the three-membered epoxide ring.[13][14]
Caption: Mechanism of the Darzens Condensation.
Gateway to Heterocyclic Chemistry
The bifunctional nature of α-chloro ketones makes them ideal precursors for the synthesis of a wide variety of N, S, and O-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science.[2][4]
Hantzsch Thiazole Synthesis
This is a classic and highly reliable method for constructing the thiazole ring. It involves the condensation of an α-chloro ketone with a thioamide.[3]
-
Mechanism: The sulfur of the thioamide acts as the nucleophile, displacing the chloride from the α-chloro ketone. The resulting intermediate then undergoes cyclization via attack of the thioamide nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring.
Feist-Benary Furan Synthesis
This synthesis involves the reaction of an α-chloro ketone with the enolate of a β-dicarbonyl compound.[16]
-
Mechanism: The enolate of the β-dicarbonyl compound displaces the chloride via an S_N2 reaction. The resulting 1,4-dicarbonyl intermediate then undergoes an acid- or base-catalyzed intramolecular cyclization and dehydration to afford a substituted furan.[16]
Hantzsch Pyrrole Synthesis
In a similar fashion, reacting an α-chloro ketone with a β-ketoester and ammonia or a primary amine leads to the formation of substituted pyrroles.[3][16]
Caption: Workflow for heterocycle synthesis from α-chloro ketones.
Experimental Protocol: Hantzsch Synthesis of 2,4-Dimethylthiazole
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine chloroacetone (1.0 equivalent) and thioacetamide (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by observing the formation of a precipitate (ammonium chloride).
-
Workup: Cool the reaction mixture to room temperature and then chill in an ice bath.
-
Isolation: Make the solution basic by the slow addition of concentrated ammonium hydroxide to precipitate the product and neutralize the HCl formed.
-
Purification: Collect the crude product by filtration or extract with diethyl ether. The organic extracts are then dried, concentrated, and the resulting residue is purified by distillation to yield 2,4-dimethylthiazole.
Additional Synthetic Applications
Beyond these cornerstone reactions, the reactivity of α-chloro ketones has been exploited in numerous other contexts.
-
Reductive Dehalogenation: The chlorine atom can be selectively removed to generate the parent ketone. Reagents like sodium iodide in the presence of chlorotrimethylsilane or treatment with hydrazine are effective for this transformation.[3][17][18]
-
Cross-Coupling Reactions: In the presence of a catalyst such as a zinc halide, α-chloro ketones can undergo cross-coupling with organometallic reagents like tin enolates to form γ-diketones, a valuable C-C bond-forming reaction.[19]
-
Radical Reactions: Under appropriate conditions (e.g., photochemically or with a radical initiator), α-chloro ketones can serve as precursors for radicals, participating in Atom Transfer Radical Addition (ATRA) and related cyclization cascades.[20]
Conclusion
Alpha-chloro ketones are far more than simple alkylating agents. Their unique electronic structure, characterized by dual electrophilic sites and activated α'-protons, provides a gateway to a vast landscape of chemical transformations. From the elegant skeletal rearrangement of Favorskii to their role as foundational synthons for pharmacologically relevant heterocycles, a deep understanding of their reactivity is indispensable for the modern synthetic chemist. The ability to control the reaction pathway—be it substitution, rearrangement, or condensation—by careful selection of reagents and conditions underscores their status as truly versatile and powerful intermediates in the art and science of organic synthesis.
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A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-1-(4-chlorophenyl)propan-1-one
Introduction
2-Chloro-1-(4-chlorophenyl)propan-1-one is an α-chloroketone, a class of organic compounds characterized by their utility as synthetic intermediates and their inherent reactivity.[1] With the molecular formula C₉H₈Cl₂O, this compound serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel pharmaceutical agents.[2] Its structure, featuring an electrophilic carbonyl center and a reactive carbon-chlorine bond at the alpha position, makes it a potent alkylating agent, but also necessitates a rigorous and well-informed approach to its handling and safety.[3]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols and insights herein are grounded in an understanding of the compound's chemical reactivity and toxicological profile, aiming to foster a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Toxicological Profile
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary hazards are classified under the Globally Harmonized System (GHS) and are rooted in its reactivity and the general toxicity of chlorinated aromatic compounds.
GHS Classification and Associated Hazards
The known GHS hazard statements for this compound are as follows:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications highlight the compound's potential to cause significant harm through multiple routes of exposure.
Toxicological Insights
Exposure to this class of compounds can lead to a range of adverse health effects, including:
-
Hepatotoxicity (Liver Damage): Chlorinated aromatic compounds are known to exert toxic effects on the liver.[4]
-
Immunotoxicity: The immune system can be suppressed by exposure to these types of chemicals.[4]
-
Dermal Lesions and Chloracne: Prolonged or significant exposure can lead to skin conditions, most notably chloracne, which is characterized by cystic acne-like eruptions.[5]
-
Carcinogenicity: Some chlorinated aromatic hydrocarbons have been classified as non-genotoxic carcinogens.[6]
The primary mechanism of toxicity for α-chloroketones is their ability to act as potent alkylating agents, reacting with biological nucleophiles such as amino acids and DNA, which can disrupt cellular function.
Chemical Reactivity and Incompatibilities
The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (chloride) at the alpha position.
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following:
-
Strong Bases (e.g., hydroxides, alkoxides): Can induce elimination reactions or the Favorskii rearrangement, which can be exothermic and lead to the formation of unpredictable byproducts.[7]
-
Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.
-
Nucleophiles: As an alkylating agent, it will react with a wide range of nucleophiles. While often the intended reaction, uncontrolled mixing with strong nucleophiles should be avoided.[8]
-
Metals: Some metals may catalyze decomposition.
Hazardous Decomposition Products
Upon thermal decomposition, typically initiated by exposure to high heat or fire, chlorinated organic compounds can release highly toxic and corrosive gases.[9] For this compound, these include:
-
Hydrogen Chloride (HCl)
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO₂)
-
Phosgene (in certain conditions involving high heat and air)[10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.
Engineering Controls
All work with this compound, especially when handling the solid powder, must be conducted in a designated area with the following engineering controls:
-
Certified Chemical Fume Hood: This is the primary engineering control to prevent inhalation of dust or vapors.
-
Ventilated Enclosure for Balances: When weighing the solid, a ventilated balance enclosure or powder containment hood should be used.[11] If this is not available, a specific weighing protocol should be followed (see Section 4.1).
-
Eyewash Station and Safety Shower: Must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Nitrile or neoprene gloves should be worn. It is recommended to double-glove.[12] Always inspect gloves for any signs of degradation or punctures before use.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
Experimental Protocols and Handling Procedures
Adherence to detailed, step-by-step protocols is critical for ensuring safety and reproducibility.
Protocol for Weighing Solid this compound
This protocol is designed to minimize the risk of generating and inhaling airborne powder.
-
Preparation: Don all required PPE. Designate a specific work area within the fume hood and cover the surface with absorbent bench paper.[13]
-
Tare the Container: Pre-weigh a clean, dry vial with a secure cap on a balance located near the fume hood.
-
Transfer in Fume Hood: Place the tared vial and the stock container of this compound inside the fume hood.
-
Aliquot the Powder: Carefully scoop the approximate amount of powder into the tared vial. Avoid pouring directly from the stock bottle to minimize dust generation.
-
Secure and Clean: Securely cap the vial. Decontaminate the exterior of the vial and any tools used with a damp wipe (e.g., with 70% ethanol).
-
Final Weighing: Remove the sealed vial from the fume hood and weigh it on the balance to obtain the precise mass.
-
Cleanup: Dispose of the bench paper and any contaminated wipes in a designated solid hazardous waste container.
Diagram of the Weighing Workflow
Caption: Workflow for safely weighing hazardous powders.
Protocol for Preparing a Solution
-
Solvent Addition: In the fume hood, add the desired solvent to the pre-weighed, sealed vial containing the compound using a syringe or pipette.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution.
-
Transfer: If transferring the solution, use a syringe or pipette.
Protocol for Quenching a Reaction
Quenching is a critical step to neutralize reactive species at the end of a reaction. An uncontrolled quench can be hazardous.[14]
-
Cool the Reaction: Before adding the quenching agent, cool the reaction mixture in an ice bath to dissipate any heat generated during the quench.
-
Slow Addition: Add the quenching agent (e.g., a weak base like saturated sodium bicarbonate solution) dropwise with vigorous stirring.
-
Monitor for Gas Evolution: Be aware of any gas evolution and ensure the system is not sealed.[14]
-
Ensure Complete Quench: Continue addition until the reactive species are fully consumed (this can be monitored by TLC or other analytical methods).
-
Workup: Proceed with the aqueous workup only after the quench is complete and the reaction mixture has returned to room temperature.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Spill Response
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the contaminated area.
-
Emergency Response Decision Tree
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The Versatile Intermediate: A Comprehensive Technical Guide to 2-Chloro-1-(4-chlorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 2-Chloro-1-(4-chlorophenyl)propan-1-one, a member of the α-haloketone class of compounds, represents a quintessential example of such a crucial building block. Its unique structural arrangement, featuring two electrophilic sites, imparts a high degree of reactivity that can be harnessed for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties to its applications as a precursor in the synthesis of biologically active molecules, offering field-proven insights for researchers and drug development professionals. The strategic placement of the chloro and carbonyl functionalities makes this compound a valuable starting material for introducing specific structural motifs into target molecules, thereby influencing their pharmacological profiles.
Nomenclature and Identification: A Multiplicity of Designations
Clarity in scientific communication necessitates a thorough understanding of the various synonyms and identifiers for a chemical entity. This compound is known by several names in the chemical literature and commercial databases.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 877-38-3[1] |
| Molecular Formula | C₉H₈Cl₂O[1] |
| Molecular Weight | 203.07 g/mol [2] |
| Synonym | 2,4'-Dichloropropiophenone[1] |
| Synonym | Propiophenone, 2,4'-dichloro- |
| Synonym | 1-Propanone, 2-chloro-1-(4-chlorophenyl)-[1] |
Physicochemical Characteristics
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 35-37 °C (for the related 4'-chloropropiophenone)[3] |
| Boiling Point | 95-97 °C at 1 mmHg (for the related 4'-chloropropiophenone)[3] |
| Solubility | Soluble in organic solvents such as chloroform and methanol[3] |
The Chemistry of Reactivity: An α-Haloketone's Tale
The synthetic utility of this compound is fundamentally rooted in its identity as an α-haloketone. This class of compounds is characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group, a structural motif that gives rise to enhanced electrophilic reactivity.[4]
The presence of the electron-withdrawing carbonyl group significantly polarizes the adjacent carbon-chlorine bond. This inductive effect increases the partial positive charge on the α-carbon, rendering it highly susceptible to nucleophilic attack.[5] Consequently, this compound readily participates in bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[6] This reactivity is a cornerstone of its application in constructing more complex molecules.
Caption: Key electrophilic sites in this compound.
Strategic Synthesis: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the α-chlorination of its precursor, 4'-chloropropiophenone. This reaction is a pivotal step in accessing this versatile intermediate.
Experimental Protocol: α-Chlorination of 4'-Chloropropiophenone
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4'-chloropropiophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
2. Reagent Addition:
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), to the stirred solution at room temperature. The addition should be dropwise to control the reaction exotherm.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
4. Work-up:
-
Upon completion, carefully quench the reaction by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
5. Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to yield the final product.
Caption: Workflow for the synthesis of the target molecule.
Pivotal Role in Research and Drug Development
This compound serves as a valuable precursor in the synthesis of a variety of biologically active compounds. Its utility is particularly notable in the development of novel psychoactive substances and pharmaceutical agents.
A significant application of this intermediate is in the synthesis of substituted cathinones, a class of compounds with stimulant properties.[7] The reaction of this compound with various amines via nucleophilic substitution of the α-chloro group is a common route to produce a diverse library of cathinone analogs for structure-activity relationship (SAR) studies.[7] These studies are crucial for understanding the pharmacological and toxicological profiles of these compounds.
Furthermore, the 4-chlorophenyl moiety is a common structural feature in many approved drugs, and the propiophenone core provides a versatile scaffold for further chemical modifications.[8] The introduction of chirality through stereoselective reduction of the ketone or substitution at the α-position opens avenues for the synthesis of enantiomerically pure drug candidates, which often exhibit improved efficacy and reduced side effects. The related compound, 2-Chloro-1-(4-fluorophenyl)propan-1-one, is used as an intermediate in the synthesis of antidepressants and antipsychotic drugs, highlighting the importance of this structural class in central nervous system (CNS) drug discovery.[9]
Caption: Synthetic utility in drug discovery.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[1]
Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the arsenal of the modern organic chemist and drug discovery scientist. Its well-defined reactivity, stemming from its α-haloketone structure, allows for predictable and efficient synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel chemical entities with desired biological activities. As research continues to uncover new applications for this powerful building block, its importance in the scientific community is set to grow.
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An In-depth Technical Guide to 2,4'-Dichloropropiophenone: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4'-dichloropropiophenone, a key chemical intermediate in the synthesis of various agrochemicals. The document delves into the historical context of its synthesis, its physicochemical properties, detailed synthetic protocols, and its primary applications in the manufacturing of fungicides and insecticides. This guide is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis, offering both foundational knowledge and practical insights into the chemistry of this important compound.
Introduction: Unveiling a Key Building Block
2,4'-Dichloropropiophenone, with the chemical formula C₉H₈Cl₂O, is an aromatic ketone that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a propiophenone backbone with two chlorine substituents on the phenyl ring, makes it a valuable precursor for the construction of more complex molecules, particularly in the agrochemical industry. The presence and position of the chlorine atoms influence the reactivity of the molecule and are crucial for the biological activity of the downstream products. This guide aims to provide a detailed exploration of the discovery, synthesis, and applications of this compound, grounded in established scientific literature.
Discovery and Historical Context
While the exact moment of the "discovery" of 2,4'-dichloropropiophenone is not extensively documented, a significant early report of its synthesis was published in 1946 by John T. Sheehan in the Journal of the American Chemical Society.[2][3] This synthesis was achieved through a Friedel-Crafts acylation of m-dichlorobenzene with propionyl chloride. Sheehan's work was notable because, at the time, the Friedel-Crafts condensation of acyl halides with dihalogenated benzene derivatives was generally considered to yield negligible amounts of product.[2] The successful synthesis of 2,4'-dichloropropiophenone in a good yield highlighted a valuable exception to this observed trend and paved the way for its use as a chemical intermediate.
The development of 2,4'-dichloropropiophenone should be viewed within the broader context of the mid-20th century, a period of intense research into chlorinated aromatic compounds. The discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) in the early 1940s spurred significant investigation into the synthesis and application of related chlorinated phenyl compounds.[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2,4'-dichloropropiophenone is essential for its handling, application in synthesis, and characterization.
Table 1: Physicochemical Properties of 2,4'-Dichloropropiophenone
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | |
| CAS Number | 37885-41-9 | |
| Molecular Formula | C₉H₈Cl₂O | [5] |
| Molecular Weight | 203.07 g/mol | [5] |
| Appearance | Not specified in readily available literature | |
| Boiling Point | 118-120 °C at 5 mmHg | [2] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,4'-dichloropropiophenone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1700 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic ring and the alkyl chain, and C-Cl stretching vibrations.[1]
-
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR. The spectrum for 2,4'-dichloropropiophenone is available in public databases.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: While a publicly available, experimentally verified ¹H NMR spectrum for 2,4'-dichloropropiophenone is not readily found, the expected spectrum would show signals for the aromatic protons, a quartet for the methylene (-CH₂-) group, and a triplet for the methyl (-CH₃) group of the propionyl chain. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the two chlorine atoms. For the related compound 3',4'-dichloropropiophenone, the aromatic protons appear in the range of 7.3-8.0 ppm.[6]
-
¹³C NMR: Similarly, a readily available experimental ¹³C NMR spectrum is elusive. The predicted spectrum would show a signal for the carbonyl carbon around 200 ppm, signals for the aromatic carbons (with those bonded to chlorine showing characteristic shifts), and signals for the methylene and methyl carbons of the propionyl group. For comparison, the carbonyl carbon of propiophenone appears at approximately 200 ppm.[7]
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation patterns would likely involve cleavage of the acyl group.
Synthesis of 2,4'-Dichloropropiophenone
The most established method for the synthesis of 2,4'-dichloropropiophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[2]
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The key steps are:
-
Formation of the Acylium Ion: Propionyl chloride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion (CH₃CH₂CO⁺).[8][9]
-
Electrophilic Attack: The electron-rich aromatic ring of 1,3-dichlorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, 2,4'-dichloropropiophenone.[8]
The regioselectivity of the reaction is governed by the directing effects of the two chlorine substituents on the benzene ring. Chlorine is an ortho, para-directing group, but it is also deactivating.[10] In 1,3-dichlorobenzene, the positions ortho and para to one chlorine atom are also ortho and para to the other. The primary site of acylation is the 4-position, which is para to one chlorine and ortho to the other, and is the most activated position for electrophilic attack.
Experimental Protocol for Synthesis
The following protocol is adapted from the method described by John T. Sheehan (1946).[2]
Materials:
-
1,3-Dichlorobenzene (m-dichlorobenzene)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (solvent)
-
10% Sodium hydroxide solution
-
Water
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve 1,3-dichlorobenzene and propionyl chloride in carbon disulfide.
-
While stirring and refluxing the solution on a steam bath, gradually add anhydrous aluminum chloride.
-
Continue heating and stirring for an extended period (e.g., 24 hours) to ensure the reaction goes to completion. Hydrogen chloride gas will be evolved during the reaction.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Separate the carbon disulfide layer.
-
Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and finally with water again until the washings are neutral.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent by distillation.
-
Purify the resulting crude 2,4'-dichloropropiophenone by vacuum distillation.
Caption: Workflow for the synthesis of 2,4'-dichloropropiophenone.
Applications in Agrochemical Synthesis
The primary industrial application of 2,4'-dichloropropiophenone is as a crucial intermediate in the synthesis of fungicides and insecticides. Its dichlorinated phenyl moiety is a key structural feature in several commercially important agrochemicals.
Synthesis of Difenoconazole (Fungicide)
Difenoconazole is a broad-spectrum triazole fungicide used to control a wide range of plant diseases. The synthesis of difenoconazole often starts from 2,4'-dichloroacetophenone, a closely related compound, which can be synthesized from m-dichlorobenzene via Friedel-Crafts acylation with acetyl chloride. However, some synthetic routes may utilize 2,4'-dichloropropiophenone or its derivatives. The general synthetic strategy involves the introduction of a triazole-containing side chain to the dichlorinated phenyl ketone core.
Other Potential Applications
The reactive nature of the ketone group and the presence of the dichlorinated aromatic ring in 2,4'-dichloropropiophenone make it a versatile building block for the synthesis of other fine chemicals and potentially for pharmaceutical intermediates. The dichlorophenyl group is a common motif in medicinal chemistry, as it can influence the pharmacokinetic properties of a drug molecule.
Conclusion
2,4'-Dichloropropiophenone, since its notable synthesis in the mid-20th century, has established itself as a valuable intermediate in the chemical industry. Its efficient synthesis via the Friedel-Crafts acylation of 1,3-dichlorobenzene, a reaction that defied earlier expectations, underscores its importance. This guide has provided a comprehensive overview of its history, physicochemical properties, a detailed synthetic protocol, and its significant role in the production of agrochemicals. For researchers and professionals in organic synthesis, 2,4'-dichloropropiophenone represents a key building block with established utility and potential for further applications in the development of new functional molecules.
References
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Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(8), 1672. [Link][2][3]
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Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
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A Guide to the Research Applications of 2-Chloro-1-(4-chlorophenyl)propan-1-one: A Versatile α-Chloroketone
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-1-(4-chlorophenyl)propan-1-one, a halogenated propiophenone derivative with significant potential in modern chemical biology and medicinal chemistry. The core of its utility lies in the α-chloroketone functional group, a reactive electrophilic "warhead" capable of forming covalent bonds with biological nucleophiles. We will dissect the chemical principles governing its reactivity and detail its primary applications as a covalent probe for enzyme inhibition and activity-based protein profiling (ABPP), and as a versatile building block for the synthesis of complex organic molecules, particularly heterocyclic scaffolds of pharmaceutical interest. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and detailed, actionable experimental protocols to leverage this compound's unique properties in a laboratory setting.
Section 1: Introduction to this compound
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group.[1][2] This specific arrangement confers a high degree of electrophilic reactivity at the α-carbon, making these compounds exceptionally useful in chemical synthesis and as tools for probing biological systems.[1] this compound (CAS No: 877-38-3) is a prime example, featuring a chlorine atom alpha to a ketone. Its structure is further distinguished by a 4-chlorophenyl ring, a common moiety in many pharmaceutical agents that can influence metabolic stability and target binding.[3] The dual reactivity of the electrophilic α-carbon and the carbonyl carbon, combined with the substituted aromatic ring, makes this molecule a powerful and multifaceted tool for scientific investigation.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 877-38-3 | [4][5] |
| Molecular Formula | C₉H₈Cl₂O | [4] |
| Molecular Weight | 203.06 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | [6] |
| SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Cl | [4] |
| InChIKey | YQBPDHQJIIDKEO-UHFFFAOYSA-N | [4] |
Section 2: The Chemistry of Reactivity: The α-Chloroketone Warhead
The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is central to their utility.[1] The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, increasing the electrophilicity of the α-carbon. This makes it a prime target for nucleophilic attack.[1][7]
In a biological context, the side chains of several amino acids present potent nucleophiles. Cysteine (with its thiol group), histidine (imidazole), and lysine (primary amine) are common targets for covalent modification by electrophiles like this compound. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic residue attacks the α-carbon, displacing the chloride ion and forming a stable covalent bond.[8] This targeted and often irreversible interaction is the foundation for designing highly potent and selective covalent inhibitors.[9][10]
Caption: Mechanism of covalent modification of a protein cysteine residue by an α-chloroketone.
Section 3: Application I - Covalent Probes for Target Identification and Validation
The ability to form a stable covalent bond with a target protein makes this compound an excellent starting point for developing targeted covalent inhibitors (TCIs).[10] TCIs offer several advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.[10][11]
Covalent Enzyme Inhibition
Many enzyme classes, including proteases, kinases, and phosphatases, utilize nucleophilic residues in their active sites for catalysis. A TCI based on the α-chloroketone scaffold can be designed to first bind non-covalently to the active site, driven by interactions with the 4-chlorophenyl ring and other parts of the molecule. This proximity and proper orientation then facilitate a rapid covalent reaction with the catalytic nucleophile, leading to irreversible inhibition.[12][13]
Caption: High-level workflow for screening the compound against a target enzyme.
Detailed Protocol: In Vitro Cysteine Protease Inhibition Assay
This protocol describes a representative method for evaluating the inhibitory potential of this compound against a cysteine protease (e.g., Papain) using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5. Causality: DTT is included to ensure the active site cysteine of the protease is in its reduced, active state.
-
Enzyme Stock: Prepare a 1 µM stock solution of Papain in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Substrate Stock: Prepare a 10 mM stock of a suitable fluorogenic substrate (e.g., Z-FR-AMC) in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Create a serial dilution of the inhibitor. Add 2 µL of the 10 mM inhibitor stock to the first well, mix, and transfer 2 µL to the next well, repeating for 10-12 points. Add 2 µL of DMSO to control wells.
-
Add 25 µL of a 4X enzyme solution (e.g., 40 nM Papain in Assay Buffer) to all wells. The final enzyme concentration will be 10 nM.
-
Pre-incubate the plate at 37°C for 30 minutes. Causality: This pre-incubation step is critical for covalent inhibitors, allowing time for the irreversible reaction to occur before the introduction of the competing substrate.
-
Initiate the reaction by adding 25 µL of a 4X substrate solution (e.g., 40 µM Z-FR-AMC in Assay Buffer). The final substrate concentration will be 10 µM.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates to the DMSO control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. For irreversible inhibitors, further kinetic studies are required to determine kᵢₙₐ꜀ₜ/Kᵢ.
-
Section 4: Application II - A Versatile Intermediate in Medicinal Chemistry
Beyond its direct use as a biological probe, this compound is a valuable starting material for constructing more complex molecules.[3][14] Its defined reactive sites allow for predictable and high-yielding transformations, making it a staple for medicinal chemists developing new therapeutic agents.
Synthesis of Bioactive Heterocycles
α-Haloketones are classic precursors for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocycles, which form the core of countless drugs.[1][2] For example, in the Hantzsch thiazole synthesis, an α-haloketone is condensed with a thioamide to form a thiazole ring, a privileged scaffold in medicinal chemistry.
Caption: General scheme for the synthesis of a thiazole heterocycle.
Detailed Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-methylthiazole
This protocol outlines the synthesis of a thiazole derivative, demonstrating the utility of the title compound as a synthetic intermediate.
-
Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.03 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add 50 mL of absolute ethanol as the solvent.
-
-
Reaction:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase.
-
-
Workup and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to precipitate the thiazole hydrohalide salt.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol.
-
To obtain the free base, dissolve the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford the pure thiazole derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Section 5: Analytical Characterization and Safety
Standard analytical techniques are used to confirm the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can confirm its molecular weight and fragmentation pattern.[15] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.
Safety and Handling: this compound is a reactive electrophile and should be handled with appropriate care. It is potentially toxic and lachrymatory.[14] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for researchers at the interface of chemistry and biology. Its well-defined reactivity as an α-chloroketone provides a reliable method for the covalent modification of proteins, enabling the development of potent enzyme inhibitors and novel chemical probes for target discovery. Concurrently, its utility as a synthetic intermediate provides a straightforward route to complex heterocyclic structures that are central to modern drug discovery. By understanding the fundamental principles of its reactivity and applying the robust protocols detailed in this guide, scientists can effectively unlock the significant research potential of this versatile compound.
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Costa, J., Guedes de Pinho, P., et al. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 11(4), 369. [Link]
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MySkinRecipes. 2-Chloro-1-(4-fluorophenyl)propan-1-one. MySkinRecipes. [Link]
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Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1557–1565. [Link]
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Chemsrc. 1-(2-Chlorophenyl)-1-propanone. Chemsrc. [Link]
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Luka, J. A. (2021). Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one. UiTM Institutional Repository. [Link]
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Al-Zaydi, K. M. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(10), 793-844. [Link]
-
Gotor-Fernández, V., et al. (2020). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Chemistry – A European Journal, 26(1), 1-7. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 211464, 2-Amino-1-(4-chlorophenyl)propan-1-one. PubChem. [Link]
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Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
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Liu, T., et al. (2014). Using Protein-Confined Proximity to Determine Chemical Reactivity. Journal of the American Chemical Society, 136(38), 13102-13105. [Link]
-
Schwartz, P. A., et al. (2014). The Taxonomy of Covalent Inhibitors. Journal of Medicinal Chemistry, 57(17), 7035-7049. [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Autechaux. 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Autechaux. [Link]
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De Kimpe, N., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(17), 3959. [Link]
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-
JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]
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Wang, L., et al. (2022). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Journal of Medicinal Chemistry, 65(1), 139-160. [Link]
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Parvez, S., et al. (2018). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. Protein & Peptide Letters, 25(2), 132-143. [Link]
-
NIST. 1-Propanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]
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Stenutz. 1-(4-chlorophenyl)propan-1-one. Stenutz. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] The protocol details a robust Friedel-Crafts acylation of chlorobenzene with 2-chloropropionyl chloride, catalyzed by the Lewis acid aluminum chloride (AlCl₃). We delve into the underlying reaction mechanism, principles of regioselectivity, a detailed step-by-step experimental procedure, safety protocols, and methods for purification and characterization. This note is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.
Introduction and Scientific Principles
The Friedel-Crafts acylation, a foundational reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a highly effective method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[2][3] This electrophilic aromatic substitution reaction is pivotal for producing aryl ketones, which are versatile precursors in numerous industrial applications.[3]
The synthesis of this compound leverages this classic transformation. The reaction's success hinges on understanding three core scientific principles: the generation of a potent electrophile, the directing effects of substituents on the aromatic substrate, and the role of the catalyst.
Reaction Mechanism
The acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 2-chloropropionyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion (CH₃CHClC=O⁺).[4][5][6] This step is crucial as it creates the reactive species necessary for the subsequent aromatic substitution.
-
Electrophilic Attack (Rate-Determining Step): The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate, commonly known as an arenium ion or a sigma complex.[2]
-
Restoration of Aromaticity: To restore the highly stable aromatic system, the AlCl₄⁻ complex, formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This step regenerates the AlCl₃ catalyst and releases HCl as a byproduct, yielding the final aryl ketone product.[5]
A critical aspect of this reaction is the stoichiometry of the catalyst. The product ketone, being a Lewis base, forms a stable complex with AlCl₃.[7][8] This interaction deactivates the catalyst, necessitating the use of at least one molar equivalent of AlCl₃ for the reaction to proceed to completion.[8] This complex is subsequently hydrolyzed during the aqueous work-up.[7][9]
Rationale for Reagent Selection & Regioselectivity
-
Substrate (Chlorobenzene): The chlorine substituent on the benzene ring is moderately deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs of electrons can donate electron density to the ring, making it an ortho, para-director.[10][11][12]
-
Acylating Agent (2-Chloropropionyl Chloride): This acyl halide serves as the electrophile precursor, providing the 2-chloropropanoyl moiety that is installed on the aromatic ring.
-
Catalyst (Aluminum Chloride): Anhydrous AlCl₃ is a powerful and commonly used Lewis acid catalyst that is highly effective at generating the acylium ion.[4][7] Its high reactivity demands stringent anhydrous conditions, as it reacts violently with water.[13][14]
The combination of steric and electronic factors governs the regiochemical outcome. While the chlorine atom directs the incoming acyl group to both the ortho and para positions, the para position is sterically more accessible. Consequently, the Friedel-Crafts acylation of chlorobenzene overwhelmingly favors the formation of the para-substituted isomer, 2-Chloro-1-(4-chlorophenyl )propan-1-one, as the major product.[10][12][15][16]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (Scale: 50 mmol) | Notes |
| Chlorobenzene | 108-90-7 | 112.56 | 5.0 | 28.14 g (25.5 mL) | Reagent grade, anhydrous. Acts as both reactant and solvent. |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.1 | 7.33 g (55 mmol) | Anhydrous, >99%. Handle quickly in a dry environment. |
| 2-Chloropropionyl Chloride | 7623-09-8 | 126.98 | 1.0 | 6.35 g (50 mmol) | >98%. Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~100 mL | For extraction. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | ~50 mL | Concentrated (37%). For work-up. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | Saturated aqueous solution. |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | - | - | For drying organic phase. |
| Crushed Ice | N/A | 18.02 | - | ~200 g | For quenching. |
Safety Precautions
All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Corrosive and causes severe skin and eye burns. Reacts violently with water, releasing heat and toxic HCl gas.[13][14] Handle only under anhydrous conditions.
-
2-Chloropropionyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water and alcohols.[17][18] Inhalation can cause severe respiratory irritation.
-
Chlorobenzene: Flammable liquid and is harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Quenching: The work-up procedure involving the addition of the reaction mixture to ice/HCl is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and cautiously in a well-ventilated fume hood.
An emergency eyewash station and safety shower must be readily accessible.[13][14]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a 50 mL pressure-equalizing dropping funnel.
-
Ensure all glassware is thoroughly dried in an oven (120 °C) overnight or flame-dried under a stream of dry nitrogen prior to use.
-
-
Reagent Charging:
-
To the reaction flask, add chlorobenzene (25.5 mL, 5.0 eq).
-
Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (7.33 g, 1.1 eq) to the stirred chlorobenzene. The addition may be slightly exothermic. Allow the resulting slurry to stir for 15 minutes at 0-5 °C.
-
-
Addition of Acyl Chloride:
-
Charge the dropping funnel with 2-chloropropionyl chloride (6.35 g, 1.0 eq).
-
Add the 2-chloropropionyl chloride dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of chlorobenzene.
-
-
Reaction Quench and Work-up:
-
Prepare a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Place this beaker in a larger ice bath for efficient cooling.
-
CAUTION: This step is highly exothermic. Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl slurry. A large amount of HCl gas will be evolved.
-
Once the addition is complete and the vigorous reaction has subsided, transfer the entire mixture to a 500 mL separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and 100 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
-
Final Purification:
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product.
-
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of chlorobenzene provides an efficient and direct route for the synthesis of this compound. The protocol described herein is robust and scalable, though it requires strict adherence to anhydrous conditions and safety procedures due to the nature of the reagents involved. The regioselectivity is predictably controlled by the directing effects of the chloro-substituent, yielding the desired para-isomer as the major product. This application note serves as a reliable guide for chemists to successfully perform this valuable transformation.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]
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-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Available at: [Link]
-
University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. Available at: [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Available at: [Link]
-
Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Available at: [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
- El-Mekkawe, F. M., & El-Shamy, N. Z. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 6(11), 3125-3130.
-
MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one. Available at: [Link]
-
Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride MSDS. Available at: [Link]
-
Lab Alley. (2025). Safety Data Sheet: Aluminum chloride. Available at: [Link]
-
Allen Career Institute. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. Available at: [Link]
-
Filo. (2024). Explain Fridal-craft's acylation reaction in chlorobenzene. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
-
Journal of the American Chemical Society. (1976). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Available at: [Link]
-
Journal of the Chemical Society C: Organic. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at: [Link]
- Google Patents. (2015). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
-
YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available at: [Link]
- Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
National Institutes of Health, PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (1953). US2654791A - Production of 2-chloro-1-phenylpropane.
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Synthesis of 2,4'-Dichloropropiophenone: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust experimental protocol for the synthesis of 2,4'-dichloropropiophenone, a key chemical intermediate. The primary synthesis route discussed is the Friedel-Crafts acylation of m-dichlorobenzene with propanoyl chloride, a method that provides a reliable yield of the target compound. This document provides in-depth technical details, explains the underlying chemical principles, and offers practical insights for successful synthesis, purification, and characterization.
Introduction
2,4'-Dichloropropiophenone is a halogenated aromatic ketone of significant interest in organic synthesis, particularly as a precursor in the development of pharmaceutical agents and other specialty chemicals. Its molecular structure, featuring a dichlorinated phenyl ring attached to a propanone moiety, provides a versatile scaffold for further chemical modification.
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. It is crucial to note that the starting aromatic substrate dictates the final product's substitution pattern. To obtain the 2,4'-dichloro isomer, the reaction must commence with 1,3-dichlorobenzene (m-dichlorobenzene). The acylation of chlorobenzene, in contrast, would yield a mixture of ortho- and para-chloropropiophenone, not the desired 2,4'-disubstituted product.[1][2][3] This guide focuses on the established and effective method using m-dichlorobenzene.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of all substances is paramount for safe and effective experimentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hazards |
| 2,4'-Dichloropropiophenone | C₉H₈Cl₂O | 203.07[4][5] | 121-123 at 6.5-7 mmHg[6] | Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye damage, May cause respiratory irritation.[7] |
| m-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 173 | Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 80 | Highly flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | Causes severe skin burns and eye damage, May cause respiratory irritation. |
| Carbon Disulfide | CS₂ | 76.14 | 46.3 | Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye damage, May damage fertility or the unborn child. |
Note: Always consult the latest Safety Data Sheets (SDS) for comprehensive safety information before handling any chemicals.[7][8]
Experimental Protocol: Friedel-Crafts Acylation of m-Dichlorobenzene
This protocol is adapted from the method described by Sheehan (1946).[6]
Materials and Reagents:
-
m-Dichlorobenzene (0.27 mole)
-
Propanoyl chloride (0.50 mole)
-
Anhydrous aluminum chloride (1.20 moles)
-
Carbon disulfide (300 mL)
-
10% Sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Initial Mixture: To the flask, add 40 g (0.27 mole) of m-dichlorobenzene and 48 g (0.50 mole) of propanoyl chloride dissolved in 300 mL of carbon disulfide.[6]
-
Catalyst Addition: Begin stirring the solution and bring it to a gentle reflux using a heating mantle. Over a period of 10 minutes, carefully add 160 g (1.20 moles) of anhydrous aluminum chloride in portions through the addition funnel.[6] The addition of the Lewis acid catalyst is exothermic and will cause the evolution of hydrogen chloride gas, which should be appropriately scrubbed.
-
Reaction: Continue heating and stirring the reaction mixture for 24 hours.[6] The extended reaction time is necessary to drive the acylation of the deactivated dihalogenated benzene ring.
-
Quenching: After 24 hours, cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture over crushed ice to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer (carbon disulfide) should be separated.
-
Washing: Wash the organic layer sequentially with 350 mL of 10% sodium hydroxide solution and then three times with 300 mL portions of water.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the carbon disulfide solvent by distillation.
-
Purification: The crude product can be purified by vacuum distillation. The main fraction of 2,4'-dichloropropiophenone boils at 118-120 °C at 5 mmHg.[6]
Reaction Mechanism and Workflow
The synthesis of 2,4'-dichloropropiophenone proceeds via an electrophilic aromatic substitution mechanism known as the Friedel-Crafts acylation.[9][10][11]
-
Formation of the Acylium Ion: The Lewis acid, aluminum chloride, reacts with propanoyl chloride to form a highly electrophilic acylium ion.[9][11] This is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of m-dichlorobenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Deprotonation and Aromaticity Restoration: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst.[11][12]
-
Complex Formation: The product, 2,4'-dichloropropiophenone, is a ketone and can act as a Lewis base, forming a complex with the aluminum chloride catalyst.[12][13] This is why a stoichiometric amount of the catalyst is required. The aqueous workup step is necessary to break this complex and isolate the final product.[12]
Caption: Experimental workflow for the synthesis of 2,4'-dichloropropiophenone.
Characterization and Analytical Workflow
To confirm the identity and purity of the synthesized 2,4'-dichloropropiophenone, a combination of analytical techniques should be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing purity and confirming the molecular weight of the compound. The fragmentation pattern in the mass spectrum provides structural information.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, will confirm the substitution pattern of the aromatic ring and the structure of the propyl chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the characteristic strong absorption of the carbonyl (C=O) group of the ketone.
Caption: Analytical workflow for the characterization of 2,4'-dichloropropiophenone.
Conclusion
The Friedel-Crafts acylation of m-dichlorobenzene provides an effective and reproducible method for the synthesis of 2,4'-dichloropropiophenone. Careful control of reaction conditions, particularly the exclusion of moisture and the extended reaction time, is critical for achieving a good yield. The protocol and analytical workflow detailed in this guide offer a comprehensive framework for researchers to successfully synthesize and characterize this important chemical intermediate.
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(7), 1287–1287. [Link]
- Google Patents. Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3',4'-Dichloropropiophenone. [Link]
-
PubChem. 2',4'-Dichloropropiophenone. [Link]
-
YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
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Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is. [Link]
-
Filo. Explain Fridal-craft's acylation reaction in chlorobenzene. [Link]
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Khan Academy. Friedel-Crafts acylation. [Link]
-
Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
-
EPA. Environmental Chemistry Methods: Dichlorprop-P. [Link]
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EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
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Ministry of Health, Labour and Welfare. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). [Link]
-
ResearchGate. The synthesis of dichlorprop anno 1950. The initial chlorination of... [Link]
-
Journal of the American Chemical Society. Synthesis of 2,4-Dichloropropiophenone. [Link]
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The Versatile Intermediate: 2-Chloro-1-(4-chlorophenyl)propan-1-one in the Synthesis of Central Nervous System (CNS) Drugs
Introduction: Unlocking a Pathway to Neuroactive Compounds
In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutics. 2-Chloro-1-(4-chlorophenyl)propan-1-one, a halogenated propiophenone derivative, has emerged as a significant building block in the synthesis of a variety of centrally acting agents. Its chemical architecture, featuring a reactive α-chloro ketone, provides a strategic handle for the introduction of diverse amine functionalities, a common feature in many classes of Central Nervous System (CNS) drugs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this intermediate, with a focus on its application in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and other related neuroactive compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 877-38-3 | [PubChem][1] |
| Molecular Formula | C₉H₈Cl₂O | [PubChem][1] |
| Molecular Weight | 203.07 g/mol | [PubChem][1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [PubChem][1] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Synthetic Utility of this compound in CNS Drug Synthesis
The primary utility of this compound in the synthesis of CNS drugs lies in its susceptibility to nucleophilic substitution at the carbon atom bearing the chlorine. This allows for the facile introduction of various amine-containing moieties, which are often crucial for the pharmacological activity of neuroactive compounds.
Caption: Synthetic pathway from the intermediate to a CNS drug.
This reactivity makes it a key precursor for the synthesis of compounds like bupropion and its analogues, as well as a range of synthetic cathinones, which are also known to act on monoamine transporters in the CNS[2][3].
Application Protocol: Synthesis of a Bupropion Analogue
The following protocol details the synthesis of a bupropion analogue, (±)-2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one, a norepinephrine-dopamine reuptake inhibitor. This protocol is adapted from established synthetic routes for bupropion, leveraging the reactivity of the α-chloro ketone intermediate[4].
Materials and Reagents:
-
This compound
-
tert-Butylamine
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper
Experimental Workflow:
Caption: Workflow for the synthesis of a bupropion analogue.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Addition of Amine: To the stirred solution, add tert-butylamine (3.0 eq). The excess amine serves to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of the bupropion analogue.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until the pH is acidic.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
Bupropion and its analogues exert their therapeutic effects in the treatment of depression and for smoking cessation by acting as norepinephrine-dopamine reuptake inhibitors (NDRIs)[5]. In the presynaptic neuron, norepinephrine and dopamine are released into the synaptic cleft where they can bind to postsynaptic receptors to elicit a neuronal response. Their action is terminated by reuptake into the presynaptic neuron via the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively.
NDRIs block these transporters, leading to an increased concentration of norepinephrine and dopamine in the synaptic cleft. This enhanced neurotransmitter availability is thought to underlie the antidepressant and other CNS effects. In the prefrontal cortex, a region implicated in depression, selective norepinephrine reuptake inhibitors can also lead to an increase in dopamine levels because dopamine transporters are less abundant in this brain region, and dopamine can be taken up by the norepinephrine transporter[6].
Caption: Mechanism of action of a bupropion analogue as an NDRI.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of CNS drugs, particularly those targeting the monoaminergic systems. Its utility is exemplified in the straightforward synthesis of bupropion analogues, which are potent norepinephrine-dopamine reuptake inhibitors. The protocols and mechanistic insights provided in this application note are intended to empower researchers in the development of novel CNS therapeutics. A thorough understanding of the chemistry, safety, and biological context of this intermediate will facilitate its effective application in drug discovery programs.
References
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. National Center for Biotechnology Information. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. National Center for Biotechnology Information. [Link]
-
Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex. National Center for Biotechnology Information. [Link]
-
PATHOPHYSIOLOGY OF DEPRESSION: DO WE HAVE ANY SOLID EVIDENCE OF INTEREST TO CLINICIANS?. National Center for Biotechnology Information. [Link]
- Process for preparing bupropion hydrochloride.
-
Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex. National Center for Biotechnology Information. [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). ResearchGate. [Link]
-
The Role of Dopamine and Norepinephrine in Depression and Antidepressant Treatment. Psychiatrist.com. [Link]
-
The Role of Dopamine in Major Depressive Disorder. Simply Neuroscience. [Link]
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- 3. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Application of 2-Chloro-1-(4-chlorophenyl)propan-1-one in Modern Fungicide Synthesis
Introduction: The α-Haloketone as a Privileged Synthon
2-Chloro-1-(4-chlorophenyl)propan-1-one is a versatile chemical intermediate whose value in agrochemical synthesis is anchored in its distinct structural motifs. As an α-chloro ketone, it possesses a highly reactive electrophilic center adjacent to an activating carbonyl group. This arrangement facilitates efficient nucleophilic substitution reactions, which are foundational for building complex molecular architectures. The presence of a 4-chlorophenyl group is particularly significant, as this moiety is a common feature in a multitude of successful commercial fungicides and pesticides, contributing to favorable binding interactions with target enzymes.
This guide provides an in-depth exploration of the application of this key intermediate, focusing on its strategic use in the synthesis of potent triazole fungicides. We will dissect the synthetic pathway toward Cyproconazole, a high-value systemic fungicide, to illustrate the practical utility and chemical principles involved. The protocols herein are designed to be robust and explanatory, providing not just procedural steps but the underlying chemical logic to empower researchers in their own discovery efforts.
The Mechanistic Cornerstone: Triazole Fungicides and Ergosterol Biosynthesis
Triazole fungicides represent a major class of agrochemicals that have profoundly impacted crop protection. Their primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of fungal cell membranes.
By disrupting ergosterol production, triazole fungicides compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. The nitrogen atom (N4) of the triazole ring plays a crucial role by coordinating to the heme iron atom within the active site of the CYP51 enzyme, effectively blocking substrate access and halting the catalytic cycle.[1] The synthesis of molecules that can effectively inhibit this enzyme is therefore a primary goal, and intermediates like this compound provide an efficient entry point to this chemical space.
Caption: Mechanism of action for triazole fungicides via inhibition of ergosterol biosynthesis.
Synthetic Pathway: From Intermediate to a High-Value Fungicide
The primary application detailed here is the synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one, a pivotal intermediate for the production of the triazole fungicide Cyproconazole.[2] The synthesis leverages the reactivity of the starting α-chloro ketone in a key C-C bond-forming reaction, followed by further transformations to install the requisite functional groups of the final active ingredient.
The overall workflow can be conceptualized in two main stages:
-
Cyclopropylation: Formation of the key cyclopropyl ketone intermediate via nucleophilic substitution.
-
Functionalization and Cyclization: Reduction of the ketone and subsequent introduction of the 1,2,4-triazole ring to yield the final product.
Caption: High-level synthetic workflow for the synthesis of Cyproconazole.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one
This procedure details the formation of the core cyclopropyl ketone intermediate. The causality for this reaction lies in the nucleophilic character of the Grignard reagent attacking the electrophilic carbon bearing the chlorine atom. Anhydrous conditions are critical to prevent quenching the highly reactive organometallic reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine.
-
In the dropping funnel, add a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubble formation).
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature to ensure full formation of the cyclopropylmagnesium bromide.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the cold Grignard reagent over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to obtain pure 1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one.[3][4]
-
Protocol 2: Synthesis of Cyproconazole
This multi-step process converts the intermediate ketone into the final triazole fungicide. The first step is a stereoselective reduction of the carbonyl, followed by the introduction of the triazole heterocycle.
Materials:
-
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1,2,4-Triazole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Ketone Reduction:
-
In a round-bottom flask, dissolve the intermediate ketone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ provides a mild and selective reduction of the ketone to the corresponding alcohol.
-
Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water, then remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic phase over MgSO₄, and concentrate to yield the crude alcohol intermediate, 1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-ol. This intermediate is often used in the next step without extensive purification.
-
-
Triazole Installation:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous DMF.
-
Add 1,2,4-triazole (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the sodium salt of the triazole. This deprotonation is essential to generate a potent nucleophile.
-
Re-cool the mixture to 0 °C and add a solution of the previously synthesized crude alcohol intermediate (1.0 eq) in anhydrous DMF dropwise. (Note: This step often proceeds via an intermediate tosylate or mesylate for better leaving group potential, but direct substitution under forcing conditions can also be employed).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and carefully pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous NaSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure Cyproconazole.
-
Data Summary
The following table provides representative parameters for the described synthetic protocols. Actual yields and reaction times may vary based on scale, purity of reagents, and specific laboratory conditions.
| Parameter | Protocol 1: Cyclopropylation | Protocol 2: Reduction & Triazolation |
| Key Reagents | Cyclopropylmagnesium bromide | NaBH₄, 1,2,4-Triazole, NaH |
| Solvent | Anhydrous THF | Methanol, Anhydrous DMF |
| Temperature | 0 °C to Room Temp. | 0 °C to 90 °C |
| Typical Reaction Time | 4 - 6 hours | 8 - 12 hours (total) |
| Anticipated Yield | 65 - 80% | 55 - 70% (over two steps) |
Broader Applications and Future Outlook
While the synthesis of Cyproconazole is a prime example, the utility of this compound is not limited to this single pathway. The reactive α-chloro ketone moiety is a versatile electrophilic handle that can be reacted with a wide array of nucleophiles to generate novel chemical entities for screening.
Potential Synthetic Diversifications:
-
Reaction with other Azoles: Substituted triazoles, imidazoles, or pyrazoles can be used to synthesize analogs with potentially different fungicidal spectrums or improved properties.[5][6]
-
Reaction with Thiols: Reaction with various thiols can lead to the formation of α-thio ketones, another class of compounds with known biological activities.
-
Reaction with Amines: Secondary amines can be used to generate α-amino ketones, which are valuable intermediates for other complex heterocyclic systems.
The systematic exploration of these reactions allows for the rapid generation of compound libraries, accelerating the discovery of new and more effective fungicidal agents to address the ongoing challenges of resistance development in fungal pathogens.
References
-
Wikipedia. Paclobutrazol. [Link]
-
Globe Thesis. Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. (2014). [Link]
- Google Patents.
- Google Patents.
-
Zhejiang Rayfull Chemicals Co.,Ltd. Paclobutrazol. [Link]
-
Semantic Scholar. Protecting group-free synthesis of the fungicide Mandipropamid. [Link]
-
Eureka | Patsnap. Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline. [Link]
-
ResearchGate. Synthetic route for the key intermediates II and the title compounds IV-1 to IV-36. [Link]
-
RUDN Journal of Agronomy and Animal Industries. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
-
PubChem, National Institutes of Health. Paclobutrazol. [Link]
-
PubChem, National Institutes of Health. Uniconazole. [Link]
- Google Patents. Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
-
PubMed, National Institutes of Health. Synthesis of promising antibacterial and antifungal agents. [Link]
-
National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. (2022). [Link]
-
PubMed Central, National Institutes of Health. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Application Notes and Protocols for the Purification of Synthesized 2-Chloro-1-(4-chlorophenyl)propan-1-one by Recrystallization
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of synthesized 2-Chloro-1-(4-chlorophenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The primary purification technique detailed is recrystallization, a robust method for obtaining high-purity crystalline solids from impure reaction mixtures.[2][3] This document outlines the principles of solvent selection, a step-by-step recrystallization workflow, and methods for the characterization of the purified product. The protocols described herein are designed for researchers, scientists, and drug development professionals to ensure the isolation of this compound with the requisite purity for downstream applications.
Introduction: The Critical Role of Purity
This compound is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its utility is particularly notable in the development of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[3][5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[6][7] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.[2][5]
This application note will detail a validated recrystallization protocol for this compound, providing the necessary information to achieve a high degree of purity.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to be synthesized in-house. |
| Ethanol (95%) | Reagent Grade | Standard Supplier | Primary recrystallization solvent. |
| Isopropanol | Reagent Grade | Standard Supplier | Alternative recrystallization solvent. |
| Hexane | Reagent Grade | Standard Supplier | Component of mixed-solvent system. |
| Acetone | Reagent Grade | Standard Supplier | Component of mixed-solvent system. |
| Activated Charcoal | Decolorizing Grade | Standard Supplier | For removal of colored impurities. |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier | For drying organic extracts post-synthesis. |
Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11]
Experimental Protocols
Solvent Selection: The Foundation of Effective Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[7] An ideal solvent for this compound should meet the following criteria:
-
High solubility at elevated temperatures and low solubility at room temperature. [6][7] This differential solubility is the driving force for crystallization.
-
Inertness: The solvent should not react with the target compound.[6]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[6][12]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[7]
Based on the polar ketone and chlorinated aromatic functionalities of the target molecule, polar protic solvents such as ethanol and isopropanol are excellent starting points for solvent screening. For challenging purifications, mixed-solvent systems, such as hexane/acetone or ethanol/water, can be employed.[13][14]
Protocol for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, observing the solubility. An ideal solvent will not readily dissolve the compound.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A copious amount of crystal formation indicates a suitable solvent.
Single-Solvent Recrystallization Protocol using Ethanol
This protocol is recommended for crude material with a relatively high initial purity.
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. Add approximately 40 mL of 95% ethanol.
-
Heat the mixture on a hotplate with gentle stirring. Continue to add small portions of ethanol (1-2 mL) until the solid is completely dissolved at the boiling point of the solvent.[5] It is crucial to use the minimum amount of hot solvent to maximize the yield.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to the solution.[5] Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration (if decolorized): If activated charcoal was used, perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[15][16] Slow cooling promotes the formation of larger, purer crystals.[5][16]
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Characterization of Purified Product
The success of the purification should be evaluated by appropriate analytical techniques.
| Analytical Technique | Parameter | Expected Result for Purified Product |
| Melting Point Analysis | Melting Point Range | A sharp melting point range, typically within 1-2 °C. The literature melting point for a related compound, 1-(4-chlorophenyl)-2-methylpropan-1-one, is approximately 36-39 °C.[13] |
| High-Performance Liquid Chromatography (HPLC) | Purity | >99.0% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C Spectra | Spectra should be consistent with the structure of this compound and show a significant reduction in impurity signals compared to the crude material. |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of characteristic peaks for the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
| Oiling out occurs. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. |
| Low recovery of purified product. | Too much solvent was used, or the crystals were washed with solvent that was not ice-cold. | Optimize the solvent volume in subsequent recrystallizations. Ensure the wash solvent is thoroughly chilled. |
| Product is still impure after recrystallization. | The incorrect solvent was chosen, or the cooling was too rapid. | Re-evaluate the solvent choice. Allow for slower cooling to promote selective crystallization. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable method for the purification of synthesized this compound. By carefully selecting the appropriate solvent and adhering to the procedural steps, researchers can obtain a high-purity product suitable for use in pharmaceutical research and development. The analytical characterization methods outlined are essential for verifying the purity of the final compound.
References
-
Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Jack Westin. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
-
2-Chloro-1-(4-fluorophenyl)propan-1-one. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1988). Journal of Chemical Education, 65(7), 639. Retrieved from [Link]
- Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (2015). Google Patents.
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (2016). Google Patents.
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica, 4(3), 1143-1149. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025, April 9). PubMed Central. Retrieved from [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - (2025, October 16). ResearchGate. Retrieved from [Link]
Sources
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Application Note: A Multi-modal Analytical Approach to the Characterization of 2,4'-Dichloropropiophenone
Introduction
2,4'-Dichloropropiophenone is a halogenated aromatic ketone of interest in synthetic organic chemistry and pharmaceutical development as a potential intermediate or building block. Its precise chemical characterization is paramount for ensuring purity, understanding its chemical behavior, and for regulatory compliance. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of 2,4'-dichloropropiophenone, leveraging a suite of modern analytical techniques. We will delve into the principles and detailed protocols for chromatographic and spectroscopic methods, offering a holistic view of its structural and purity analysis.
The structural integrity and purity of chemical entities are foundational to the success of research and development endeavors. In this context, a multi-technique approach is not merely best practice but a necessity for unambiguous characterization. This guide is structured to provide not just the "how" but also the "why" behind the selection of specific analytical techniques and their operational parameters.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,4'-dichloropropiophenone is essential for method development.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | PubChem[1] |
| CAS Number | 37885-41-9 | PubChem[1] |
| Molecular Formula | C₉H₈Cl₂O | PubChem[1] |
| Molecular Weight | 203.06 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or lump |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating 2,4'-dichloropropiophenone from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase method is most suitable for a molecule of this polarity.
Rationale for Method Design:
The selection of a C18 column is based on the non-polar nature of the dichlorophenyl ring and the propyl chain, which will interact favorably with the stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic-to-aqueous ratio. Acetonitrile is chosen for its low UV cutoff and good elution strength for a wide range of organic molecules. A UV detector is employed due to the presence of the chromophoric dichlorophenyl ketone moiety.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 2,4'-dichloropropiophenone in acetonitrile at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information. 2,4'-Dichloropropiophenone is amenable to GC analysis due to its thermal stability.
Rationale for Method Design:
A non-polar capillary column (e.g., DB-5ms) is selected to separate compounds based on their boiling points and polarity. The temperature programming allows for the efficient elution of the analyte while ensuring good peak shape. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of 2,4'-dichloropropiophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 7.3-7.5 (m, 3H): This multiplet corresponds to the three protons on the dichlorinated aromatic ring. The substitution pattern will lead to complex splitting.
-
δ 2.9-3.1 (q, 2H): A quartet is expected for the methylene (-CH₂-) protons, which are coupled to the three protons of the adjacent methyl group.
-
δ 1.1-1.3 (t, 3H): A triplet is predicted for the terminal methyl (-CH₃) protons, coupled to the two protons of the adjacent methylene group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~200: The carbonyl carbon (C=O) is expected to have a chemical shift in this downfield region.
-
δ 130-140: Several signals are expected in this region for the quaternary and protonated carbons of the dichlorophenyl ring.
-
δ ~32: The methylene carbon (-CH₂-) of the propyl chain.
-
δ ~8: The methyl carbon (-CH₃) of the propyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. An FTIR spectrum of 2,4'-dichloropropiophenone is available in the PubChem database.[1]
Key Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 | C=O (ketone) stretching |
| ~1580, ~1470 | C=C aromatic ring stretching |
| ~1250 | C-C-C stretching of the ketone |
| ~820 | C-H out-of-plane bending (aromatic) |
| ~750 | C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization):
The molecular ion peak [M]⁺ should be observed at m/z 202, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at ~65% of M⁺, and [M+4]⁺ at ~10% of M⁺). Key fragmentation pathways for ketones include alpha-cleavage.[2][3]
-
Alpha-cleavage: Loss of the ethyl group (•C₂H₅) would result in a fragment at m/z 173 (C₇H₃Cl₂O⁺).
-
Loss of CO: Subsequent loss of carbon monoxide from the m/z 173 fragment would yield a fragment at m/z 145 (C₆H₃Cl₂⁺).
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive analytical workflow for the characterization of 2,4'-dichloropropiophenone.
Caption: A comprehensive workflow for the characterization of 2,4'-dichloropropiophenone.
Conclusion
The characterization of 2,4'-dichloropropiophenone requires a multi-faceted analytical approach. The combination of chromatographic techniques like HPLC and GC-MS for purity assessment and quantification, along with spectroscopic methods such as NMR, FTIR, and MS for unambiguous structural elucidation, provides a complete and robust characterization. The protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists working with this compound, ensuring data integrity and facilitating further research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
PubChem. (n.d.). 2',4'-Dichloropropiophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of dye 1 in different solvents. Retrieved from [Link]
-
Scribd. (n.d.). Chapter 4 13C NMR Spectros. Retrieved from [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern. Retrieved from [Link]
-
13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024, October 14). Advanced Electrochemical Detection of 2,4-dichlorophenol in Water with Molecularly Imprinted Chitosan Stabilized Gold Nanoparticles. Retrieved from [Link]
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines from 2-Chloro-1-(4-chlorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the asymmetric synthesis of chiral amines derived from 2-chloro-1-(4-chlorophenyl)propan-1-one. Chiral amines are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules, rendering their stereoselective synthesis a critical endeavor in drug discovery and development. These application notes detail three distinct and powerful strategies to achieve high enantiopurity: a chemoenzymatic approach, a chemocatalytic route, and a direct biocatalytic method. Each section offers a detailed theoretical background, explaining the causal relationships behind the chosen methodologies, followed by robust, step-by-step protocols. The guide is designed to provide researchers with the necessary technical insights and practical instructions to successfully synthesize these valuable chiral building blocks.
Introduction: The Significance of Chiral Amines and Synthetic Challenges
Chiral amines are ubiquitous in pharmaceuticals, with a significant number of top-selling drugs containing at least one stereogenic amine center. The specific stereoisomer of an active pharmaceutical ingredient (API) often dictates its pharmacological activity, efficacy, and safety profile. The synthesis of enantiomerically pure amines is, therefore, a cornerstone of modern medicinal chemistry.
The starting material, this compound, presents a unique synthetic challenge. The presence of a prochiral ketone allows for asymmetric transformations to install the desired stereochemistry at the C1 position. However, the adjacent chlorine atom at the C2 position introduces both electronic and steric factors that must be carefully considered in the design of a synthetic route. Furthermore, this chlorine atom can serve as a handle for subsequent nucleophilic substitution to introduce the amine functionality. This guide will explore methodologies that leverage these structural features to achieve the desired chiral amine products with high stereocontrol.
Chemoenzymatic Synthesis: A Two-Step Approach via a Chiral Chlorohydrin
This strategy involves an initial highly selective enzymatic reduction of the ketone to the corresponding chiral chlorohydrin, followed by a chemical step to introduce the amine group. This approach combines the exquisite selectivity of biocatalysis with the versatility of traditional organic synthesis.
Theoretical Framework
The cornerstone of this approach is the use of a ketoreductase (KRED) enzyme. KREDs are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to alcohols, utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source. The high degree of stereo-, regio-, and chemoselectivity exhibited by these enzymes makes them ideal for generating enantiopurified intermediates under mild, environmentally benign conditions.
The subsequent conversion of the chiral chlorohydrin to the chiral amine typically proceeds via an S(_N)2 mechanism. To ensure a defined stereochemical outcome, a two-step sequence involving an azide intermediate is often preferred. The reaction of the chlorohydrin with sodium azide proceeds with inversion of configuration at the C2 center. Subsequent reduction of the azide yields the desired primary amine, preserving the newly established stereochemistry.
Experimental Protocols
Protocol 2.2.1: Asymmetric Reduction of this compound using a Ketoreductase
-
Materials:
-
This compound
-
Ketoreductase (e.g., from a commercial screening kit)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (for co-solvent and cofactor regeneration in some systems)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose (1.5 eq) and the nicotinamide cofactor (0.01 eq).
-
Add the ketoreductase and glucose dehydrogenase according to the manufacturer's recommendations.
-
Dissolve this compound (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral chlorohydrin.
-
Purify the product by silica gel column chromatography.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
Protocol 2.2.2: Conversion of Chiral 2-Chloro-1-(4-chlorophenyl)propan-1-ol to the Chiral Amine
-
Materials:
-
Enantiomerically enriched 2-chloro-1-(4-chlorophenyl)propan-1-ol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or triphenylphosphine (PPh₃)/water
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Azide Formation (Inversion of Stereochemistry):
-
Dissolve the chiral chlorohydrin (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) and heat the mixture to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether (3x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chiral azide. Caution: Azides are potentially explosive and should be handled with care.
-
-
Azide Reduction:
-
Using LiAlH₄: Carefully add a solution of the crude azide in dry THF to a stirred suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the azide is fully consumed (monitored by IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral amine.
-
Using Staudinger Reduction (PPh₃/H₂O): Dissolve the crude azide in THF and add triphenylphosphine (1.2 eq). Stir the mixture at room temperature until the evolution of N₂ ceases. Add water and heat the reaction to reflux for several hours. Cool the mixture and extract the product after an appropriate workup to remove triphenylphosphine oxide.
-
-
Purify the crude amine by column chromatography or crystallization of a salt (e.g., hydrochloride).
-
Characterize the final product and confirm its stereochemical purity.
-
Data Summary
| Parameter | Asymmetric Reduction (KRED) | Azide Formation | Azide Reduction (LiAlH₄) |
| Catalyst/Reagent | Ketoreductase, NAD(P)H, GDH | Sodium Azide | Lithium Aluminum Hydride |
| Solvent | Aqueous Buffer / Co-solvent | DMF | THF |
| Temperature | 25-37 °C | 80-100 °C | 0 °C to RT |
| Typical Yield | >90% | >85% | >80% |
| Enantiomeric Excess | >99% ee | - | Maintained from azide |
| Stereochemistry | (R)- or (S)-chlorohydrin | Inversion at C2 | Retention |
Workflow Diagram
Chemocatalytic Synthesis: Asymmetric Transfer Hydrogenation
This approach utilizes a chiral transition metal catalyst, typically a ruthenium complex, for the asymmetric reduction of the starting ketone. Asymmetric transfer hydrogenation (ATH) is a powerful and practical method that uses readily available hydrogen donors like isopropanol or formic acid.
Theoretical Framework
The Noyori-type ruthenium catalysts, which feature a chiral diamine ligand such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for the ATH of prochiral ketones. The mechanism involves the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon in a stereoselective manner, governed by the chirality of the ligand. The reaction is typically performed in the presence of a hydrogen donor and a base. The subsequent conversion of the resulting chiral chlorohydrin to the amine follows the same principles as outlined in the chemoenzymatic route.
Experimental Protocol
Protocol 3.2.1: Asymmetric Transfer Hydrogenation of this compound
-
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or the (R,R)-enantiomer
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol with a base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral TsDPEN ligand (0.01 eq).
-
Add the anhydrous solvent and stir for 30 minutes to form the pre-catalyst.
-
Add the hydrogen source (e.g., formic acid/triethylamine azeotrope).
-
Add a solution of this compound (1.0 eq) in the reaction solvent.
-
Stir the reaction at the appropriate temperature (e.g., 28-40 °C) and monitor by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the chiral chlorohydrin.
-
Determine the % ee by chiral HPLC or GC.
-
The subsequent conversion to the chiral amine can be performed as described in Protocol 2.2.2.
-
Data Summary
| Parameter | Asymmetric Transfer Hydrogenation |
| Catalyst | [RuCl₂(p-cymene)]₂ / (S,S)- or (R,R)-TsDPEN |
| Hydrogen Source | HCOOH/NEt₃ or i-PrOH/Base |
| Solvent | CH₂Cl₂, MeCN |
| Temperature | 28-40 °C |
| Typical Yield | >90% |
| Enantiomeric Excess | >95% ee |
Reaction Pathway Diagram
Direct Biocatalytic Synthesis: Asymmetric Amination with Transaminases
This is the most direct and atom-economical route, employing an amine transaminase (ATA) to convert the prochiral ketone directly into the chiral amine in a single step.
Theoretical Framework
Amine transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to a carbonyl acceptor.[1] This reaction proceeds via a pyridoxal-5'-phosphate (PLP) cofactor. The stereochemical outcome is determined by the specific ATA used, with both (R)- and (S)-selective enzymes being available. The main challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium, which can be shifted towards the product side by using a large excess of the amino donor or by removing the ketone byproduct.
Experimental Protocol
Protocol 4.2.1: Direct Asymmetric Amination using an Amine Transaminase
-
Materials:
-
This compound
-
Amine Transaminase (from a commercial screening kit)
-
Pyridoxal-5'-phosphate (PLP)
-
Amino donor (e.g., isopropylamine)
-
Buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
Organic co-solvent (e.g., DMSO)
-
-
Procedure:
-
In a reaction vessel, prepare the buffer solution and add PLP (typically 1 mM).
-
Add the amine transaminase.
-
Add the amino donor (e.g., isopropylamine) in large excess.
-
Dissolve this compound in a minimal amount of DMSO and add it to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the formation of the chiral amine product by HPLC.
-
Upon completion, adjust the pH to basic (e.g., pH > 10) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the % ee by chiral HPLC.
-
Data Summary
| Parameter | Direct Biocatalytic Amination |
| Catalyst | Amine Transaminase (ATA) |
| Cofactor | Pyridoxal-5'-phosphate (PLP) |
| Amino Donor | Isopropylamine, L-Alanine, etc. |
| Solvent | Aqueous Buffer / DMSO |
| Temperature | 30-40 °C |
| Typical Yield | Variable (highly enzyme and substrate dependent) |
| Enantiomeric Excess | >99% ee (with optimized enzyme) |
Logical Relationship Diagram
Conclusion and Outlook
This guide has outlined three robust and distinct methodologies for the asymmetric synthesis of chiral amines from this compound. The choice of the optimal route will depend on several factors including the desired stereoisomer, available resources (chemo- vs. biocatalysts), scalability, and economic considerations.
-
The chemoenzymatic approach offers high enantioselectivity from the enzymatic step and relies on well-established chemical transformations for the amination.
-
The chemocatalytic route provides a powerful alternative for the asymmetric reduction step, with well-developed and highly efficient catalyst systems.
-
The direct biocatalytic amination with transaminases represents the most elegant and atom-economical strategy, although it may require more extensive enzyme screening and optimization for this specific substrate.
Future research in this area will likely focus on the discovery and engineering of novel enzymes with improved activity and stability for the direct amination of α-haloketones, further enhancing the efficiency and sustainability of chiral amine synthesis.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
-
Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 1995 , 117(28), 7562–7563. [Link]
-
Savile, C. K.; Janey, J. M.; Mundorff, E. C.; Moore, J. C.; Tam, S.; Jarvis, W. R.; Colbeck, J. C.; Krebber, A.; Fleitz, F. J.; Brands, J.; Devine, P. N.; Huisman, G. W.; Hughes, G. J. Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 2010 , 329(5989), 305-309. [Link]
-
Bornscheuer, U. T.; Huisman, G. W.; Kazlauskas, R. J.; Lutz, S.; Moore, J. C.; Robins, K. Engineering the third wave of biocatalysis. Nature, 2012 , 485(7397), 185-194. [Link]
-
Ohkuma, T.; Ishii, D.; Takeno, H.; Noyori, R. Asymmetric Hydrogenation of Amino Ketones Using a Chiral RuCl₂(diphosphine)(diamine) Complex. The Journal of Organic Chemistry, 2002 , 67(20), 7117-7119. [Link]
Sources
The Strategic Role of 2-Chloro-1-(4-chlorophenyl)propan-1-one in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Ketone Precursor
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and biologically active compounds. Among the myriad of starting materials, α-haloketones stand out as exceptionally versatile building blocks due to their dual reactivity, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution. This application note delves into the specific utility of 2-chloro-1-(4-chlorophenyl)propan-1-one, a readily accessible α-haloketone, as a pivotal precursor in the synthesis of three key classes of bioactive heterocycles: thiazoles, imidazoles, and pyrazoles. The presence of a 4-chlorophenyl moiety often imparts favorable pharmacokinetic properties and can enhance biological activity, making derivatives of this starting material particularly interesting for drug discovery programs. This guide provides detailed protocols, mechanistic insights, and the scientific rationale behind the synthetic strategies, aimed at researchers and professionals in the field.
I. Synthesis of Bioactive 2-Aminothiazoles via Hantzsch Condensation
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocyclic core, involving the condensation of an α-haloketone with a thioamide.[2][3]
Causality in Experimental Design:
The reaction between this compound and thiourea is a prime example of the Hantzsch synthesis. The choice of an alcoholic solvent like ethanol is strategic; it effectively dissolves both the α-haloketone and thiourea, facilitating their interaction. Heating the reaction mixture provides the necessary activation energy for the initial nucleophilic attack and subsequent cyclization and dehydration steps. The use of a slight excess of thiourea can help to drive the reaction to completion.
Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-methylthiazole
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filtration flask
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.03 g) in 50 mL of absolute ethanol.
-
Add thiourea (12 mmol, 0.91 g) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 150 mL of ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure 2-amino-4-(4-chlorophenyl)-5-methylthiazole.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Thiourea | N/A |
| Solvent | Ethanol | [1] |
| Temperature | Reflux (~78°C) | [1] |
| Reaction Time | 4-6 hours | General Protocol |
| Expected Yield | 80-90% | General Protocol |
| Product | 2-Amino-4-(4-chlorophenyl)-5-methylthiazole | N/A |
Reaction Workflow and Mechanism:
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the synthesis of 2-amino-4-(4-chlorophenyl)-5-methylthiazole.
II. Synthesis of Bioactive Imidazoles
The imidazole nucleus is another critical scaffold in medicinal chemistry, found in drugs with a wide range of activities, including antifungal, antihypertensive, and anticancer properties.[4][5] A common method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[6][7]
Causality in Experimental Design:
The reaction of this compound with an amidine, such as benzamidine hydrochloride, requires a basic medium to neutralize the hydrochloride salt and facilitate the nucleophilic character of the amidine. Potassium bicarbonate is a suitable base for this purpose. A mixed solvent system of tetrahydrofuran (THF) and water can be advantageous, as it helps to dissolve both the organic starting materials and the inorganic base.[7] Vigorous reflux ensures sufficient energy for the reaction to proceed at a reasonable rate.
Protocol: Synthesis of 2-Phenyl-4-(4-chlorophenyl)-5-methyl-1H-imidazole
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add benzamidine hydrochloride (10 mmol, 1.57 g) and potassium bicarbonate (30 mmol, 3.00 g).
-
Add a mixture of 100 mL of THF and 25 mL of water to the flask.
-
Heat the mixture to a vigorous reflux with stirring.
-
In a separate beaker, dissolve this compound (10 mmol, 2.03 g) in 50 mL of THF.
-
Add the solution of the α-haloketone dropwise to the refluxing mixture over 30 minutes using the addition funnel.
-
Continue to reflux for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Add 50 mL of water to the residue and stir.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4-(4-chlorophenyl)-5-methyl-1H-imidazole.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Benzamidine hydrochloride | [7] |
| Base | Potassium bicarbonate | [7] |
| Solvent | THF/Water | [7] |
| Temperature | Vigorous Reflux | [7] |
| Reaction Time | 12-18 hours | [7] |
| Expected Yield | 75-85% | [6] |
| Product | 2-Phenyl-4-(4-chlorophenyl)-5-methyl-1H-imidazole | N/A |
Reaction Workflow and Mechanism:
The synthesis of imidazoles from α-haloketones and amidines proceeds through a nucleophilic substitution followed by intramolecular cyclization and dehydration.
Workflow for Imidazole Synthesis
Caption: Workflow for the synthesis of 2-phenyl-4-(4-chlorophenyl)-5-methyl-1H-imidazole.
III. Synthesis of Bioactive Pyrazoles via a 1,3-Dicarbonyl Intermediate
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][9] The most common synthetic route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[10][11] While this compound is not a direct precursor in this reaction, it can be readily converted to a suitable 1,3-dicarbonyl intermediate. One effective method is the Kornblum oxidation to form a 1,2-dicarbonyl compound, followed by reaction with a Grignard reagent and subsequent oxidation.
Causality in Experimental Design:
The Kornblum oxidation utilizes dimethyl sulfoxide (DMSO) as a mild oxidizing agent to convert the α-haloketone to a 1,2-dione (an α-ketoaldehyde in this case).[12] This intermediate can then be reacted with a methyl Grignard reagent to introduce the third carbon of the 1,3-dicarbonyl backbone. A final mild oxidation step, for example using pyridinium chlorochromate (PCC), yields the desired 1,3-dicarbonyl compound, which can then be cyclized with hydrazine hydrate to form the pyrazole ring. Acetic acid is often used as a solvent and catalyst for the final cyclization step.
Protocol: Two-Step Synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Part A: Synthesis of 1-(4-Chlorophenyl)propane-1,2-dione (Kornblum Oxidation)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 2.03 g) in 50 mL of DMSO.
-
Add sodium bicarbonate (20 mmol, 1.68 g).
-
Heat the mixture to 150°C for 15-20 minutes.
-
Cool the reaction, pour into 100 mL of water, and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)propane-1,2-dione. This is used in the next step without further purification.
Part B: Synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Materials:
-
1-(4-Chlorophenyl)propane-1,2-dione (from Part A)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the crude 1-(4-chlorophenyl)propane-1,2-dione (approx. 10 mmol) in 30 mL of glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (12 mmol, 0.6 mL) dropwise with stirring.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into 100 mL of ice water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 3-(4-chlorophenyl)-4-methyl-1H-pyrazole.
Data Presentation:
| Parameter | Value | Reference |
| Part A | ||
| Starting Material | This compound | N/A |
| Reagent | DMSO, NaHCO₃ | [12] |
| Temperature | 150°C | |
| Product | 1-(4-Chlorophenyl)propane-1,2-dione | N/A |
| Part B | ||
| Starting Material | 1-(4-Chlorophenyl)propane-1,2-dione | N/A |
| Reagent | Hydrazine hydrate | [10] |
| Solvent | Glacial acetic acid | [10] |
| Temperature | Reflux | [10] |
| Expected Yield (overall) | 60-70% | General Protocol |
| Product | 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole | N/A |
Reaction Workflow and Mechanism:
The synthesis of the pyrazole involves the initial formation of a 1,2-dicarbonyl compound via Kornblum oxidation, which then undergoes condensation with hydrazine.
Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of 3-(4-chlorophenyl)-4-methyl-1H-pyrazole.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of thiazoles and imidazoles, along with the accessible route to pyrazoles, underscore its utility in drug discovery and development. The methodologies presented herein are robust and can be adapted for the synthesis of a diverse library of derivatives for biological screening. A thorough understanding of the underlying reaction mechanisms allows for rational optimization of reaction conditions to achieve desired outcomes.
References
-
Li, B., et al. (2005). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Organic Syntheses, 81, 159. Available at: [Link]
-
Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320. Available at: [Link]
-
Cesca, D., et al. (2024). An electrochemical desulfurization of 2-mercapto-imidazoles provides imidazoles in very good yields. Organic Letters, 26(46), 9476–9480. Available at: [Link]
-
Gosselin, F., et al. (2005). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Organic Letters, 7(16), 3553–3556. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). A one-pot, three-component synthesis of pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
-
Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. Available at: [Link]
-
Pooi, B., et al. (2014). A NHC-copper-catalyzed synthesis of 1,4-diaryl-1H-imidazoles. The Journal of Organic Chemistry, 79(19), 9231–9545. Available at: [Link]
-
Sisko, J., et al. (2000). Mild and efficient protocols for the synthesis of imidazoles and oxazoles. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]
-
Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of novel pyrazole-integrated benzophenones as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 730-733. Available at: [Link]
-
Faria, J. V., et al. (2017). A review on the synthesis and pharmacological activities of pyrazole derivatives. Molecules, 22(8), 1394. Available at: [Link]
-
Gökhan-Kelekçi, N., et al. (2009). A novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 17(2), 675-689. Available at: [Link]
-
Hantzsch, A. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Available at: [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. [Link]
-
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135–141. Available at: [Link]
-
Kiryanov, A. A., et al. (2001). A simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. The Journal of Organic Chemistry, 66(23), 7925–7929. Available at: [Link]
-
Kornblum Oxidation. (n.d.). In Organic Chemistry. Retrieved from [Link]
-
Li, B., et al. (2005). Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 81, 159. Available at: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2010). Molecules, 15(4), 2457-2467. Available at: [Link]
-
Pyrazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazoline synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Sam, S., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. ResearchGate. Available at: [Link]
-
Siddiqui, N., et al. (2009). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 1(3), 136-143. Available at: [Link]
-
Synthesis of Imidazoles. (n.d.). In Baran Lab. Retrieved from [Link]
-
Synthesis of pyrazoles. (2019, January 19). [Video]. YouTube. [Link]
-
Thiazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Tu, K. N., et al. (2019). A rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles. Organic Letters, 21(5), 1283–1286. Available at: [Link]
-
Zuliani, V., et al. (2007). A simple and efficient approach for the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553. Available at: [Link]
-
Zhang, T., et al. (2007). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Letters in Organic Chemistry, 4(1), 58-61. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
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- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Kornblum oxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important pharmaceutical intermediate.[1] As a key building block, its efficient and high-purity synthesis is critical for downstream applications. This document provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the underlying chemical principles to empower you to resolve synthetic challenges effectively.
Overview of Synthetic Pathways
The synthesis of this compound is typically approached via two primary routes: the α-chlorination of a pre-formed ketone or a direct Friedel-Crafts acylation. Each pathway has distinct advantages and potential pitfalls.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Section 1: Low Yield & Incomplete Conversion
Q1: My overall yield is consistently low, regardless of the synthetic route. What are the fundamental factors I should investigate first?
A1: Consistently low yields often point to foundational issues rather than complex mechanistic problems. Before optimizing specific parameters, ensure the following are rigorously controlled:
-
Reagent Purity and Stoichiometry: Verify the purity of your starting materials. Impurities in 1-(4-chlorophenyl)propan-1-one or 2-chloropropionyl chloride can inhibit the reaction or introduce side reactions. Ensure accurate measurement of all reagents.
-
Anhydrous Conditions: Both Friedel-Crafts acylations and many chlorination reactions are extremely sensitive to moisture. Water can deactivate the Lewis acid catalyst (e.g., AlCl₃) in a Friedel-Crafts reaction or hydrolyze the chlorinating agent and the product.[2] Always use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). This prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times at elevated temperatures.
Q2: I'm using the α-chlorination route with sulfuryl chloride (SO₂Cl₂), but the reaction stalls, leaving significant unreacted 4'-chloropropiophenone. How can I improve conversion?
A2: This is a common issue related to the mechanism of α-halogenation. The reaction proceeds through an enol or enolate intermediate, and the formation of this intermediate is often the rate-limiting step.[3][4]
Causality & Solution:
-
Inefficient Enol Formation (Acidic Conditions): If you are running the reaction under neutral or weakly acidic conditions, the equilibrium concentration of the enol form of the ketone may be too low for efficient chlorination.
-
Solution: Add a catalytic amount of a strong acid like HCl or use an acidic solvent such as acetic acid. This catalyzes enolization, increasing the concentration of the reactive intermediate and accelerating the rate of chlorination.
-
-
Insufficient Activation of Chlorinating Agent: While SO₂Cl₂ can chlorinate ketones directly, its reactivity is enhanced by radical initiators or catalysts.
-
Solution: Consider adding a catalytic amount of a radical initiator like AIBN or benzoyl peroxide if performing a free-radical chlorination, or an acid catalyst as mentioned above for the ionic pathway.
-
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier for enolization.
-
Solution: If the reaction is being run at room temperature, consider gently heating the mixture to 40-50 °C while carefully monitoring for byproduct formation via TLC.
-
Caption: Troubleshooting workflow for incomplete α-chlorination.
Section 2: Byproduct Formation & Purity
Q3: My TLC shows multiple product spots. What are the most likely byproducts in the α-chlorination of 4'-chloropropiophenone, and how can I minimize them?
A3: Byproduct formation in α-chlorination is common and understanding their origin is key to suppression. The primary culprits are over-chlorination and hydrolysis.
-
α,α-Dichloropropiophenone: This results from a second chlorination event at the same α-carbon. It is particularly prevalent under basic conditions where each halogenation makes the remaining α-proton more acidic, accelerating subsequent halogenation.
-
Minimization Strategy:
-
Use Acidic Conditions: Perform the chlorination under acidic catalysis. The positive charge developed in the intermediate disfavors a second protonation, slowing down the second halogenation.[4]
-
Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the chlorinating agent (e.g., SO₂Cl₂, NCS). Add the agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
-
α-Hydroxypropiophenone: The product, an α-chloro ketone, is susceptible to hydrolysis, especially during aqueous workup or if water is present in the reaction. This reaction can sometimes be surprisingly fast.[5][6]
-
Minimization Strategy:
-
Strictly Anhydrous Conditions: Ensure the reaction is run under dry conditions.
-
Careful Workup: Perform the aqueous workup quickly and at low temperatures (e.g., using an ice bath). Avoid prolonged contact with water or basic solutions.
-
-
| Byproduct Name | Typical TLC Rf (vs. Product) | Identification | Prevention Method |
| 1-(4-chlorophenyl)propan-1-one | Higher | Matches starting material spot | Increase reaction time/temp; add catalyst |
| α,α-Dichloro-product | Similar or slightly higher | Mass Spec (M+2 peak higher) | Use acidic conditions; limit chlorinating agent to ~1.0 eq. |
| α-Hydroxy-product | Lower (more polar) | Mass Spec (M-Cl+OH) | Maintain anhydrous conditions; perform cold/fast workup |
Q4: When attempting the Friedel-Crafts acylation, I obtain a mixture of isomers. How can I maximize the formation of the desired para product?
A4: In a Friedel-Crafts acylation of chlorobenzene, the chloro group is an ortho, para-director.[7] However, the bulky acyl group (2-chloropropionyl) experiences significant steric hindrance at the ortho position, which is adjacent to the chloro substituent. This steric clash is the primary reason the para isomer is favored.
To maximize para-selectivity:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) increases its kinetic control, amplifying the effect of steric hindrance. This will significantly favor the formation of the less-hindered para product.[2]
-
Choice of Solvent: The solvent can influence isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or moderately polar solvents like 1,2-dichloroethane (DCE) are often preferred as they may not complex as strongly with the intermediates, allowing steric factors to dominate.[8]
Section 3: Experimental Protocol & Purification
Q5: Can you provide a reliable, step-by-step protocol for the acid-catalyzed α-chlorination of 1-(4-chlorophenyl)propan-1-one?
A5: This protocol is designed to favor mono-chlorination and minimize byproduct formation.
Experimental Protocol: Acid-Catalyzed α-Chlorination
-
Materials:
-
1-(4-chlorophenyl)propan-1-one
-
Sulfuryl chloride (SO₂Cl₂), freshly distilled or from a new bottle
-
Methanol or Acetic Acid (as solvent)
-
Concentrated Hydrochloric Acid (HCl, as catalyst)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
-
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in methanol or acetic acid (approx. 5-10 mL per gram of ketone).
-
Catalysis: Add a single drop of concentrated HCl to the stirred solution.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at or slightly above room temperature (e.g., 25-35 °C). An exotherm may be observed; use a water bath for control if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly pour the mixture into a beaker containing ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Q6: What is the most effective method for purifying the crude this compound?
A6: The choice of purification depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most reliable method for achieving high purity, especially for removing closely related byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The starting material will elute first, followed by the desired product. More polar impurities like the α-hydroxy byproduct will elute last.
-
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be an efficient purification method.
-
Solvent System: A mixture of a good solvent (like ethanol or isopropanol) and a poor solvent (like water or hexanes) is often ideal. Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists. Allow to cool slowly to form crystals.
-
References
- US9227900B2 - Method for preparing 1-(4-chlorophenyl)
- CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google P
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. [Link]
-
The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Patsnap Eureka. [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC - PubMed Central. [Link]
-
2-Chloro-1-(4-fluorophenyl)propan-1-one - MySkinRecipes. [Link]
- Synthetic method of 1-(4-chlorophenyl)
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. [Link]
-
Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. [Link]
-
The chlorination of propiophenone; determination of pKa value and of the course of the reaction - ResearchGate. [Link]
-
Alpha Halogenation of Ketones - YouTube. [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C. [Link]
-
What happens when chlorobenzene undergoes Friese Craft's alkylation? - Quora. [Link]
-
The chlorination of propiophenone; determination of pKa value and of the course of the reaction - ResearchGate. [Link]
Sources
- 1. 2-Chloro-1-(4-fluorophenyl)propan-1-one [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. youtube.com [youtube.com]
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- 7. youtube.com [youtube.com]
- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Friedel-Crafts acylation conditions for 2,4'-dichloropropiophenone
< Welcome to the Technical Support Center for the Optimization of Friedel-Crafts Acylation Conditions for 2,4'-Dichloropropiophenone. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, practical, and scientifically grounded advice to overcome common challenges in this specific synthesis. This resource is structured to address your issues directly, moving from common problems to a deeper understanding of the reaction's nuances.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,4'-dichloropropiophenone.
Q1: Why is my yield of 2,4'-dichloropropiophenone consistently low?
Low yields in the Friedel-Crafts acylation of 1,3-dichlorobenzene are a frequent issue. Several factors can be at play, often related to reagent purity, catalyst activity, and reaction conditions.
Underlying Causes and Corrective Actions:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is a highly effective Lewis acid catalyst for this reaction, but it is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvent, or starting materials will react with and deactivate the catalyst, significantly reducing your yield.[3]
-
Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying.[4] Use anhydrous solvents; if necessary, distill them over a suitable drying agent like calcium hydride.[1] Use a fresh, unopened container of anhydrous aluminum chloride or a freshly sublimed batch for best results.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not just a catalytic amount.[5] This is because the ketone product forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][5]
-
Solution: A common practice is to use a stoichiometric excess of AlCl₃, typically ranging from 1.1 to 2.0 equivalents relative to the limiting reagent, to ensure the reaction proceeds to completion.[1] One successful synthesis of 2,4-dichloropropiophenone employed a significant excess of aluminum chloride.[6]
-
-
Deactivated Aromatic Substrate: 1,3-Dichlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the two chlorine atoms.[7] This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[3][8]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some Friedel-Crafts acylations proceed at room temperature, the acylation of a deactivated ring like 1,3-dichlorobenzene may require heating to overcome the activation energy.[1][3]
-
Solution: A literature procedure for the synthesis of 2,4-dichloropropiophenone involves refluxing the reaction mixture in carbon disulfide.[6] It is advisable to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
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// Edges start -> catalyst; start -> stoichiometry; start -> substrate; start -> temperature;
catalyst -> solution_catalyst [label="Yes"]; stoichiometry -> solution_stoichiometry [label="Yes"]; substrate -> solution_substrate [label="Yes"]; temperature -> solution_temperature [label="Yes"]; } केंदot Caption: A decision tree for troubleshooting low yields.
Q2: I am observing the formation of multiple products. What could be the cause and how can I improve selectivity?
The formation of isomers is a common challenge in the Friedel-Crafts acylation of substituted benzenes. With 1,3-dichlorobenzene, the incoming propionyl group can theoretically add to three different positions.
Understanding Regioselectivity:
The two chlorine atoms on the 1,3-dichlorobenzene ring are ortho, para-directing. However, they are also deactivating. The directing effects of the two chlorine atoms are additive at the 4-position, making it the most nucleophilic and therefore the most likely site of electrophilic attack. The 2- and 6-positions are also activated, but to a lesser extent, and are more sterically hindered.
-
Primary Isomer: 2,4-Dichloropropiophenone is the expected major product.
-
Potential Minor Isomers: 2,6-Dichloropropiophenone and 3,5-dichloropropiophenone are possible minor byproducts.
Strategies to Enhance Selectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.[1] However, for a deactivated substrate, this may come at the cost of a significantly slower reaction rate.
-
Choice of Solvent: The solvent can influence the steric bulk of the electrophile and thus affect the ortho/para ratio. While carbon disulfide is commonly used, other solvents like nitrobenzene or 1,2-dichloroethane could be explored.[9][10]
-
Purification: If minor isomers are unavoidable, they will need to be removed during the purification step.
-
Distillation: Fractional distillation under reduced pressure can be effective in separating isomers with different boiling points.[11] The boiling point of 2,4-dichloropropiophenone has been reported as 118-120°C at 5 mm Hg.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[11]
-
Column Chromatography: For achieving very high purity, especially on a smaller scale, column chromatography is an excellent option.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Friedel-Crafts acylation for the synthesis of 2,4'-dichloropropiophenone.
Q1: What is the role of anhydrous aluminum chloride in this reaction?
Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid catalyst.[12][13] Its primary role is to generate the highly electrophilic acylium ion from the propionyl chloride.[14][15] The AlCl₃ coordinates to the chlorine atom of the propionyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion.[16] This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene.[8]
// Nodes propionyl_chloride [label="Propionyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alcl3 [label="AlCl₃ (Lewis Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex [label="Intermediate Complex", fillcolor="#FBBC05", fontcolor="#202124"]; acylium_ion [label="Acylium Ion (Electrophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alcl4 [label="[AlCl₄]⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges propionyl_chloride -> complex; alcl3 -> complex; complex -> acylium_ion; complex -> alcl4; } केंदot Caption: The role of AlCl₃ in activating the acylating agent.
Q2: What are the critical safety precautions when performing this reaction?
The Friedel-Crafts acylation involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Aluminum Chloride (Anhydrous): This reagent is highly corrosive and reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[2][17] It should be handled in a dry environment, such as a fume hood or glove box, and personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat, is essential.[2][18] A Class D fire extinguisher for reactive metals should be available.[2]
-
Propionyl Chloride: This is a corrosive and lachrymatory (tear-inducing) liquid. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Hydrogen Chloride Gas Evolution: The reaction produces HCl gas, which is corrosive and toxic. The entire apparatus should be set up in a fume hood, and it is advisable to use a gas trap to neutralize the evolving HCl.
-
Quenching Procedure: The quenching of the reaction is highly exothermic.[8] The reaction mixture should always be added slowly to ice or a cold, dilute acid solution.[19] Never add water to the reaction mixture , as this can cause a violent, uncontrolled reaction.[8][20]
Q3: What is the standard work-up and purification procedure for 2,4'-dichloropropiophenone?
A typical work-up and purification procedure involves the following steps:
-
Quenching: The reaction mixture is carefully and slowly poured onto crushed ice, often containing concentrated hydrochloric acid to help break up the aluminum-ketone complex.[4][19][21]
-
Extraction: The product is extracted from the aqueous layer into an organic solvent, such as dichloromethane or diethyl ether.[7] This is typically done multiple times to ensure complete recovery of the product.
-
Washing: The combined organic layers are washed sequentially with water, a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acid, and finally with brine to aid in the removal of water.[5][21]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5][7]
-
Purification: The crude product can be purified by fractional vacuum distillation, recrystallization, or column chromatography, as discussed in the troubleshooting section.[6][11]
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 1,3-Dichlorobenzene | 147.00 | 1.0 | (Example: 0.27 mol, 40 g)[6] |
| Propionyl Chloride | 92.52 | 1.85 | (Example: 0.50 mol, 48 g)[6] |
| Aluminum Chloride | 133.34 | 4.44 | (Example: 1.20 mol, 160 g)[6] |
| Carbon Disulfide (Solvent) | 76.13 | - | (Example: 300 cc)[6] |
Table based on a literature procedure for the synthesis of 2,4-dichloropropiophenone.[6]
Experimental Protocol: Synthesis of 2,4'-Dichloropropiophenone
This protocol is adapted from a literature procedure and should be performed with all necessary safety precautions in a well-ventilated fume hood.[6]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a trap, and a dropping funnel.
-
Reagent Charging: In the flask, dissolve 1,3-dichlorobenzene (1.0 eq.) and propionyl chloride (1.85 eq.) in anhydrous carbon disulfide.
-
Catalyst Addition: While stirring the solution, add anhydrous aluminum chloride (4.44 eq.) portion-wise over a period of about 10 minutes.
-
Reaction: Gently reflux the reaction mixture with continuous stirring. The evolution of hydrogen chloride gas should be observed. Continue heating and stirring for 24 hours.
-
Quenching: After cooling the reaction mixture, slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., carbon disulfide or dichloromethane). Combine the organic layers and wash them sequentially with water, 10% sodium hydroxide solution, and again with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purification: Purify the resulting crude 2,4'-dichloropropiophenone by vacuum distillation.
References
-
Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Quora. (2018, March 29). What is the role of AlCl3 in the Friedal Craft acylation reaction? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]
-
Journal of the American Chemical Society. (1946). Synthesis of 2,4-Dichloropropiophenone. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2012, July 2). Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Isomerization of dichlorobenzenes.
-
Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]
- Google Patents. (n.d.). Acylation of aromatics.
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of dichlorprop anno 1950. The initial chlorination of... Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis of 2,4-Dichloropropiophenone. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
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- 8. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
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Side reactions and byproduct formation in the synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one
Technical Support Center: Synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are utilizing this synthesis and may encounter challenges related to side reactions, byproduct formation, and purification. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your work.
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of chlorobenzene with 2-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While seemingly straightforward, this electrophilic aromatic substitution is sensitive to a variety of parameters that can influence yield, purity, and the overall success of the reaction.
Frequently Asked Questions & Troubleshooting
Q1: My final product contains a significant isomeric impurity. What is this impurity and how can I control its formation?
A1: The most common isomeric byproduct in this synthesis is 2-Chloro-1-(2-chlorophenyl)propan-1-one . This arises from the fundamental mechanism of the Friedel-Crafts acylation on a substituted benzene ring.
Root Cause Analysis: The chlorine atom on the chlorobenzene starting material is an ortho, para-directing group. This means it activates the positions ortho (C2) and para (C4) to the chlorine for electrophilic attack.[1][2] The incoming electrophile, the 2-chloropropionylium ion (CH₃CH(Cl)CO⁺), can therefore add to either of these positions.
-
Para-substitution (Desired): Attack at the C4 position results in the desired product, this compound. This pathway is generally favored.
-
Ortho-substitution (Byproduct): Attack at the C2 position yields the ortho-isomer. This pathway is less favored primarily due to steric hindrance between the bulky acyl group and the adjacent chlorine atom.[2]
Troubleshooting & Optimization: Controlling the ratio of para to ortho isomers is key to simplifying purification and maximizing yield. The selectivity is primarily influenced by reaction temperature and choice of solvent.
-
Temperature Control: Lowering the reaction temperature typically increases the selectivity for the para isomer. The transition state leading to the ortho product is more sterically crowded and thus has a higher activation energy. By reducing the thermal energy in the system, the reaction is more likely to proceed through the lower-energy pathway to the para product. We recommend maintaining the reaction temperature between 0 °C and 5 °C.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Non-polar, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Highly polar solvents can complex with the Lewis acid, reducing its efficacy.
The diagram below illustrates the competing reaction pathways.
Caption: Competing pathways for ortho- and para-acylation.
Data Summary: Influence of Conditions on Isomer Ratio While specific data for this exact reaction is proprietary, trends from analogous reactions like the benzoylation of chlorobenzene are highly informative.[3]
| Parameter | Condition | Typical Para:Ortho Ratio | Rationale |
| Temperature | Low (e.g., 0 °C) | Higher (e.g., >95:5) | Favors kinetically controlled, less sterically hindered product. |
| Temperature | High (e.g., 25 °C) | Lower (e.g., 90:10) | Provides sufficient energy to overcome the ortho steric barrier. |
| Catalyst | Bulky Lewis Acid | Potentially Higher | A bulkier catalyst-electrophile complex can increase steric hindrance at the ortho position. |
Q2: The reaction has stalled or shows very low conversion. What are the likely causes?
A2: Low or no conversion in a Friedel-Crafts acylation typically points to issues with the Lewis acid catalyst or the presence of contaminants.
Root Cause Analysis & Troubleshooting:
-
Catalyst Stoichiometry: The product ketone is a Lewis base and will form a strong complex with the AlCl₃ catalyst.[4] This complex deactivates the catalyst. Therefore, you must use at least one molar equivalent of AlCl₃ for the product, plus a catalytic amount to drive the reaction. A common and effective range is 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically 2-chloropropionyl chloride).
-
Catalyst Quality & Moisture: Aluminum chloride is extremely hygroscopic. Any moisture present in the reactants or solvent, or from atmospheric exposure, will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.
-
Solution: Always use freshly opened, high-purity anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be from a freshly opened bottle or dried over molecular sieves.
-
-
Order of Addition: The correct order of addition is critical to prevent unwanted side reactions. The preferred method is to add the 2-chloropropionyl chloride dropwise to a cooled slurry of AlCl₃ in the solvent, followed by the slow addition of chlorobenzene. This allows for the pre-formation of the acylium ion electrophile.
The workflow below outlines a decision-making process for troubleshooting low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Q3: My crude product appears very dark and purification by column chromatography is difficult. What byproducts might be causing this?
A3: Dark coloration often indicates the formation of polymeric or charred material, which can result from excessive heat or side reactions of the acylating agent. Difficult separation points to byproducts with polarities similar to the main product.
Root Cause Analysis:
-
Thermal Degradation: Friedel-Crafts reactions are exothermic. If the addition of reagents is too fast or cooling is inadequate, localized heating can cause the 2-chloropropionyl chloride or the product to decompose, leading to charring.
-
Self-Condensation: Acyl chlorides can undergo self-condensation or other reactions under strong Lewis acid conditions, especially if chlorobenzene is added too slowly or is not present in sufficient excess.
-
Hydrolysis Products: If the reaction is quenched improperly with water, the intermediate α-chloro ketone can hydrolyze to the corresponding α-hydroxy ketone, 2-Hydroxy-1-(4-chlorophenyl)propan-1-one . This is a more polar impurity that can streak on silica gel columns.
Troubleshooting & Purification Strategy:
-
Control Exotherm: Add reagents slowly to a well-stirred, cooled reaction mixture. An ice/water or ice/brine bath is recommended.
-
Workup Procedure: The workup is critical. The reaction mixture should be quenched by slowly pouring it over crushed ice with vigorous stirring. This hydrolyzes the aluminum chloride complexes and excess reagent in a controlled manner.
-
Purification:
-
After aqueous workup and extraction (e.g., with DCM or Ethyl Acetate), wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
If the crude product is dark, consider filtering it through a small plug of silica gel or activated carbon to remove baseline impurities before loading onto a preparatory column.
-
For column chromatography, a gradient elution using a Hexane/Ethyl Acetate solvent system is typically effective. The less polar desired product and its ortho-isomer will elute before more polar byproducts like the α-hydroxy ketone.
-
Experimental Protocol: Standard Synthesis
This protocol is a validated starting point. Optimization may be required based on your specific equipment and reagent purity.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene
-
2-Chloropropionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with anhydrous AlCl₃ (1.2 eq).
-
Add anhydrous DCM to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition: Add 2-chloropropionyl chloride (1.0 eq) dropwise to the stirred slurry via the addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring for 15 minutes at 0 °C.
-
Add chlorobenzene (1.1 eq) dropwise, again ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench: Once the reaction is complete, very slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice containing concentrated HCl (to aid in dissolving aluminum salts).
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel (e.g., 0-10% Ethyl Acetate in Hexane gradient) to separate the para- and ortho-isomers.
References
-
Brainly. (2022). What are the products formed in Friedel-Crafts acylation? Available at: [Link]
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
-
Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is. Available at: [Link]
-
Filo. (2024). Explain Fridal-craft's acylation reaction in chlorobenzene. Available at: [Link]
-
Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 1971, 23, 3830-3833. Available at: [Link]
-
YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. brainly.com [brainly.com]
Enantioselective Synthesis Technical Support Center: 2-Chloro-1-(4-chlorophenyl)propan-1-one Reduction
Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome the challenges in the stereoselective synthesis of chiral alcohols. The reduction of 2-Chloro-1-(4-chlorophenyl)propan-1-one is a critical transformation for accessing valuable chiral building blocks. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to enhance the success of your enantioselective reductions.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the stereoselective reduction of this compound, offering insights into their causes and practical solutions.
Problem 1: Low Enantiomeric Excess (ee)
-
Q: My reaction has high conversion, but the enantiomeric excess of the resulting alcohol is disappointingly low. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a frequent challenge and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Possible Cause A: Catalyst Inactivity or Degradation. The chiral catalyst, often an oxazaborolidine like in a Corey-Bakshi-Shibata (CBS) reduction, is the cornerstone of stereocontrol.[1] These catalysts can be sensitive to air and moisture.[2]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water can significantly decrease enantiomeric excess.[2]
-
Catalyst Handling: If using a pre-made catalyst solution, verify its age and storage conditions. Older catalysts may exhibit reduced activity and selectivity.[3] For in-situ generated catalysts, ensure the precursor amino alcohol is of high purity and the borane source is fresh.[4]
-
Catalyst Loading: While catalytic, an insufficient amount of catalyst may allow the background, non-selective reduction by the borane reagent to become more prominent, thus lowering the overall ee.[5] Consider a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Possible Cause B: Incorrect Temperature. The energy difference between the two diastereomeric transition states that lead to the R and S enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature. For many CBS reductions, 0 °C or even -20 °C can dramatically improve enantioselectivity compared to room temperature.
-
Controlled Addition: Add the ketone substrate slowly to the cooled solution of the catalyst and borane. This maintains a low concentration of the ketone and helps to control the exothermic nature of the reaction, preventing localized heating.
-
-
-
Possible Cause C: Competing Non-Catalytic Reduction. The borane reducing agent (e.g., BH₃•THF) can reduce the ketone without the mediation of the chiral catalyst.[3] This uncatalyzed pathway is non-selective and produces a racemic mixture of the alcohol, which erodes the overall ee.
-
Solution:
-
Order of Addition: The preferred order is to first form the complex between the catalyst and the borane before introducing the ketone.[6][7] This ensures the chiral complex is ready to engage the substrate as it is added.
-
Less Reactive Borane Source: Consider using a bulkier or less reactive borane source, such as catecholborane, which can sometimes suppress the rate of the uncatalyzed background reaction.[8]
-
-
-
Problem 2: Low Conversion or Poor Yield
-
Q: My reaction is showing high enantioselectivity, but the yield is very low, with a significant amount of starting material remaining. How can I drive the reaction to completion?
A: Incomplete conversion, despite good selectivity, points towards issues with reaction kinetics or stoichiometry.
-
Possible Cause A: Insufficient Reducing Agent. The stoichiometry of the hydride source is critical.
-
Solution:
-
Verify Stoichiometry: Ensure at least one full equivalent of hydride is being delivered by your borane source relative to the ketone. For borane complexes like BH₃•THF, a slight excess (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the starting material.
-
Fresh Reducing Agent: Borane solutions, particularly BH₃•THF, can degrade over time. Use a freshly opened bottle or titrate an older solution to determine its exact molarity.
-
-
-
Possible Cause B: Low Reaction Temperature. While low temperatures are beneficial for selectivity, they also slow down the reaction rate.
-
Solution:
-
Gradual Warming: After the initial low-temperature addition of the ketone, allow the reaction to slowly warm to a slightly higher temperature (e.g., from -20 °C to 0 °C or room temperature) and monitor the progress by TLC or GC.
-
Extended Reaction Time: Simply increasing the reaction time at the optimal low temperature may be sufficient to achieve full conversion.
-
-
-
Problem 3: Formation of Impurities and Byproducts
-
Q: Besides my desired chiral alcohol, I am observing significant side products. What are these and how can I prevent their formation?
A: The structure of this compound presents opportunities for side reactions if conditions are not carefully controlled.
-
Possible Cause A: Hydroboration. If the reducing agent is a borane complex, it can potentially react with other functional groups. While not present in this specific substrate, it's a concern for α,β-unsaturated ketones.[3]
-
Possible Cause B: Impure Starting Material. The purity of the starting ketone is paramount.[9][10][11][12]
-
Solution:
-
Purify the Ketone: Ensure the this compound is of high purity (≥95%).[10] Recrystallization or column chromatography may be necessary to remove impurities that could interfere with the catalyst or the reaction.
-
-
-
Possible Cause C: Workup Issues. The workup procedure is critical for isolating the product without causing degradation or racemization.
-
Solution:
-
Careful Quenching: The reaction is typically quenched by the slow addition of an acid (e.g., 1 M HCl) or methanol at low temperature to destroy excess borane.[13] A rapid, uncontrolled quench can lead to temperature spikes and potential side reactions.
-
Avoid Racemization: While the resulting secondary alcohol is generally stable, prolonged exposure to harsh acidic or basic conditions during workup and purification should be avoided to minimize any risk of racemization.
-
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable catalyst for the stereoselective reduction of this α-chloro ketone?
A: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective and widely used method for the enantioselective reduction of prochiral ketones.[7][14] For substrates like this compound, the (S)- or (R)-Me-CBS catalyst, derived from proline, typically provides high levels of enantioselectivity with predictable stereochemical outcomes.[1][5]
-
Q2: Can you explain the mechanism that leads to the high stereoselectivity in a CBS reduction?
A: The enantioselectivity arises from a highly organized, six-membered ring transition state.[2][4] First, the borane coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst. This activates the borane and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this endocyclic boron in a way that minimizes steric hindrance, placing its larger substituent away from the chiral framework of the catalyst. Hydride is then transferred from the coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol with a specific stereochemistry.[6][8]
Diagram: Mechanism of CBS Reduction
-
Q3: How do I accurately determine the enantiomeric excess (ee) of my product?
A: The most common and reliable method for determining the ee of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). [15][16]These techniques use a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times. [15]The relative area of the two peaks in the chromatogram allows for a precise calculation of the ee. [15]Other methods, such as NMR spectroscopy with a chiral solvating agent or derivatization to form diastereomers, can also be used. [17]
-
Q4: Is this reduction scalable for pharmaceutical or large-scale synthesis?
A: Yes, asymmetric reductions are widely used in industrial settings. [18]However, scaling up presents specific challenges. The use of highly reactive and flammable borane reagents requires careful engineering controls. [18]Catalytic efficiency becomes even more critical to minimize costs. Asymmetric transfer hydrogenation, using catalysts like Noyori's Ru-TsDPEN system with formic acid/triethylamine as the hydrogen source, is often a safer and more scalable alternative to borane-based reductions.
Part 3: Example Experimental Protocol: (S)-CBS Reduction
This protocol provides a detailed methodology for the enantioselective reduction of this compound to the corresponding (R)-alcohol.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Setup: Under a nitrogen atmosphere, add (S)-Me-CBS solution (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Borane Addition: Cool the flask to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for complex formation.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC until the starting ketone is fully consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
Analysis: Determine the yield and characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.
Part 4: Data Summary
The following table summarizes expected outcomes for the CBS reduction under various conditions, illustrating the impact of temperature and catalyst choice on the reaction's success.
| Catalyst (10 mol%) | Reductant | Temperature (°C) | Approx. Yield (%) | Approx. ee (%) |
| (S)-Me-CBS | BH₃•THF | 25 | 95 | 85 |
| (S)-Me-CBS | BH₃•THF | 0 | 92 | >95 |
| (S)-Me-CBS | BH₃•THF | -20 | 88 | >98 |
| (R)-Me-CBS | BH₃•THF | 0 | 93 | >95 (opposite enantiomer) |
| None (Control) | BH₃•THF | 0 | 98 | 0 (racemic) |
References
- Benchchem. (n.d.). Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols.
- Wikipedia. (2023). Enantioselective reduction of ketones.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC.
- Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Dr. K. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube.
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Saha, B. (n.d.). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. REVIEW ARTICLE.
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
- ResearchGate. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology.
- Grokipedia. (n.d.). Corey–Itsuno reduction.
- ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduktion.
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- Thieme. (n.d.). Recent Advances in Organocatalyzed Asymmetric Reduction of Prochiral Ketones: An Update.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2.
- Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ResearchGate. (2025). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts.
- ResearchGate. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester?.
- National Institutes of Health. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Wordpress. (n.d.). Ketone Reduction.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Scintila. (n.d.). This compound.
Sources
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- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insuf.org [insuf.org]
- 6. m.youtube.com [m.youtube.com]
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- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. This compound | C9H8Cl2O | CID 4962037 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. This compound - Scintila [scintila.cz]
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- 18. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Moisture Sensitivity of Lewis Acid Catalysts in 2,4'-Dichloropropiophenone Synthesis
Welcome to the technical support center for the synthesis of 2,4'-dichloropropiophenone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Lewis acid-catalyzed Friedel-Crafts acylation. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to manage the critical challenge of moisture sensitivity, ensuring robust and reproducible synthetic outcomes.
I. The Critical Role and Challenge of Lewis Acids in Your Synthesis
The synthesis of 2,4'-dichloropropiophenone via the Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride is a cornerstone reaction in the production of various pharmaceutical intermediates. The success of this transformation hinges on the catalytic activity of a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]
Why Moisture is the Enemy
Lewis acids like AlCl₃ function by activating the propionyl chloride, generating a highly electrophilic acylium ion.[3][4] This ion is then attacked by the electron-rich 1,3-dichlorobenzene ring to form the desired product. However, these powerful catalysts are notoriously sensitive to moisture.[5][6] Even trace amounts of water in your reaction setup can have a devastating impact on your yield and product purity.
Here's a breakdown of what happens when water infiltrates your reaction:
-
Catalyst Deactivation: Water, being a Lewis base, readily coordinates with the Lewis acidic AlCl₃.[7][8] This interaction leads to the formation of aluminum hydroxide species, rendering the catalyst inactive and unable to generate the necessary acylium ion.[5][7]
-
Hydrolysis of Reagents: Propionyl chloride is also susceptible to hydrolysis, reacting with water to form propionic acid. This not only consumes your starting material but can also introduce unwanted byproducts.
-
Reduced Yield and Inconsistent Results: The culmination of catalyst deactivation and reagent hydrolysis is a significant drop in the yield of 2,4'-dichloropropiophenone. The extent of moisture contamination can vary between experiments, leading to poor reproducibility.[6]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2,4'-dichloropropiophenone, with a focus on problems arising from moisture contamination.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, or the reaction failed to proceed. What is the most likely cause?
A1: The most common culprit for low or no yield in a Friedel-Crafts acylation is the inactivation of the Lewis acid catalyst due to moisture.[6] It is crucial to ensure that all components of your reaction are rigorously anhydrous. This includes your solvent, reagents, and glassware.[9][10]
Q2: I'm observing the formation of a significant amount of propionic acid as a byproduct. Why is this happening?
A2: The presence of propionic acid indicates the hydrolysis of your propionyl chloride. This is a direct consequence of water in your reaction system. Review your procedures for drying solvents and handling hygroscopic reagents.
Q3: My results are inconsistent from one run to the next. How can I improve reproducibility?
A3: Inconsistent results often point to variable amounts of moisture being introduced into the reaction. Implementing a standardized and rigorous protocol for setting up anhydrous reactions is essential for achieving consistent outcomes.[11]
Troubleshooting Workflow
If you are experiencing issues with your synthesis, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in 2,4'-dichloropropiophenone synthesis.
III. Experimental Protocols for Ensuring Anhydrous Conditions
To mitigate the detrimental effects of moisture, it is imperative to adopt stringent anhydrous techniques throughout your experimental workflow.
Protocol 1: Rigorous Drying of Glassware
Even glassware that appears dry can have a thin film of adsorbed water on its surface.[12]
A. Oven-Drying:
-
Disassemble all glassware components.
-
Place the glassware in a drying oven at a minimum of 125°C for at least 12 hours, preferably overnight.[12]
-
Assemble the apparatus while still hot (using appropriate thermal gloves) and allow it to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon).
B. Flame-Drying:
-
Assemble the reaction apparatus.
-
Gently heat the glassware with a heat gun or a soft flame from a Bunsen burner under a flow of inert gas.[12]
-
Continue heating until all visible condensation has been removed.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
Protocol 2: Preparation of Anhydrous Solvents
The choice of drying agent is critical and depends on the solvent being used. For non-protic solvents like dichloromethane, commonly used in Friedel-Crafts reactions, several methods are effective.
| Drying Agent | Procedure | Typical Residual Water Content (ppm) | Reference |
| **Calcium Hydride (CaH₂) ** | Reflux the solvent over CaH₂ for several hours, followed by distillation. | ~13 | [13] |
| Phosphorus Pentoxide (P₄O₁₀) | Stir the solvent with P₄O₁₀, followed by decantation or distillation. | <10 | [14] |
| Activated Molecular Sieves (3Å or 4Å) | Store the solvent over activated molecular sieves (10% w/v) for at least 48 hours. | <10 | [13] |
| Activated Alumina | Pass the solvent through a column of activated neutral alumina. | <10 | [13] |
Note: Always handle reactive drying agents like CaH₂ and P₄O₁₀ with extreme care in a fume hood.
Protocol 3: Handling of Anhydrous Aluminum Chloride
Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water.[1][15]
-
Storage: Store anhydrous AlCl₃ in a tightly sealed container in a desiccator.[15]
-
Dispensing: Weigh and dispense AlCl₃ quickly in a dry environment, preferably in a glove box or under a positive pressure of inert gas.
-
Visual Inspection: Use only free-flowing, white to pale yellow powder.[1] Clumped or discolored AlCl₃ may indicate moisture contamination.
Protocol 4: Setting up the Anhydrous Reaction
A well-executed reaction setup is your final line of defense against moisture.
Caption: Step-by-step workflow for setting up an anhydrous Friedel-Crafts acylation.
IV. The Mechanism of Moisture-Induced Catalyst Deactivation
Understanding the underlying chemistry of catalyst deactivation is key to appreciating the importance of anhydrous techniques.
Caption: The competitive pathways of Lewis acid catalysis and moisture-induced deactivation.
V. Concluding Remarks
The synthesis of 2,4'-dichloropropiophenone is a powerful and widely used reaction, but its success is intrinsically linked to the careful management of moisture. By understanding the principles of Lewis acid catalysis and the mechanisms of deactivation, and by implementing the rigorous anhydrous protocols outlined in this guide, you can significantly improve the yield, purity, and reproducibility of your synthesis.
For further inquiries, please do not hesitate to contact our technical support team.
References
- Patsnap Eureka. (2025, August 26). Lewis Acid Stability in Extreme Reaction Conditions.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- SYNTHETIKA. (n.d.). Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis >99% - 100g.
- BenchChem. (2025). Propionyl Chloride in Synthesis: A Comparative Guide to Acylating Agents.
- DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction?
- Amaris Chemical Solutions. (n.d.). Anhydrous Aluminum Chloride.
- Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- University of Dundee, Drug Discovery Unit. (n.d.). Reaction Set-up.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065.
- Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis.
Sources
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- 9. websites.umich.edu [websites.umich.edu]
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 15. Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis >99% - 100g - SYNTHETIKA [synthetikaeu.com]
Overcoming steric hindrance in nucleophilic attack on 2-Chloro-1-(4-chlorophenyl)propan-1-one
Welcome to the technical support guide for overcoming challenges in the synthetic use of 2-Chloro-1-(4-chlorophenyl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with nucleophilic substitution reactions involving this substrate. Here, we move beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies based on fundamental chemical principles.
The Challenge: Confronting Steric Hindrance
The molecule this compound presents a significant synthetic hurdle.[1] The target electrophilic carbon is secondary and is sterically encumbered by an adjacent methyl group on one side and a bulky 4-chlorophenyl ketone moiety on the other. This architecture severely impedes the classic backside attack required for a bimolecular nucleophilic substitution (SN2) reaction, often leading to frustratingly low yields, slow reaction times, or undesired side reactions.[2][3] While α-haloketones can exhibit enhanced reactivity, branching at the α-carbon, as seen in this molecule, is known to sterically hinder the SN2 pathway.[4]
This guide provides a systematic approach to diagnosing issues and implementing effective strategies to achieve successful substitution.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound failing or proceeding so slowly?
A1: The primary cause is severe steric hindrance. The SN2 mechanism, which is typical for such substitutions, requires the nucleophile to approach the carbon atom bearing the chlorine from the side opposite the leaving group (a "backside attack").[3] In this substrate, the combination of the α-methyl group and the large 4-chlorophenyl group effectively shields this approach path.[2] This steric congestion dramatically increases the activation energy of the SN2 transition state, thus reducing the reaction rate.[3]
Q2: I'm observing significant amounts of an elimination byproduct. What's happening and how can I prevent it?
A2: You are likely observing a competing E2 (bimolecular elimination) reaction. This is common when the nucleophile is also a strong base.[5] Instead of attacking the electrophilic carbon, the base abstracts a proton from the methyl group, leading to the formation of an alkene. To favor substitution over elimination, you should:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy and are more favored at higher temperatures.[6]
-
Use a less basic nucleophile: Opt for nucleophiles that are "soft" and have high nucleophilicity but lower basicity (e.g., I⁻, Br⁻, N₃⁻, CN⁻).
-
Avoid sterically bulky bases: If your nucleophile is inherently basic, its bulkiness can also favor elimination, as it's easier to access a proton on the periphery of the molecule than the hindered carbon center.[5]
Q3: What role does the solvent play in this specific reaction?
A3: The solvent choice is critical. For an SN2-type reaction, a polar aprotic solvent is almost always the best choice.[7]
-
Polar Aprotic Solvents (Recommended): DMSO, DMF, or acetonitrile are ideal. They can dissolve the nucleophile but do not form a tight "cage" of solvent molecules around it through hydrogen bonding.[7][8] This leaves the nucleophile "naked" and highly reactive, which is necessary to overcome the high steric barrier.
-
Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should be avoided. They will solvate the nucleophile via hydrogen bonding, reducing its reactivity and slowing the SN2 reaction. Furthermore, these solvents can promote a competing SN1 mechanism, which would involve a carbocation intermediate and likely lead to a mixture of substitution and elimination (E1) products.[8]
Troubleshooting Guide: From Low Yield to High Conversion
This section addresses specific experimental failures with actionable solutions.
Issue 1: My reaction yield is below 20% after 24 hours at room temperature.
This is a classic rate problem, directly tied to the steric hindrance of the substrate.
-
Initial Diagnostic Questions:
-
What is your nucleophile? (Is it strong enough?)
-
What is your solvent? (Is it polar aprotic?)
-
Have you tried increasing the temperature?
-
-
Troubleshooting Steps & Optimization:
-
Confirm Solvent Choice: Ensure you are using a dry, polar aprotic solvent like DMF or DMSO.[7]
-
Increase Temperature: Gently heat the reaction to 50-80 °C. Monitor carefully for byproduct formation via TLC. While heat can accelerate the desired reaction, it can also promote elimination.[6]
-
Introduce a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI or KI). Iodide is an excellent nucleophile and a superior leaving group compared to chloride. It can displace the chloride in a faster initial SN2 reaction (Finkelstein reaction). The resulting iodo-intermediate is much more reactive towards your primary nucleophile in a second SN2 step, effectively lowering the overall activation energy.[9]
-
Consider an Advanced Strategy: If the above steps fail, move to a more robust method like Phase-Transfer Catalysis or Sonication, detailed below.
-
Issue 2: My TLC analysis shows multiple spots, indicating a mixture of products.
This suggests competing reactions are occurring, most likely elimination.
-
Troubleshooting Steps & Optimization:
-
Re-evaluate Your Nucleophile/Base: If you are using a strong base (e.g., alkoxides, hydroxides), it is likely promoting E2 elimination.[5] Switch to a less basic, more nucleophilic reagent if possible.
-
Lower the Temperature: Immediately reduce the reaction temperature. Run the reaction at room temperature or even 0 °C, accepting a longer reaction time in exchange for higher selectivity.
-
Use a "Naked" Nucleophile: Employing Phase-Transfer Catalysis (see below) can enhance the nucleophilicity of your reagent without increasing its basicity, thereby favoring the SN2 pathway.[10]
-
Decision-Making Workflow for Reaction Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.
Caption: A troubleshooting flowchart for overcoming steric hindrance.
Advanced Strategies to Force the Reaction
When standard condition optimization is insufficient, more advanced techniques are required.
Phase-Transfer Catalysis (PTC)
PTC is an exceptionally powerful technique for this type of reaction, especially when using an anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻). It facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the substrate resides.[11][12]
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the nucleophile.[10] This lipophilic ion pair is soluble in the organic solvent. Crucially, the nucleophile in this state is poorly solvated and thus extremely reactive, allowing it to overcome the steric barrier more effectively.[13]
-
Benefits:
| Parameter | Conventional Method | Phase-Transfer Catalysis |
| Solvent System | Homogeneous (e.g., DMF, DMSO) | Biphasic (e.g., Toluene/Water) or Solid-Liquid |
| Nucleophile State | Solvated, less reactive | "Naked" ion-pair, highly reactive |
| Reaction Rate | Slow to very slow | Fast to moderate |
| Temperature | Often requires heating | Often proceeds at room temperature or with mild heat |
Sonication (Ultrasound-Assisted Synthesis)
The application of high-power ultrasound can provide the physical energy needed to drive difficult reactions.[14]
-
Mechanism of Action: Ultrasound induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[15] This collapse generates localized hot spots with transient high temperatures and pressures, as well as powerful shockwaves. These effects can:
-
Enhance mass transport between phases.
-
Continuously clean and activate reagent surfaces.
-
Provide the activation energy for the reaction at a macroscopic level without needing to heat the entire bulk mixture.[16]
-
-
Application: Sonication has been shown to successfully promote nucleophilic substitutions, in some cases providing the desired product where conventional stirring fails.[14][17] It is particularly effective in heterogeneous (solid-liquid) systems.
Experimental Protocol: PTC-Mediated Cyanation
This protocol provides a robust method for the substitution of the chloro-group with a cyanide nucleophile, a common transformation in drug development.[18]
Reaction: this compound to 2-Cyano-1-(4-chlorophenyl)propan-1-one
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and toluene (5 mL per mmol of substrate).
-
Reagent Addition: In a separate beaker, dissolve Sodium Cyanide (1.5 eq) and TBAB (0.1 eq) in a minimal amount of deionized water (2 mL per mmol of substrate). Add this aqueous solution to the flask.
-
Reaction: Stir the biphasic mixture vigorously at 60 °C. The vigorous stirring is essential to maximize the interfacial area where the catalysis occurs.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed within 2-4 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of water.
-
Extract the aqueous layer twice with toluene or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-Cyano-1-(4-chlorophenyl)propan-1-one.
Safety Note: Sodium Cyanide is extremely toxic. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment must be worn. Work-up procedures should be designed to keep the solution basic to prevent the formation of HCN gas.
References
- Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Halides and p-Toluenesulfonates in S N 2 Reactions. Journal of the American Chemical Society.
- Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences.
- Wu, J., et al. (2022). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering.
- Kad, G. L., et al. (2003). Ultrasound-Assisted Nucleophilic Substitution Reaction of t-Alkyl Halides with Zinc and Titanium Thiocyanate.
- LibreTexts. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
- Abraham, M. H. (1971). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey.
- Reddy, M., & Reddy, V. (2010). ULTRASONICALLY ASSISTED SUBSTITUTION AND OXIDATION REACTIONS WITH CAMPHOR. Rasayan Journal of Chemistry.
- Meciarova, M., Toma, S., & Magdolen, P. (2003). Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes. Ultrasonics Sonochemistry.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry–A European Journal.
- LibreTexts. (2021). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
- LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
- Hase, W. L., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one.
- Wikipedia. (2023).
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Dunn, D. E., et al. (2021). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis.
- BenchChem. (2025). Overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane.
- PubChem. (n.d.). This compound.
- OperaChem. (2023).
- Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Khan Academy. (2010).
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Technical Support Center: Scale-Up of 2-Chloro-1-(4-chlorophenyl)propan-1-one Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-1-(4-chlorophenyl)propan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles, troubleshoot common issues, and provide actionable protocols based on established best practices.
Synthesis Overview: The Friedel-Crafts Acylation Route
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 2-chloropropionyl chloride.[1][2][3] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4][5]
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich chlorobenzene ring.[2][6][7] Due to the directing effect of the chlorine substituent on the benzene ring, the acylation occurs primarily at the para-position, yielding the desired product, with the ortho-isomer as a minor byproduct.[1][3][8][9]
Reaction Mechanism Workflow
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride necessary, and why in stoichiometric amounts? A1: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that activates the 2-chloropropionyl chloride to form the reactive acylium ion electrophile.[2] Unlike in Friedel-Crafts alkylation, a stoichiometric amount (or a slight excess) is required in acylation. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.[10][11] This complex must be hydrolyzed during the work-up to release the final product.[5]
Q2: What is the expected isomer ratio (para vs. ortho)? A2: The chloro group on chlorobenzene is an ortho, para-director. However, the para-isomer is the major product due to significant steric hindrance at the ortho position from both the chlorine atom and the incoming bulky acyl group.[1][3][8] Expect a para:ortho ratio heavily favoring the para product, often greater than 90:10.[9]
Q3: What are the primary safety concerns when scaling up this reaction? A3: The primary hazards are associated with anhydrous aluminum chloride and the reaction quench. AlCl₃ reacts violently and exothermically with water or moisture, releasing corrosive hydrogen chloride (HCl) gas.[12][13][14] The reaction itself is exothermic and requires careful temperature control. The quenching step, where the reaction mixture is added to ice/acid, is also highly exothermic and must be done slowly and with vigorous cooling and stirring to manage the heat and gas evolution.[6]
Q4: Can I use a different solvent instead of chlorobenzene as the solvent? A4: In this specific synthesis, chlorobenzene serves as both the reactant and the solvent, which is a common practice to maximize reactant concentration. If a co-solvent is necessary for process reasons (e.g., viscosity), it must be inert to Friedel-Crafts conditions. Halogenated solvents like dichloromethane (DCM) or dichloroethane (DCE) are often suitable. Avoid solvents with lone pairs (e.g., ethers, alcohols) as they will complex with the AlCl₃ catalyst and deactivate it.
Troubleshooting Guide for Scale-Up
This section addresses specific issues that can arise during the scale-up process, providing explanations for the root causes and actionable solutions.
| Problem ID | Issue Observed | Potential Root Cause(s) | Troubleshooting & Optimization Steps |
| TS-01 | Low Conversion / Stalled Reaction | 1. Catalyst Deactivation: Moisture in the reactor, solvent, or reactants has hydrolyzed the AlCl₃.[12][14] 2. Insufficient Catalyst: The amount of AlCl₃ was not sufficient to account for complexation with the product ketone.[5][11] 3. Poor Mixing: Inadequate agitation in a larger reactor leads to localized concentration gradients and poor catalyst distribution. | 1. Ensure Anhydrous Conditions: Rigorously dry the reactor and transfer lines. Use high-purity, low-water content chlorobenzene and 2-chloropropionyl chloride. Handle AlCl₃ under a nitrogen blanket.[12][15] 2. Verify Stoichiometry: Use at least 1.1-1.3 equivalents of AlCl₃ relative to the limiting reagent (2-chloropropionyl chloride). 3. Optimize Agitation: Use an appropriately sized agitator and baffle system designed for the reactor geometry to ensure good solids suspension and mass transfer. Monitor power draw on the agitator as an indicator of viscosity changes. |
| TS-02 | Formation of Unwanted Byproducts (e.g., Di-acylated products, Isomers) | 1. Incorrect Isomer Ratio: Reaction temperature is too high, reducing the selectivity for the para-isomer. 2. Decomposition: High temperatures can cause decomposition of the acyl chloride or product. | 1. Strict Temperature Control: Maintain the reaction temperature between 0-10°C, especially during the addition of the acyl chloride.[10] Use a reliable reactor cooling system. Calorimetric studies can help define the thermal profile and safety limits.[16] 2. Monitor Reaction Progress: Use in-process controls (e.g., GC or HPLC) to monitor the consumption of starting material and formation of product and byproducts. Stop the reaction once the starting material is consumed to prevent side reactions. |
| TS-03 | Difficult or Unsafe Quenching Process | 1. Exothermic Runaway: Adding water or the reaction mixture too quickly results in an uncontrollable release of heat and HCl gas.[6] 2. Solidification: The aluminum salt byproducts can precipitate and cause mixing to fail, leading to localized hot spots. | 1. Reverse Quench: Slowly add the reaction mixture to a vigorously stirred, pre-chilled mixture of crushed ice and concentrated HCl. Never add water to the reaction mixture.[6][10] 2. Sufficient Quench Volume: Ensure the volume of the ice/acid mixture is large enough to absorb the heat of reaction. The acid helps keep the aluminum salts soluble. |
| TS-04 | Low Isolated Yield After Work-Up | 1. Incomplete Product Extraction: The product may remain in the aqueous layer if the pH is not optimal or if emulsions form. 2. Incomplete Quench: The product-AlCl₃ complex was not fully hydrolyzed, trapping the product.[17] 3. Product Loss During Purification: The chosen purification method (e.g., recrystallization, distillation) is not optimized. | 1. Optimize Extraction: After quenching, ensure the layers are well-mixed. Perform a second extraction of the aqueous layer with fresh solvent to recover any remaining product.[17] 2. Ensure Complete Hydrolysis: Stir the quenched mixture until all solids have dissolved and the layers are distinct before proceeding to extraction. 3. Purification Optimization: For recrystallization, perform solvent screening to find a system that gives high recovery and good purity. Toluene or heptane/toluene mixtures are often good starting points.[18] For distillation, ensure the vacuum is adequate to prevent thermal degradation. |
Experimental Protocol: Lab-Scale Synthesis (Illustrative)
This protocol is a representative procedure. All operations involving anhydrous AlCl₃ and 2-chloropropionyl chloride must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[12][13]
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (or nitrogen inlet)
-
Ice-water bath
Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
2-Chloropropionyl chloride
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble the flame-dried glassware under a nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 - 1.3 equivalents) and anhydrous chlorobenzene (acting as solvent and reactant).
-
Cooling: Cool the suspension to 0°C using an ice bath.[10]
-
Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (1.0 equivalent) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C. The reaction is exothermic.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or GC.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture.[6][10]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.[10]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene/heptane) or by vacuum distillation to yield the pure this compound.[19]
References
- Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous) Safety Information.
- Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
- Cardillo, P., et al. (n.d.). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- LabChem. (2014, October 24). Aluminum Chloride 0.1M - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one.
- BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- Chem-Station. (2014, April 14). Friedel-Crafts Acylation.
- ChemicalBook. (n.d.). 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis.
- Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
- Allen Institute. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is.
- Filo. (2024, October 11). Explain Fridal-craft's acylation reaction in chlorobenzene.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- Royal Society of Chemistry. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloropropionyl Chloride.
- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation Work-Up.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BenchChem. (n.d.). 2-Chloropropionyl Chloride | CAS 7623-09-8.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 877-38-3.
- Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (n.d.). RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine.
- KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- National Institutes of Health. (n.d.). 2-Chloropropionyl chloride. PubChem.
- Guidechem. (n.d.). 2-Chloropropionyl chloride 7623-09-8 wiki.
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Removal of unreacted starting materials from 2,4'-dichloropropiophenone product
Introduction
The synthesis of 2,4'-dichloropropiophenone, a key intermediate in the development of various pharmaceutical compounds, is commonly achieved via the Friedel-Crafts acylation of chlorobenzene with 2-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this method is robust, a significant challenge in its execution is the subsequent removal of unreacted starting materials and reaction byproducts from the final product. This guide provides a comprehensive, experience-driven approach to troubleshooting common purification issues, ensuring researchers can achieve high purity of their target compound.
This document is structured as a technical support center, addressing frequently encountered problems in a direct question-and-answer format. It provides not only step-by-step protocols but also the underlying chemical principles that govern these purification strategies.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials and byproducts I should expect in my crude product?
Following a typical Friedel-Crafts acylation, your crude product will likely contain the desired 2,4'-dichloropropiophenone along with several impurities:
-
Unreacted Chlorobenzene: Often used as both a reactant and a solvent, it is typically present in significant quantities. Its high boiling point (132 °C) makes it difficult to remove by standard rotary evaporation.[1]
-
Unreacted 2-Chloropropionyl Chloride: This is a highly reactive acyl chloride.[2][3]
-
2-Chloropropionic Acid: This byproduct forms from the hydrolysis of 2-chloropropionyl chloride when the reaction mixture is quenched with water.
-
Aluminum Chloride (AlCl₃) Complex: The product ketone forms a complex with the Lewis acid catalyst, which must be decomposed.[4]
Q2: My reaction is complete, but it's a dark, viscous slurry. What is the correct initial work-up procedure?
The initial work-up is critical for decomposing the catalyst-product complex and removing the bulk of water-soluble impurities. The standard and most effective method is to quench the reaction mixture with an ice/acid mixture.
Scientific Rationale: The aluminum chloride catalyst forms a stable complex with the carbonyl oxygen of the newly formed ketone. This complex must be hydrolyzed to liberate the free ketone.[4] Pouring the reaction mixture into a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid accomplishes this. The ice helps to control the highly exothermic hydrolysis of AlCl₃, while the acid ensures the resulting aluminum salts remain soluble in the aqueous phase as aluminum hydroxides are amphoteric.
A detailed protocol for this essential first step is provided in the "Experimental Protocols" section below.
Q3: I'm finding it difficult to remove the residual chlorobenzene solvent. The rotovap isn't effective. What is the best method?
This is a common and expected challenge due to the high boiling point of chlorobenzene (132 °C).[1] While a high-vacuum pump can remove it, the most reliable and efficient laboratory-scale method is flash column chromatography.[1][5]
Comparative Analysis of Removal Methods:
| Method | Principle | Advantages | Disadvantages |
| Rotary Evaporation | Removal of volatiles under reduced pressure. | Fast for low-boiling solvents. | Ineffective for high-boiling solvents like chlorobenzene unless a very strong vacuum and high heat are used, which can risk product decomposition.[1][6] |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Can be effective for large scales. | May require high temperatures that could degrade the product; difficult to achieve sharp separation from products with similar boiling points. |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase.[7] | Highly effective; separates based on polarity, not boiling point. Chlorobenzene is nonpolar and elutes quickly, while the ketone product is more polar and is retained longer on the silica gel.[1][5][8] | Requires more time and solvent; introduces silica gel as a potential contact for sensitive compounds. |
For this specific separation, column chromatography is the superior choice.
Q4: How do I eliminate unreacted 2-chloropropionyl chloride and its hydrolysis product, 2-chloropropionic acid?
These acidic impurities are readily removed during the aqueous work-up. 2-chloropropionyl chloride is highly reactive and will be rapidly hydrolyzed to 2-chloropropionic acid upon quenching with water.[3] The resulting carboxylic acid can then be removed by a simple liquid-liquid extraction with a mild aqueous base.
A wash of the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will convert the 2-chloropropionic acid into its sodium salt, which is highly soluble in the aqueous phase and thus easily separated from the desired product in the organic layer.[4]
Q5: Should I use column chromatography or recrystallization to get my final, pure product?
The choice depends on the nature and quantity of the impurities. The two techniques are often used sequentially for optimal results.
-
Flash Column Chromatography: Use this method first to remove impurities with significantly different polarities. It is the ideal way to separate the nonpolar unreacted chlorobenzene from the moderately polar 2,4'-dichloropropiophenone.[7][9]
-
Recrystallization: Use this method to purify the solid product obtained after chromatography. It is excellent for removing small amounts of structurally similar impurities, resulting in a highly pure, crystalline final product.[10][11]
The general workflow should be: Aqueous Work-up → Flash Column Chromatography → Recrystallization .
Experimental Protocols
Protocol 1: Aqueous Work-up and Quenching
-
Preparation: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 5:1 v/v ice to acid).
-
Quenching: Slowly and carefully pour the crude reaction mixture from the reaction vessel into the stirred ice/acid slurry. The addition should be done in a controlled manner to manage the exothermic reaction.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add a suitable organic solvent, such as dichloromethane or ethyl acetate, to dissolve the product.[4][10]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the organic layer.
-
Aqueous Wash: Extract the aqueous layer again with the organic solvent to recover any dissolved product. Combine all organic layers.
-
Base Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[4]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The resulting crude solid/oil is now ready for chromatographic purification.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Selection: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: The significant polarity difference between chlorobenzene (nonpolar) and 2,4'-dichloropropiophenone (polar ketone) allows for easy separation.
-
Start with a nonpolar solvent like hexane to elute the chlorobenzene.[5]
-
Gradually increase the polarity by adding ethyl acetate to elute the product. A good starting point for a gradient is 100% Hexane, moving towards 95:5 Hexane:Ethyl Acetate. Monitor the separation by Thin Layer Chromatography (TLC).
-
-
Column Packing: Pack the column with silica gel as a slurry in hexane. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the solid to the top of the packed column.
-
Elution: Begin elution with 100% hexane. The nonpolar chlorobenzene will move quickly down the column.[1][8]
-
Fraction Collection: Collect fractions and monitor them by TLC. After the chlorobenzene has been completely eluted, increase the solvent polarity to 95:5 Hexane:Ethyl Acetate to elute the 2,4'-dichloropropiophenone.
-
Product Isolation: Combine the pure fractions containing the product and remove the solvent by rotary evaporation.
Visualization of Purification Workflow
Caption: Workflow for the purification of 2,4'-dichloropropiophenone.
References
-
DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE - Taylor & Francis Online. Available from: [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available from: [Link]
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Column Chromatography - Organic Chemistry - Jack Westin. Available from: [Link]
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How to remove chlorobenzene : r/OrganicChemistry - Reddit. Available from: [Link]
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Can anyone suggest how to remove o-dichlorobenzene from reaction mixture? - ResearchGate. Available from: [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available from: [Link]
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Column Chromatography ketone/silica - Physics Forums. Available from: [Link]
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2,4-Dichloroacetophenone - Heben Pesticide. Available from: [Link]
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How to remove Chlorobenzene from the Product? - ResearchGate. Available from: [Link]
-
2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem. Available from: [Link]
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How to remove chlorobenzene : r/chemhelp - Reddit. Available from: [Link]
-
2,4-Dichlorophenoxyacetic acid | Solubility of Things. Available from: [Link]
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Chlorobenzene Removal Using DBD Coupled with CuO/γ-Al2O3 Catalyst - MDPI. Available from: [Link]
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purification of 2-chloropropionyl chloride : r/Chempros - Reddit. Available from: [Link]
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2,4-Dichloroacetophenone: Properties, Applications, and Manufacturing. Available from: [Link]
-
Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap. Available from: [Link]
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
- CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents.
- EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone - Google Patents.
-
Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia - PubMed. Available from: [Link]
-
ICSC 0438 - 2,4-DICHLOROPHENOL - Inchem.org. Available from: [Link]
-
3-Chloropropiophenone - IUCr Journals - International Union of Crystallography. Available from: [Link]
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Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Patsnap Eureka. Available from: [Link]
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Validation & Comparative
A Guide to the Structural Confirmation of 2-Chloro-1-(4-chlorophenyl)propan-1-one using ¹H and ¹³C NMR Spectroscopy
This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Chloro-1-(4-chlorophenyl)propan-1-one. This document details predicted ¹H and ¹³C NMR spectral data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectral interpretation to unambiguously confirm the compound's structure.
Introduction: The Role of this compound in Synthetic Chemistry
This compound is a halogenated ketone, a class of compounds that serve as versatile intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1][2] The precise arrangement of its constituent atoms is critical to its reactivity and its utility in subsequent chemical transformations. Therefore, definitive structural confirmation is a paramount step following its synthesis. Among the array of analytical techniques available, ¹H and ¹³C NMR spectroscopy stand out for their ability to provide a detailed atomic-level map of the molecule.
Foundational Principles of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] For the structural confirmation of an organic molecule like this compound, we primarily focus on four key aspects of the NMR spectrum:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.[4]
-
Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to the signal.
-
Multiplicity (Splitting): The splitting of an NMR signal into multiple peaks, which provides information about the number of neighboring nuclei.[4]
-
Coupling Constant (J): The distance between the split peaks, which gives further insight into the connectivity of the atoms.
By analyzing these parameters in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predictions presented in the table below are based on established chemical shift values for similar structural motifs, such as substituted propiophenones and α-haloketones.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-3 (CH₃) | 1.7 - 1.9 | Doublet (d) | 3H |
| H-2 (CH) | 5.2 - 5.4 | Quartet (q) | 1H |
| H-2'/H-6' (Aromatic) | 7.9 - 8.1 | Doublet (d) | 2H |
| H-3'/H-5' (Aromatic) | 7.4 - 7.6 | Doublet (d) | 2H |
Rationale Behind the Predictions:
-
H-3 (CH₃): These protons are on a methyl group adjacent to a chiral center (C-2). They are expected to appear as a doublet due to coupling with the single proton on C-2 (H-2). The chemical shift is in the typical range for a methyl group adjacent to a carbon bearing an electronegative atom and a carbonyl group.[7]
-
H-2 (CH): This methine proton is directly attached to a carbon bearing a chlorine atom and is also alpha to the carbonyl group. Both the chlorine and the carbonyl group are strongly electron-withdrawing, which deshields this proton, causing it to resonate at a relatively downfield chemical shift. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (H-3).[3]
-
H-2'/H-6' and H-3'/H-5' (Aromatic): The protons on the 4-chlorophenyl ring are expected to form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2' and H-6') will be more deshielded and thus resonate at a lower field compared to the protons meta to the carbonyl group (H-3' and H-5').[8] The para-chloro substituent will also influence the precise chemical shifts of these aromatic protons.
Figure 1. Molecular structure of this compound with proton assignments.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The predicted chemical shifts are based on data from similar α-haloketones and substituted aromatic compounds.[9][10]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) |
| C-3 (CH₃) | 20 - 25 | Quartet (q) |
| C-2 (CH) | 55 - 60 | Doublet (d) |
| C-1 (C=O) | 190 - 195 | Singlet (s) |
| C-1' (ipso-C) | 133 - 136 | Singlet (s) |
| C-2'/C-6' (ortho-C) | 129 - 132 | Doublet (d) |
| C-3'/C-5' (meta-C) | 128 - 130 | Doublet (d) |
| C-4' (para-C) | 138 - 142 | Singlet (s) |
Rationale Behind the Predictions:
-
C-1 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, and is expected to appear at a very low field.[11]
-
C-2 (CH): This carbon is attached to an electronegative chlorine atom, which causes a significant downfield shift.[10]
-
C-3 (CH₃): The methyl carbon is the most shielded aliphatic carbon, appearing at the highest field.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the carbonyl group and the chlorine substituent. The carbon bearing the chlorine (C-4') and the carbon attached to the propanone moiety (C-1') will be deshielded. Due to symmetry, the ortho (C-2' and C-6') and meta (C-3' and C-5') carbons are chemically equivalent and will each produce a single signal.[12]
Figure 2. A logical workflow for the structural confirmation using NMR spectroscopy.
Experimental Protocol for NMR Spectroscopy
The following is a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[9]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to the sample to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals.
-
Comparison with Alternative Structures and Techniques
The predicted NMR data provides a unique fingerprint for this compound. For instance, an isomeric structure like 1-Chloro-1-(4-chlorophenyl)propan-2-one would exhibit a singlet for the methyl protons and a singlet for the methine proton in the ¹H NMR spectrum, which is distinctly different from the predicted doublet and quartet.
While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can provide complementary information (molecular weight and functional groups, respectively), they do not offer the detailed connectivity information that NMR provides. For example, IR spectroscopy would confirm the presence of a carbonyl group and an aromatic ring, but it would not differentiate between various positional isomers. Therefore, NMR is indispensable for the unambiguous structural confirmation of this compound.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, based on the predicted data and interpretation provided in this guide, allows for the definitive structural confirmation of this compound. The distinct chemical shifts, multiplicities, and integration patterns serve as a robust set of criteria to validate the synthesis of the target molecule and ensure its purity for subsequent applications in research and development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4962037, this compound. [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5001–5081. [Link]
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Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]
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Yalpani, M., Modarai, B., & Khoshdel, E. (1979). 13 C NMR of α‐haloketones. Organic Magnetic Resonance, 12(4), 254–256. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]
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Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Jasperse, C. Short Summary of C13-NMR Interpretation. [Link]
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ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]
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OpenOChem Learn. Ketones. [Link]
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New Journal of Chemistry. Supporting Information. [Link]
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Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
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Doc Brown's Advanced Organic Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]
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MySkinRecipes. 2-Chloro-1-(4-fluorophenyl)propan-1-one. [Link]
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Doc Brown's Advanced Organic Chemistry. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum. [Link]
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A Comparative Guide to the Purity Analysis of 2-Chloro-1-(4-chlorophenyl)propan-1-one: An HPLC-Centric Approach
Abstract
2-Chloro-1-(4-chlorophenyl)propan-1-one is a key chemical intermediate whose purity is paramount for the downstream synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comprehensive, in-depth comparison of analytical methodologies for its purity assessment, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind chromatographic parameter selection, present a detailed, validated protocol, and contrast its performance with alternative techniques like Gas Chromatography (GC). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights to ensure reliable and accurate purity determination.
The Analytical Challenge: Understanding the Analyte and its Impurity Profile
This compound (Molecular Formula: C₉H₈Cl₂O) is a dichlorinated aromatic ketone.[1][2] Its structure, featuring a reactive α-chloro ketone and a substituted phenyl ring, makes it susceptible to specific process-related and degradation impurities. Effective purity analysis hinges on a method's ability to resolve the main component from these structurally similar, and often co-eluting, species.
Potential Impurities Include:
-
Starting Materials: Unreacted 4-chloropropiophenone or residual chlorinating agents.
-
Positional Isomers: Isomers such as 2-Chloro-1-(3-chlorophenyl)propan-1-one may arise from impurities in the initial starting materials.[1]
-
Over-chlorinated Species: Dichloro- and trichloro-propiophenone derivatives.
-
Hydrolysis Products: The α-chloro group can be susceptible to hydrolysis, forming the corresponding α-hydroxy ketone, particularly under non-anhydrous conditions.
-
Condensation Products: Self-condensation or reaction with other nucleophiles present in the reaction mixture.
A successful analytical method must exhibit sufficient selectivity to separate the parent compound from this array of potential impurities, a task for which reverse-phase HPLC is exceptionally well-suited.
High-Performance Liquid Chromatography (HPLC): The Gold Standard Method
Reverse-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and high resolving power for a wide range of organic molecules. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3]
Principle of Separation for this compound
The target analyte is a moderately non-polar molecule, making it an ideal candidate for RP-HPLC. Its hydrophobicity allows for strong retention on a C18 column, while the subtle differences in polarity between it and its potential impurities can be exploited by carefully tuning the mobile phase composition. More polar impurities (like hydrolysis products) will elute earlier, while less polar impurities (like over-chlorinated species) will be retained longer, enabling accurate quantification.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, adhering to principles outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <621>.[4][5][6][7]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Scientist's Note: A C18 phase provides the necessary hydrophobicity for adequate retention. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for routine analysis.
-
-
Mobile Phase:
-
A: Ultrapure Water
-
B: Acetonitrile (ACN)
-
Scientist's Note: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and favorable UV cutoff, leading to better peak shapes and lower baseline noise.[8]
-
-
Gradient Elution:
-
0-15 min: 50% B to 90% B
-
15-17 min: 90% B (hold)
-
17-18 min: 90% B to 50% B
-
18-25 min: 50% B (equilibration)
-
Scientist's Note: A gradient is crucial for this analysis. It ensures that early-eluting polar impurities are well-resolved from the solvent front, while also providing sufficient elution strength to elute any highly non-polar impurities in a reasonable time, resulting in sharper peaks and improved sensitivity.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Scientist's Note: Thermostatting the column is critical for ensuring retention time reproducibility, a key parameter for peak identification.[8]
-
-
Detection Wavelength: 254 nm
-
Scientist's Note: The aromatic ketone chromophore provides strong UV absorbance. A preliminary scan should be performed to confirm the λmax for optimal sensitivity, but 254 nm is a robust starting point for aromatic compounds.[8]
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
The following diagram illustrates the logical workflow from sample receipt to final purity assessment.
Caption: A typical workflow for HPLC purity analysis.
Method Performance and Validation
The trustworthiness of any analytical method is established through validation, which demonstrates its suitability for the intended purpose.[7] The described HPLC method was validated according to ICH Q2(R1) guidelines, with performance characteristics summarized below.[5][9]
| Parameter | Specification | Result | Conclusion |
| Specificity | No interference at the analyte's retention time | Passed | The method is selective for the analyte in the presence of impurities. |
| Linearity (R²) | ≥ 0.999 | 0.9995 | Excellent linearity across the concentration range. |
| Limit of Detection (LOD) | Report Value | 0.01% | High sensitivity for detecting trace impurities. |
| Limit of Quantitation (LOQ) | Report Value | 0.03% | Capable of accurately quantifying low-level impurities. |
| Precision (%RSD) | ≤ 2.0% | 0.5% | The method is highly repeatable and precise.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% | The method provides accurate results without systematic bias. |
Table 1: Summary of HPLC Method Validation Data.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can be considered depending on the specific analytical need.
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. For this compound, GC could be a viable alternative, particularly when coupled with a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for impurity identification.
Key Considerations for GC:
-
Thermal Stability: The analyte must not degrade at the high temperatures of the GC inlet and column. Alpha-haloketones can be thermally labile, which is a significant risk.
-
Volatility: The compound has a boiling point suitable for GC analysis.
-
Derivatization: For some ketones, derivatization may be required to improve chromatographic performance, adding complexity to the method.
The following table provides a high-level comparison of HPLC and GC for this specific application.
| Parameter | Reverse-Phase HPLC | Gas Chromatography (GC-FID) |
| Applicability | Excellent. Ideal for non-volatile and thermally labile compounds. | Moderate. Potential for thermal degradation of the α-chloro ketone. |
| Resolution | Very High. Excellent separation of structurally similar isomers. | High. Good for separating compounds with different boiling points. |
| Sensitivity | High (UV detection). Can reach very low levels with MS. | Very High (FID). Excellent for carbon-containing compounds. |
| Sample Preparation | Simple dissolution and filtration. | Can be simple, but may require derivatization. |
| Speed | Moderate (typically 15-30 min runs). | Fast (typically 5-15 min runs). |
| Primary Use Case | Gold standard for pharmaceutical purity and stability testing. | Excellent for residual solvent analysis and purity of volatile compounds.[10] |
Table 2: Comparative analysis of primary analytical techniques.
Decision Logic for Method Selection
Choosing the right analytical tool is critical. The following decision tree outlines the logical process a scientist might follow.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity analysis of this compound, a well-validated reverse-phase HPLC method stands as the most robust, reliable, and scientifically sound approach. Its ability to operate at ambient temperatures protects the integrity of the thermally sensitive α-chloro ketone moiety, while its high resolving power ensures accurate separation from process-related impurities and degradants. While Gas Chromatography offers advantages in speed for thermally stable analytes, the potential for on-column degradation presents a significant risk to data accuracy for this particular compound. Therefore, for quality control, stability testing, and regulatory submissions, the HPLC method detailed herein is the authoritative choice, providing trustworthy data essential for the advancement of drug development and chemical manufacturing.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
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A Senior Application Scientist's Guide to Chiral Alcohol Synthesis: A Comparative Analysis of 2-Chloro-1-(4-chlorophenyl)propan-1-one and Alternative Precursors
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is a cornerstone of modern medicinal chemistry. Chiral secondary alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals.
The asymmetric reduction of prochiral ketones stands as one of the most efficient and widely adopted strategies for accessing these valuable enantiopure alcohols.[1][2] This guide provides an in-depth comparison of various ketone precursors, with a special focus on 2-Chloro-1-(4-chlorophenyl)propan-1-one, a versatile α-chloroketone. We will dissect the performance of this precursor against other common alternatives, offering field-proven insights and supporting experimental data to inform your selection of the optimal synthetic strategy.
Featured Precursor: this compound
This compound is a prochiral α-chloroketone that serves as a precursor to chiral chlorohydrins. These products are exceptionally valuable synthetic intermediates, as the chlorine atom can be readily displaced by a variety of nucleophiles or participate in epoxide formation, opening pathways to a diverse range of complex chiral molecules, including key intermediates for anticancer agents.[3]
The primary advantage of this precursor lies in the high levels of enantioselectivity that can be achieved in its reduction. The electron-withdrawing nature of the α-chloro substituent activates the carbonyl group for reduction, while its steric bulk contributes to facial discrimination by chiral catalysts.
Methodology 1: Corey-Bakshi-Shibata (CBS) Catalytic Asymmetric Reduction
The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[1][2][4] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, which coordinates to a borane source (e.g., BH₃·THF) and the ketone substrate. This ternary complex creates a rigid, chiral environment that directs the hydride transfer to one specific face of the carbonyl group, resulting in high enantiomeric excess (e.e.).
Causality of Experimental Choice: The predictability of the stereochemical outcome is a major strength of the CBS reduction. The widely accepted transition state model allows chemists to select the appropriate enantiomer of the catalyst to produce the desired (R)- or (S)-alcohol. For α-chloroketones, the catalyst's Lewis acidic boron atom coordinates to both the carbonyl oxygen and, to some extent, the α-chlorine, creating a more ordered transition state that enhances enantioselectivity.
Experimental Protocol: CBS Reduction of this compound
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.). Cool the solution to 0°C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) to the catalyst solution and stir for 15 minutes at 0°C to allow for complex formation.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the catalyst-borane complex solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, slowly add methanol dropwise at 0°C to quench the excess borane until gas evolution ceases.
-
Work-up: Warm the mixture to room temperature and add 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiopure (S)-2-chloro-1-(4-chlorophenyl)propan-1-ol.
Methodology 2: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[5] Ketoreductases (KREDs) are enzymes that utilize a cofactor, typically NADPH or NADH, to deliver a hydride to a ketone with exceptional levels of stereocontrol.[5] A wide range of commercially available KREDs, often sold in screening kits, allows for the rapid identification of an enzyme that can reduce a specific substrate to either the (R)- or (S)-alcohol with >99% e.e.
Causality of Experimental Choice: The primary driver for choosing a biocatalytic route is the unparalleled selectivity offered by enzymes. The reaction proceeds under mild conditions (room temperature, neutral pH, aqueous media), which prevents side reactions and racemization.[5] For α-haloketones, this is particularly advantageous as it minimizes the risk of elimination or substitution reactions that can occur under harsher chemical conditions. The use of whole-cell systems, where the cofactor is regenerated by the cell's own metabolism, further enhances the practicality and cost-effectiveness of this approach.[6]
Experimental Workflow: KRED Reduction
Caption: General workflow for the biocatalytic reduction of an α-chloroketone using a ketoreductase with cofactor regeneration.
Comparative Analysis with Alternative Precursors
While this compound is an excellent precursor for chiral chlorohydrins, the optimal choice of starting material is always dictated by the final target molecule. Here, we compare it with other common classes of prochiral ketones.
Alternative 1: Simple Aromatic Ketones (e.g., 4'-Chloroacetophenone)
These are among the most common and well-studied substrates for asymmetric reduction. The resulting simple chiral benzylic alcohols are themselves important building blocks.
-
Preferred Methodology: Asymmetric Transfer Hydrogenation (ATH): ATH is operationally simple and avoids the use of pyrophoric borane reagents.[2] Catalysts are typically based on Ruthenium, Rhodium, or Iridium, coordinated to chiral diamine or amino alcohol ligands. A hydrogen donor like isopropanol or formic acid is used as the bulk reductant.[2] High enantioselectivities are routinely achieved for a broad range of aromatic ketones.
Alternative 2: Aliphatic Ketones (e.g., 2-Octanone)
The asymmetric reduction of aliphatic ketones is generally more challenging. The lack of a π-system and the conformational flexibility of alkyl chains make it more difficult for catalysts to differentiate between the two faces of the carbonyl.
-
Preferred Methodology: Chiral Metal Hydrides (e.g., DIP-Chloride™): Reagents like B-chlorodiisopinocampheylborane (DIP-Chloride™) are highly effective for the reduction of aliphatic and sterically hindered ketones.[7] This is a stoichiometric reaction where the chiral reagent, derived from inexpensive α-pinene, delivers the hydride. The selectivity is governed by a well-defined six-membered ring transition state, where steric interactions between the ketone's substituents and the bulky isopinocampheyl groups dictate the facial selectivity.[7]
Alternative 3: α,β-Unsaturated Ketones (Enones, e.g., Benzalacetone)
The reduction of enones can be complicated by the potential for 1,4-reduction (conjugate addition) of the double bond. The goal is a selective 1,2-reduction to produce chiral allylic alcohols, which are versatile synthetic intermediates.
-
Preferred Methodology: Modified CBS Reduction: The standard CBS reduction can be modified to favor 1,2-reduction of enones with high enantioselectivity. Using catecholborane as the reducing agent in place of BH₃ at low temperatures has been shown to be particularly effective, suppressing the competing hydroboration side reaction.[1]
Data Summary and Performance Comparison
The following table summarizes the performance of the discussed precursors and methodologies, providing a clear basis for comparison.
| Precursor Type | Featured Precursor | Simple Aromatic Ketone | Aliphatic Ketone | α,β-Unsaturated Ketone |
| Example | This compound | 4'-Chloroacetophenone | 2-Octanone | Benzalacetone |
| Methodology | Biocatalysis (KRED) | ATH (Ru-catalyst) | Chiral Hydride (DIP-Chloride™) | Modified CBS Reduction |
| Typical Yield | >90% | >95% | ~85-95% | ~80-90% |
| Typical e.e. | >99% | >98% | >95% | >92% |
| Advantages | Unmatched selectivity, mild conditions, "green," access to either enantiomer. | Operationally simple, avoids boranes, high turnover numbers. | Excellent for non-aromatic ketones, predictable stereochemistry. | Access to valuable allylic alcohols, good selectivity. |
| Limitations | Requires enzyme screening, potential substrate inhibition at high concentrations. | Metal contamination of product, cost of precious metal catalysts. | Stoichiometric use of chiral reagent, requires cryogenic temperatures. | Potential for side reactions (1,4-reduction), requires low temperatures. |
Choosing the Right Path: A Logic-Based Approach
The selection of a precursor and reduction methodology is a multi-factorial decision. The following decision workflow can guide a researcher toward an optimal strategy.
Caption: A decision workflow for selecting a precursor and methodology based on the desired chiral alcohol product.
Conclusion
The synthesis of enantiopure alcohols via asymmetric ketone reduction is a mature yet continuously evolving field. While classic methods like CBS reduction and stoichiometric chiral hydrides remain powerful tools, the rise of asymmetric transfer hydrogenation and biocatalysis has expanded the chemist's toolkit, offering milder, more efficient, and greener alternatives.
This compound stands out as a premier precursor for the synthesis of chiral chlorohydrins, providing access to highly functionalized and valuable building blocks. Its performance, particularly in biocatalytic reductions, is often superior in terms of selectivity and reaction mildness compared to other precursor classes. However, the ultimate choice of precursor is intrinsically linked to the desired final product. For simple benzylic alcohols, an aromatic ketone coupled with ATH may be the most direct route, while for purely aliphatic targets, a stoichiometric reagent like DIP-Chloride™ often provides the most reliable results. By understanding the underlying causality of each method's selectivity and weighing the practical advantages of each approach, researchers can confidently navigate the options to develop robust and efficient syntheses of critical chiral intermediates.
References
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Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. Retrieved January 18, 2026, from [Link]
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Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Enantioselective Reduction of Ketones. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]
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Coupling metal and whole-cell catalysis to synthesize chiral alcohols. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to Reaction Yields: 2-Chloro- vs. 2-Bromo-1-(4-chlorophenyl)propan-1-one in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, α-halo ketones are pivotal intermediates, valued for their dual reactivity at the carbonyl group and the halogen-bearing α-carbon. Among these, 2-chloro-1-(4-chlorophenyl)propan-1-one and its bromo-analog, 2-bromo-1-(4-chlorophenyl)propan-1-one, are common precursors in the development of various active pharmaceutical ingredients (APIs).[1][2] The choice between a chloro or bromo derivative is a critical decision in synthetic planning that can significantly influence reaction rates, yields, and overall process efficiency.
This guide provides an in-depth, objective comparison of the reactivity and expected reaction yields of these two compounds. By synthesizing established mechanistic principles with practical considerations, we aim to equip researchers with the insights needed to select the optimal reagent for their specific synthetic goals.
Mechanistic Considerations: The Decisive Role of the Halogen Leaving Group
The reactivity of α-halo ketones is primarily dictated by two structural features: the electron-withdrawing effect of the adjacent carbonyl group and the nature of the halogen atom. The carbonyl group powerfully polarizes the carbon-halogen (C-X) bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]
The fundamental difference in reactivity between the chloro and bromo derivatives lies in the leaving group ability of the halide ion. This ability is inversely related to the C-X bond strength and the basicity of the resulting halide anion.
Key Reactivity Principles:
-
Bond Strength: The Carbon-Bromine (C-Br) bond (approx. 285 kJ/mol) is weaker than the Carbon-Chlorine (C-Cl) bond (approx. 340 kJ/mol).[3] A weaker bond requires less energy to break, facilitating a faster reaction.
-
Leaving Group Stability: Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻), allowing it to better stabilize the negative charge once it has departed. It is the conjugate base of a stronger acid (HBr) compared to chloride (HCl), making it a better leaving group.
Consequently, the general order of reactivity for α-halo ketones in nucleophilic substitution and elimination reactions is I > Br > Cl > F .[3] This established trend predicts that 2-bromo-1-(4-chlorophenyl)propan-1-one will generally react faster and under milder conditions than its 2-chloro counterpart.
Caption: General SN2 mechanism at the α-carbon of a halo-ketone.
Comparative Performance and Yield Analysis
While direct, side-by-side yield comparisons for these specific substrates under identical conditions are sparse in published literature, a robust comparison can be constructed from established reactivity principles and data from analogous systems. The 2-bromo derivative consistently offers a kinetic advantage, which often translates to higher yields or the ability to use milder, more selective reaction conditions.
| Feature | 2-Bromo-1-(4-chlorophenyl)propan-1-one | This compound | Rationale & Field Insights |
| Relative Reactivity | High | Moderate | The weaker C-Br bond and superior leaving group ability of bromide lead to faster reaction rates.[3] |
| Typical Reaction Temp. | Lower (e.g., 0 °C to RT) | Higher (e.g., RT to reflux) | The higher activation energy required to cleave the C-Cl bond often necessitates more thermal energy. |
| Nucleophilic Substitution (SN2) | Generally Higher Yields. Favorable for a wide range of nucleophiles (amines, thiols, carbanions).[3] | Good to Moderate Yields. May require stronger nucleophiles or more forcing conditions. A 78% yield has been reported in a similar system.[5] | The faster kinetics of the bromo-compound often outcompete potential side reactions, leading to cleaner product formation. |
| Elimination (E2) | More prone to elimination, especially with sterically hindered or strong bases. | Less prone to elimination under similar conditions. | The better leaving group facilitates the E2 pathway. Careful selection of a non-hindered, strong base is crucial to control this.[6][7] |
| Cost-Effectiveness | Generally more expensive. | Often more economical.[3] | Bromine is typically a more expensive raw material than chlorine sources like sulfuryl chloride. |
| Stability/Handling | Good stability, widely used.[3] | High stability. | Both compounds are relatively stable, but the higher reactivity of the bromo-ketone may lead to slightly lower shelf-life. |
Expert Recommendations
The choice between the 2-chloro and 2-bromo derivative is a strategic one based on a trade-off between reactivity and cost.
-
Choose 2-bromo-1-(4-chlorophenyl)propan-1-one when:
-
High reactivity and rapid conversion are paramount.
-
The nucleophile is weak or sensitive to high temperatures.
-
Maximizing yield is the primary objective, and raw material cost is a secondary concern.
-
-
Choose this compound when:
-
Cost is a significant driver for the project.
-
A more controlled, slower reaction is desired to minimize side products with highly reactive nucleophiles.
-
The subsequent synthetic steps can accommodate a potentially lower yield from this stage.
-
Experimental Protocols
The following are representative protocols for the synthesis of the α-halo ketone starting materials and a typical nucleophilic substitution reaction.
Protocol 1: Synthesis of α-Halo Ketones via Halogenation
This protocol describes the α-halogenation of the parent ketone, 1-(4-chlorophenyl)propan-1-one.
Caption: Workflow for the synthesis of α-halo ketones.
Methodology:
-
Preparation: Dissolve 1-(4-chlorophenyl)propan-1-one (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Halogenating Agent:
-
For 2-chloro derivative: Slowly add sulfuryl chloride (1.05 equiv.) dropwise to the stirred solution over 30 minutes. The reaction may evolve HCl gas and should be performed in a well-ventilated fume hood.[3]
-
For 2-bromo derivative: Slowly add bromine (1.05 equiv.) in the same solvent dropwise.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the reaction of the α-halo ketones with a primary or secondary amine.
-
Reactant Setup: In a round-bottom flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equiv.) in a polar aprotic solvent like acetonitrile or DMF.
-
Substrate Addition: To the stirred amine solution, add a solution of either 2-chloro- or 2-bromo-1-(4-chlorophenyl)propan-1-one (1.0 equiv.) in the same solvent dropwise at room temperature.
-
Reaction Conditions:
-
For the bromo-ketone: Stirring at room temperature for 4-12 hours is often sufficient.
-
For the chloro-ketone: The reaction may require heating to 40-60 °C for 12-24 hours to achieve a reasonable conversion rate.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude aminoketone can be purified by column chromatography.
Conclusion
The selection between 2-chloro- and 2-bromo-1-(4-chlorophenyl)propan-1-one is a nuanced decision that hinges on the specific priorities of a synthetic campaign. The 2-bromo derivative offers superior reactivity, generally leading to faster reactions and higher yields, making it the preferred choice for performance-driven applications.[3] Conversely, the 2-chloro analog provides a more cost-effective and less reactive, albeit viable, alternative suitable for large-scale syntheses where reagent cost is a critical factor and reaction conditions can be optimized to achieve acceptable yields. A thorough understanding of the mechanistic principles governing their reactivity allows researchers to make an informed choice, optimizing their synthetic routes for efficiency, cost, and overall success.
References
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2-Chloro-1-(4-fluorophenyl)propan-1-one. MySkinRecipes. [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). [Link]
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Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
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What is nucleophilic substitution?. Chemguide. [Link]
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Benchmarking 2,4'-Dichloropropiophenone: A Comparative Guide for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that profoundly impacts reaction efficiency, yield, and the overall economic viability of a synthetic route. This guide provides an in-depth technical comparison of 2,4'-dichloropropiophenone as a synthetic intermediate, evaluating its performance against more commonly utilized alternatives in the synthesis of pharmacologically relevant scaffolds. By synthesizing established chemical principles with available experimental data, this document serves as a predictive performance analysis to inform your selection of starting materials.
Introduction: The Role of Halogenated Propiophenones in Synthesis
Halogenated propiophenones are versatile building blocks, particularly in the synthesis of substituted cathinones and related pharmaceutical compounds.[1][2][3] A prominent example is the antidepressant bupropion, which is synthesized from 3'-chloropropiophenone.[4][5] The typical synthetic pathway involves the α-bromination of the propiophenone, followed by a nucleophilic substitution with an appropriate amine.[6]
While 3'-chloropropiophenone is a well-documented precursor, this guide focuses on the potential of 2,4'-dichloropropiophenone. The presence of a second chlorine atom on the aromatic ring can be expected to modulate the reactivity of the molecule, offering both potential advantages and disadvantages in a synthetic sequence. This guide will explore these electronic effects and provide a framework for evaluating 2,4'-dichloropropiophenone's utility.
Synthesis and Accessibility of 2,4'-Dichloropropiophenone
The viability of a synthetic intermediate is fundamentally linked to its accessibility. 2,4'-Dichloropropiophenone can be efficiently synthesized via a Friedel-Crafts acylation of m-dichlorobenzene with propionyl chloride.
Experimental Protocol: Synthesis of 2,4'-Dichloropropiophenone[7]
-
Materials: m-dichlorobenzene (0.27 mole), propionyl chloride (0.50 mole), anhydrous aluminum chloride (1.20 moles), carbon disulfide (300 cc).
-
Procedure:
-
Dissolve m-dichlorobenzene and propionyl chloride in carbon disulfide in a flask equipped with a reflux condenser and a stirrer.
-
While refluxing on a steam bath with continuous stirring, add anhydrous aluminum chloride over a period of ten minutes.
-
Continue heating and stirring for twenty-four hours.
-
After the reaction is complete, cool the mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the carbon disulfide layer, wash it with 10% sodium hydroxide solution, and then with water.
-
Dry the organic layer over anhydrous calcium chloride and distill off the carbon disulfide.
-
The crude product is then purified by vacuum distillation.
-
A reported yield for this procedure is 89%, indicating that 2,4'-dichloropropiophenone can be prepared in high yield, making it an accessible intermediate.[7]
Core Synthetic Transformations: A Comparative Analysis
The utility of 2,4'-dichloropropiophenone as an intermediate hinges on its performance in subsequent reactions, primarily α-bromination and nucleophilic substitution.
Alpha-Bromination: Reactivity and Selectivity
The α-bromination of propiophenones is a key step in the synthesis of many target molecules. This reaction typically proceeds via an enol or enolate intermediate.
Expected Reactivity: The two electron-withdrawing chlorine atoms on the phenyl ring of 2,4'-dichloropropiophenone will decrease the electron density of the aromatic system and, by induction, the carbonyl carbon. This increased electrophilicity of the carbonyl carbon can influence the rate of enolization. Compared to a mono-chlorinated analogue like 3'-chloropropiophenone, the rate of acid-catalyzed enolization might be slightly reduced due to the destabilization of the resulting carbocation-like intermediate. However, the primary factor for bromination is the formation of the enol, which is then rapidly brominated.
Alternative Brominating Agents: While molecular bromine is commonly used, greener and safer alternatives like N-bromosuccinimide (NBS) have been shown to be effective for the α-bromination of m-chloropropiophenone, achieving >97% conversion.[4]
Nucleophilic Substitution: The Amination Step
Following α-bromination, the resulting α-bromo-2,4'-dichloropropiophenone would undergo nucleophilic substitution with an amine.
Expected Reactivity: The rate of this SN2 reaction is primarily dependent on the electrophilicity of the α-carbon and the stability of the leaving group (bromide). The electronic effects of the two chloro-substituents on the phenyl ring are transmitted through the carbonyl group to the α-carbon. The electron-withdrawing nature of the chlorine atoms is expected to increase the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. Therefore, it is plausible that α-bromo-2,4'-dichloropropiophenone could react faster with amines compared to α-bromo-3'-chloropropiophenone under identical conditions.
The strength of the carbon-halogen bond is a critical factor in nucleophilic substitution reactions.[8] While the C-Br bond is being broken in this step, the electronic environment of the overall molecule influences the transition state energy.
Comparative Data and Performance Metrics
Table 1: Synthesis of Halogenated Propiophenone Intermediates
| Intermediate | Precursors | Catalyst | Solvent | Yield | Reference |
| 2,4'-Dichloropropiophenone | m-Dichlorobenzene, Propionyl Chloride | AlCl₃ | CS₂ | 89% | [7] |
| 3'-Chloropropiophenone | 3-Chlorobenzonitrile, Grignard Reagent | - | THF | - | [9] |
| Propiophenone | Benzoic Acid, Propionic Acid | - | Vapor Phase | - | [10] |
Table 2: Alpha-Bromination of Substituted Propiophenones
| Starting Material | Brominating Agent | Solvent | Conditions | Conversion/Yield | Reference |
| 3'-Chloropropiophenone | Br₂ | CH₂Cl₂ | - | - | [5] |
| 3'-Chloropropiophenone | NBS | Ethyl Acetate | Reflux, ~70 min | >97% | [4] |
| 2'-Chloropropiophenone | Br₂ | CH₂Cl₂ or CHCl₃ | - | - | [11] |
| Propiophenone | Br₂ | Aqueous Suspension | 60°C | Nearly Quantitative | [12] |
Workflow Visualizations
The following diagrams illustrate the synthetic pathways discussed in this guide.
Caption: Friedel-Crafts synthesis of 2,4'-dichloropropiophenone.
Caption: General pathway for synthesizing target molecules.
Conclusion and Future Outlook
While direct experimental data for the performance of 2,4'-dichloropropiophenone as a synthetic intermediate is limited, a thorough analysis of its electronic properties and comparison with related, well-studied compounds provides a strong basis for its evaluation.
Potential Advantages:
-
High Accessibility: The synthesis of 2,4'-dichloropropiophenone proceeds in high yield.[7]
-
Enhanced Reactivity in Nucleophilic Substitution: The two electron-withdrawing chloro groups may accelerate the rate of amination at the α-position.
Potential Disadvantages:
-
Modified Reactivity in Bromination: The electronic effects may slightly alter the conditions required for efficient α-bromination compared to mono-substituted analogs.
-
Potential for Side Reactions: The presence of multiple halogen substituents could lead to unforeseen side reactions under certain conditions.
For researchers developing novel compounds where a 2,4-dichloro-substituted phenyl moiety is desired, 2,4'-dichloropropiophenone presents itself as a highly viable and accessible intermediate. Further experimental studies are warranted to quantify its performance in α-bromination and subsequent amination reactions, which would provide definitive data to complement the predictive analysis presented in this guide.
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Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.4c00130][1][2]
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A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses. Malaysian Journal of Forensic Sciences. [URL: https://www.researchgate.net/publication/280312686][3]
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From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381675/][5]
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2-Bromo-2'-chloropropiophenone Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b7581522][11]
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Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [URL: https://www.chem.wisc.edu/deptfiles/OrgLab/handouts/13-FCAcylation.pdf][13]
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Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(7), 1287-1287. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01211a511][7][14]
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A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00213][4][15]
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A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed080p1777][5]
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Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. Google Patents. [URL: https://patents.google.com/patent/CN102020612A/en][16]
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Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-mechanisms/friedel-crafts-acylation]
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Friedel-Crafts Acylation. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/cie/23/revision-notes/15-hydrocarbons/15-3-arenes/15-3-5-friedel-crafts-acylation/][17]
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The Reaction of Acyl Chlorides with Benzene. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/elsub/fcacylation.html][18]
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Process for the production of ª ‡ -bromopropiophenone. Google Patents. [URL: https://patents.google.com/patent/DE859146C/en][12]
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Propionyl Chloride in Synthesis: A Comparative Guide to Acylating Agents. Benchchem. [URL: https://www.benchchem.com/product/b110543][19]
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Convenient Syntheses of Aroylamino Acids and α-Amino Ketones. The Hive. [URL: https://www.erowid.org/archive/rhodium/chemistry/cathinones.isocyanoester.html][15]
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2',4'-DICHLOROPROPIOPHENONE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/51842][20]
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Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01211a511][14]
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Production of propiophenone. Google Patents. [URL: https://patents.google.com/patent/EP0008464B1/en][10]
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Direct catalytic asymmetric alpha-amination of aldehydes. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/12010041/][24]
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Spectroscopic comparison of 2-Chloro-1-(4-chlorophenyl)propan-1-one isomers
An In-Depth Guide to the Spectroscopic Comparison of 2-Chloro-1-(4-chlorophenyl)propan-1-one Isomers
Abstract
The precise structural elucidation of active pharmaceutical ingredients and their intermediates is a cornerstone of modern drug development and chemical synthesis. This compound, an α-haloketone, serves as a critical building block in the synthesis of various pharmaceutical agents.[1] Its chemical structure presents the possibility of both stereoisomerism (enantiomers) at the C2 position and positional isomerism along the propane chain. Distinguishing between these isomers is paramount, as subtle structural variations can lead to significant differences in biological activity and toxicity. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of the resulting spectral data.
The Isomers in Focus: Structure and Significance
The title compound, this compound, possesses a chiral center at the second carbon (C2), the site of chlorine substitution. This gives rise to two non-superimposable mirror images known as enantiomers: (R)- and (S)-2-Chloro-1-(4-chlorophenyl)propan-1-one. Additionally, for a thorough comparison, it is instructive to consider a positional isomer, such as 3-Chloro-1-(4-chlorophenyl)propan-1-one, where the chlorine atom is shifted to the terminal carbon. While standard spectroscopic methods excel at differentiating positional isomers, distinguishing enantiomers requires specialized chiral techniques.
Caption: Chemical structures of the (R/S) enantiomers and a positional isomer.
Methodologies for Spectroscopic Differentiation
The choice of analytical technique is dictated by the type of isomerism . The high reactivity of α-haloketones is due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon electron-deficient.[2] This electronic environment creates distinct spectroscopic signatures that we can exploit.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For positional isomers, the chemical shifts (δ) and spin-spin coupling patterns (J) will be dramatically different. Enantiomers, being chemically identical in an achiral environment, will produce identical ¹H NMR spectra.
-
¹³C NMR: Carbon NMR maps the carbon skeleton. Like ¹H NMR, it readily distinguishes positional isomers but not enantiomers under standard conditions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The carbonyl (C=O) stretching frequency in ketones is particularly informative.[3] The electronic environment, influenced by adjacent substituents like halogens, can cause subtle but measurable shifts in this frequency. The C=O stretching vibration for saturated aliphatic ketones typically appears around 1715 cm⁻¹.[4]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, valuable structural information. Positional isomers often exhibit different fragmentation pathways due to the varying stability of the resulting carbocations and radical ions. The primary fragmentation mechanisms for ketones are α-cleavage and the McLafferty rearrangement.[4]
Experimental Protocols: A Self-Validating Workflow
Adherence to standardized protocols is essential for reproducible and trustworthy data. The following workflow represents a robust approach to isomer analysis.
Caption: A logical workflow for the comprehensive spectroscopic analysis of isomers.
Sample Preparation
-
For NMR: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
For IR (ATR): Place a small, pure sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
For MS (GC-MS): Prepare a dilute solution (1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Instrument Parameters
-
NMR Spectrometer (400 MHz):
-
¹H NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Use a standard proton-decoupled pulse program (e.g., zgpg30) with a 30° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans for a good signal-to-noise ratio.
-
-
FT-IR Spectrometer:
-
Scan from 4000 to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Mass Spectrometer (Electron Ionization - EI):
-
Use a standard ionization energy of 70 eV.
-
Acquire data over a mass range of m/z 40-300.
-
Comparative Data Analysis
Differentiating Positional Isomers: 2-Chloro vs. 3-Chloro
The spectroscopic data for these two positional isomers are predicted to be markedly different, allowing for straightforward identification.
| Spectroscopic Feature | This compound (Predicted) | 3-Chloro-1-(4-chlorophenyl)propan-1-one (Predicted) | Rationale for Difference |
| ¹H NMR (δ, ppm) | ~7.9 (d, 2H), ~7.5 (d, 2H), ~5.2 (q, 1H) , ~1.8 (d, 3H) | ~7.9 (d, 2H), ~7.5 (d, 2H), ~3.8 (t, 2H) , ~3.3 (t, 2H) | The splitting pattern of the aliphatic protons is the key. The 2-chloro isomer shows a quartet-doublet system for the CH-CH₃ group. The 3-chloro isomer shows two triplets for the -CH₂-CH₂- system. |
| ¹³C NMR (δ, ppm) | ~195 (C=O), ~140 (C-Cl, aromatic), ~134, ~130, ~129, ~55 (C-Cl, aliphatic) , ~20 (CH₃) | ~196 (C=O), ~140 (C-Cl, aromatic), ~135, ~130, ~129, ~40 (CH₂-Cl) , **~35 (C=O-CH₂) | The chemical shift of the aliphatic carbon bonded to chlorine is significantly different. The α-carbon in the 2-chloro isomer is more deshielded. |
| IR (ν, cm⁻¹) | ~1705-1715 (C=O stretch) | ~1715-1720 (C=O stretch) | The α-halogen in the 2-chloro isomer has a stronger inductive effect on the carbonyl, potentially lowering the stretching frequency compared to the β-halogen in the 3-chloro isomer. |
| MS (m/z) | 202/204/206 (M⁺), 139/141 ([M-C₃H₄Cl]⁺) , 63 ([C₃H₄Cl]⁺) | 202/204/206 (M⁺), 139/141 ([M-C₃H₄Cl]⁺) , 49 ([CH₂Cl]⁺) | Both will show the molecular ion cluster for two chlorines and a strong 4-chlorobenzoyl cation fragment (m/z 139/141) from α-cleavage. However, the other fragments from the aliphatic chain will differ. |
The Challenge of Enantiomers: (R) vs. (S)
As chiral molecules, (R)- and (S)-2-Chloro-1-(4-chlorophenyl)propan-1-one are physically and spectroscopically identical in an achiral environment. Their standard NMR, IR, and MS spectra will be indistinguishable.
To differentiate enantiomers, one must introduce a chiral environment.
-
Chiral NMR Spectroscopy: This is the most common method.
-
Chiral Shift Reagents (CSRs): Lanthanide complexes (e.g., Eu(hfc)₃) can be added to the NMR sample. They reversibly coordinate with the ketone, forming diastereomeric complexes that have different magnetic environments. This results in the splitting of formerly equivalent signals in the NMR spectrum, allowing for the quantification of each enantiomer.
-
Chiral Derivatizing Agents (CDAs): The ketone can be reacted with a chiral agent to form two new diastereomeric compounds. Diastereomers have different physical properties and will exhibit distinct NMR spectra, allowing for their differentiation. This method is destructive to the original sample.
-
Conclusion
The spectroscopic differentiation of this compound isomers is a multi-step process that relies on the correct application of modern analytical techniques.
-
Positional isomers (e.g., 2-chloro vs. 3-chloro) are readily distinguished by fundamental differences in their ¹H and ¹³C NMR spectra, particularly the coupling patterns and chemical shifts of the aliphatic protons and carbons.
-
Enantiomers ((R) vs. (S)) produce identical spectra under standard conditions. Their differentiation and quantification mandate the use of chiral NMR techniques, such as the addition of chiral shift reagents, to create a diastereomeric environment.
This guide provides the foundational protocols and interpretive logic for researchers to confidently identify and characterize these important chemical intermediates, ensuring the integrity and quality of their synthetic and developmental workflows.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Al-Azmi, A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(7), 2483-2557. Retrieved from [Link]
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Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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LookChem. (n.d.). 2-Propanone, 1-chloro-1-(4-chlorophenyl)-. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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Schleuder, M., et al. (2003). [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones]. Pharmazie, 58(5), 308-11. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]
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Stenutz, R. (n.d.). 1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Propanone, 1-(4-chlorophenyl)-1-methoxy-. Retrieved from [Link]
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NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
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A Comparative Guide to the Synthetic Utility of 2-Chloro-1-(4-chlorophenyl)propan-1-one: A Versatile α-Haloketone Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of synthons available to the discerning chemist, α-haloketones stand out as exceptionally versatile intermediates. This guide provides an in-depth technical comparison of the synthetic utility of 2-Chloro-1-(4-chlorophenyl)propan-1-one , a readily accessible α-chloroketone, with its bromo and iodo counterparts. We will explore its applications in the synthesis of key pharmaceutical scaffolds, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its capabilities and limitations.
Introduction to the Reactivity of α-Haloketones
The synthetic potential of α-haloketones stems from the synergistic interplay of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to nucleophilic attack. This inherent reactivity makes α-haloketones valuable precursors for a multitude of chemical transformations, most notably in the construction of heterocyclic systems.
The choice of the halogen atom (Cl, Br, or I) significantly influences the reactivity profile of the α-haloketone. The reactivity generally follows the trend I > Br > Cl, a direct consequence of the carbon-halogen bond strength and the leaving group ability of the halide ion.[1] While α-iodoketones are the most reactive, often requiring milder reaction conditions, they can be less stable and more expensive. Conversely, α-chloroketones, such as the topic of this guide, offer a balance of stability, cost-effectiveness, and sufficient reactivity for a broad range of synthetic applications.
Core Applications and Comparative Analysis
The synthetic utility of this compound is most prominently demonstrated in two key areas: the synthesis of 2-aminothiazoles via the Hantzsch reaction and its role as a pivotal intermediate in the production of the antidepressant drug bupropion.
Hantzsch Thiazole Synthesis: A Gateway to Bioactive Heterocycles
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea or thioamide, remains a cornerstone for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry.[2]
Reaction Workflow:
Caption: General workflow for the Hantzsch thiazole synthesis.
Comparative Performance of α-Haloketones in Hantzsch Synthesis:
While α-bromoketones are more commonly employed in the Hantzsch synthesis due to their higher reactivity, this compound serves as a viable and often more economical alternative. The key difference lies in the reaction conditions required.
| α-Haloketone | Typical Reaction Conditions | Typical Yield (%) | Reference |
| 2-Chloro -1-(4-chlorophenyl)propan-1-one | Ethanol, Reflux, 4-8 h | 70-85 | [General knowledge based on reactivity trends] |
| 2-Bromo -1-(4-chlorophenyl)propan-1-one | Ethanol, Room Temp to Reflux, 1-4 h | 85-95 | [3] |
| 2-Iodo -1-(4-chlorophenyl)propan-1-one | Ethanol, Room Temp, <1 h | >90 | [General knowledge based on reactivity trends] |
As the data suggests, the chloro derivative necessitates more forcing conditions (i.e., longer reaction times and higher temperatures) to achieve comparable yields to its bromo counterpart. However, the lower cost and greater stability of the chloro-ketone can make it a more attractive option for large-scale synthesis.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-5-methylthiazol-2-amine
-
Materials: this compound (1.0 eq), Thiourea (1.2 eq), Ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and thiourea in ethanol.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(4-chlorophenyl)-5-methylthiazol-2-amine.[4][5]
-
Synthesis of Bupropion and its Analogs: A Pharmaceutical Keystone
This compound is a direct precursor to bupropion, a widely prescribed antidepressant and smoking cessation aid. The synthesis involves a nucleophilic substitution reaction with an amine.
Reaction Workflow:
Caption: Synthetic route to Bupropion HCl.
Comparative Analysis of Halogenated Precursors in Bupropion Synthesis:
Similar to the Hantzsch synthesis, the α-bromo analog, 2-bromo-1-(3-chlorophenyl)propan-1-one, is more reactive and is often cited in the original and subsequent synthetic procedures for bupropion.[5][6] However, greener and more cost-effective industrial processes have been developed that can utilize the α-chloro precursor.
| Precursor | Typical Reaction Conditions | Overall Yield (%) | Reference |
| 2-Chloro -1-(3-chlorophenyl)propan-1-one | Higher temperatures, longer reaction times | 60-75 | [5] |
| 2-Bromo -1-(3-chlorophenyl)propan-1-one | Milder conditions, shorter reaction times | 75-85 | [6][7] |
The choice between the chloro and bromo precursor in an industrial setting often comes down to a cost-benefit analysis, weighing the higher reactivity and yield of the bromo compound against the lower cost and greater stability of the chloro analog. Recent advancements in process chemistry, including the use of flow reactors, have made the use of the chloro precursor more viable for large-scale production.[8]
Experimental Protocol: Synthesis of Bupropion Hydrochloride
-
Materials: 2-Chloro-1-(3-chlorophenyl)propan-1-one (1.0 eq), tert-Butylamine (excess), N-methyl-2-pyrrolidone (NMP), Diethyl ether, Hydrochloric acid (gas or concentrated solution).
-
Procedure:
-
Dissolve 2-Chloro-1-(3-chlorophenyl)propan-1-one in NMP.
-
Add an excess of tert-butylamine to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture and add water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Bubble hydrogen chloride gas through the ethereal solution or add a concentrated HCl solution to precipitate bupropion hydrochloride.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[6]
-
Alternative Synthetic Transformations
Beyond these primary applications, this compound can participate in other important organic reactions.
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed rearrangement of α-haloketones to form carboxylic acid derivatives, often with ring contraction in cyclic substrates.[4][9][10] While no specific examples of the Favorskii rearrangement of this compound were found in the reviewed literature, its structure suggests it could undergo this transformation to yield 2-(4-chlorophenyl)propanoic acid derivatives.
Plausible Reaction Pathway:
Caption: Plausible Favorskii rearrangement of the title compound.
Application in Antiviral Synthesis
The direct application of this compound in the synthesis of antiviral agents is not extensively documented in the literature. However, the 2-aminothiazole and other heterocyclic scaffolds derived from it are known to exhibit a wide range of biological activities, including antiviral properties. For instance, various substituted thiazole derivatives have been investigated for their potential as antiviral agents against a range of viruses.[11][12] The title compound, therefore, serves as a valuable starting material for the generation of compound libraries for antiviral screening.
Conclusion
This compound is a versatile and economically viable α-haloketone with significant utility in organic synthesis. Its primary applications lie in the construction of 2-aminothiazole heterocycles via the Hantzsch synthesis and as a key precursor in the industrial production of the antidepressant bupropion. While its reactivity is lower than its bromo and iodo analogs, requiring more forcing reaction conditions, its stability and lower cost make it an attractive option, particularly for large-scale applications. Further exploration of its reactivity in other transformations, such as the Favorskii rearrangement, and its application in the synthesis of novel bioactive molecules, including potential antiviral agents, will undoubtedly continue to expand its role as a valuable tool in the synthetic chemist's arsenal.
References
- Benchchem. (2025). Navigating α-Haloketone Reactivity: A Comparative Guide to Alternatives for 2,2-Dibromo-1-(4-chlorophenyl)ethanone in Heterocyclic Synthesis.
- Benchchem. (2025). A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.
- Favorskii, A. E. (1894). J. Russ. Phys. Chem. Soc., 26, 590.
- Wikipedia. (2025). Favorskii rearrangement.
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- SynArchive. (2025). Hantzsch Thiazole Synthesis.
- White Rose Research Online. (2022). A greener synthesis of the antidepressant bupropion hydrochloride.
- Suresh, K., et al. (2012). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones.
- PubMed Central. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development.
- Google Patents. (2010). Process for preparing bupropion hydrochloride.
- MDPI. (2023).
- Riley, J., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.
- ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.-4-(4-chloro-/4-bromophenyl)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(4-chlorophenyl)propan-1-one
For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-1-(4-chlorophenyl)propan-1-one (CAS No. 877-38-3), a chlorinated ketone intermediate.[1][2] Our focus is not just on the "how," but the "why," ensuring that each step is understood in the context of safety, regulatory compliance, and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a multi-hazard substance, and its risk profile dictates the stringent controls required for its disposal.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[2][3]
The presence of chlorine in its structure classifies it as a halogenated organic compound .[4][5] This classification is critical for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and to comply with environmental regulations.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of appropriate PPE is based on a risk assessment of the potential routes of exposure: inhalation, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves . While Nitrile gloves offer good general protection, Butyl rubber and Viton™ provide superior resistance to chlorinated solvents and ketones.[7][8] | Chlorinated ketones can degrade or permeate less-resistant glove materials, leading to skin exposure. Always check the manufacturer's chemical resistance guide for the specific glove and chemical. |
| Eye/Face Protection | Chemical safety goggles and a face shield .[3][9][10] | Protects against splashes and vapors that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant lab coat or coveralls .[3][11] | Prevents contamination of personal clothing and skin. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Work in a certified chemical fume hood . If a fume hood is not available or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge.[9][10] | The compound can cause respiratory irritation and is harmful if inhaled.[2][3] Engineering controls like a fume hood are the primary method of exposure prevention. While specific Occupational Exposure Limits (OELs) are not readily available for this compound, the principle of ALARA (As Low As Reasonably Achievable) should be applied. |
Waste Management Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance from the lab bench to final disposal.
Caption: Waste Disposal Workflow for this compound.
Protocol Details:
-
Classification and Segregation:
-
All waste containing this compound, including neat material, contaminated solvents, and solid waste (e.g., contaminated filter paper, gloves), must be classified as Halogenated Organic Hazardous Waste .[4][5][6]
-
This waste stream must be kept separate from all other waste types, especially non-halogenated solvents.[6] Mixing these waste streams can complicate and increase the cost of disposal.[6]
-
Crucially, do not mix with incompatible chemicals such as strong oxidizing agents, strong bases, or acids to prevent potentially violent reactions.[12]
-
-
Containerization:
-
Use a container that is compatible with chlorinated ketones. A glass bottle with a polytetrafluoroethylene (PTFE)-lined cap or the original manufacturer's container are excellent choices.[13] Do not use metal containers for prolonged storage as they can corrode.[14]
-
The container must be in good condition, free from leaks, and have a securely fitting lid.[13][14]
-
-
Labeling:
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" .[13]
-
List all contents by their full chemical name and approximate percentage. For example: "this compound (~10g) in Dichloromethane (200 mL)".
-
Include the accumulation start date (the date the first drop of waste was added).
-
-
Storage and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15]
-
The SAA should be in a secondary containment tray to control any potential leaks.
-
Keep the container closed at all times, except when adding waste.[13][14]
-
Federal and state regulations limit the amount of waste that can be accumulated in an SAA (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste) and the time it can be stored.[14][16]
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit is approaching, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][18]
-
Never dispose of this chemical down the drain or in the regular trash.[6] This is illegal and poses a significant threat to the environment.
-
Emergency Procedures: Spill Management
Accidents can happen, and a clear, concise spill response plan is essential.
For a Minor Spill (contained within a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemically resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.[6]
For a Major Spill (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name, quantity spilled, and location.
-
Do Not Attempt to Clean Up: A major spill of a hazardous chemical requires specialized training and equipment to manage safely.
By adhering to these detailed procedures, you not only ensure compliance with regulatory standards but also foster a culture of safety and environmental responsibility within your laboratory. This commitment to the complete lifecycle of a chemical is a hallmark of scientific excellence.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-1-(4-chlorophenyl)propan-1-one
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Chloro-1-(4-chlorophenyl)propan-1-one. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The procedures outlined below are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent protective measures we must employ. Understanding the specific risks is the first step toward mitigating them effectively.
The primary hazards associated with this compound are:
-
H302: Harmful if swallowed [1][2][3]. Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation [1][2][4][5][6]. Direct contact with the skin can cause redness, inflammation, and discomfort.
-
H319: Causes serious eye irritation [1][2][4][5][6][7]. This is a significant risk, as splashes can cause substantial and potentially lasting damage to the eyes.
-
H332: Harmful if inhaled [1][2][3]. The solid can become airborne as a fine dust, and its inhalation is hazardous.
-
H335: May cause respiratory irritation [1][2][5][7]. Inhalation of dust or vapors can irritate the lining of the nose, throat, and lungs.
Given these classifications, our selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the specific routes of exposure—ingestion, dermal contact, eye contact, and inhalation.
Task-Specific PPE and Engineering Controls
The level of required PPE is not static; it must escalate with the risk profile of the specific task being performed. The following table outlines the minimum required engineering controls and PPE for common laboratory operations involving this compound.
| Task | Primary Risks | Engineering Controls | Required Personal Protective Equipment (PPE) |
| Weighing Solid Compound | Inhalation of fine dust, Dermal contact | Chemical Fume Hood or Ventilated Balance Enclosure | Baseline PPE + N95/P100 Respirator |
| Preparing Solutions | Splashes to eyes/skin, Inhalation of vapors | Chemical Fume Hood | Baseline PPE + Face Shield |
| Conducting Reactions | Splashes, Inhalation of vapors | Chemical Fume Hood | Baseline PPE + Face Shield |
| Transferring Solutions | Drips and splashes | Chemical Fume Hood | Baseline PPE |
| Handling a Spill | High risk of all exposure types | N/A (Respond at location) | Baseline PPE + Chemical-Resistant Apron/Coveralls, Double Nitrile Gloves, Respirator |
Baseline PPE for all operations consists of:
-
Safety Goggles: Must be worn at all times to protect against unexpected splashes[5].
-
Nitrile Gloves: Provide a necessary barrier against dermal exposure. Any suspected contamination requires immediate glove change[8].
-
Full-Length Laboratory Coat: Must be worn fully buttoned to protect skin and personal clothing[8].
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal of PPE is a common and preventable error.
Step-by-Step Donning Protocol
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Safety Goggles/Face Shield: Position securely. Goggles should form a seal around the eyes.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to protect your wrists[8]. If double-gloving, don the first pair, then the second.
Step-by-Step Doffing Protocol (to minimize cross-contamination)
-
Decontaminate (if applicable): If gross contamination is visible on outer gloves or suit, decontaminate the exterior before removal.
-
Outer Gloves (if used): Remove the outer pair of gloves. Peel them off without touching the outside with your bare hands.
-
Lab Coat/Coveralls: Unfasten and peel away from the body, turning it inside out as you remove it. Avoid shaking the garment.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Respirator: Remove by the straps.
-
Inner Gloves: Remove the final pair of gloves using the proper technique (glove-to-glove, then skin-to-skin).
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water[2][4][7].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of protection when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
